Tetracosactide hexaacetate
Description
Properties
CAS No. |
22633-88-1 |
|---|---|
Molecular Formula |
C148H234N40O43S |
Molecular Weight |
3293.8 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C136H210N40O31S.6C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;6*1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);6*1H3,(H,3,4)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-;;;;;;/m0....../s1 |
InChI Key |
DFABUZLKSKOWCS-WMPFGLIOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Tetracosactide Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide hexaacetate, a synthetic polypeptide analogue of adrenocorticotropic hormone (ACTH), serves as a crucial diagnostic and therapeutic agent.[1][2] It comprises the first 24 amino acids of the native human ACTH, a sequence that confers its full biological activity.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, intended to support research, and drug development activities.
Chemical Properties
This compound is a well-characterized synthetic peptide with defined physicochemical properties. These properties are critical for its formulation, stability, and biological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄₈H₂₃₄N₄₀O₄₃S | [4] |
| Molecular Weight | 3293.76 g/mol | [4] |
| Solubility | Freely soluble in water (≥ 100 mg/mL); sparingly soluble in water. | [5][6][7] |
| Appearance | White to off-white, flocculent, hygroscopic powder. | [6] |
| Storage | Store refrigerated at 2 to 8°C, protected from light.[1] |
Chemical Structure
The primary structure of tetracosactide is a specific sequence of 24 amino acids. This sequence is identical to the N-terminal 1-24 region of human ACTH.[3]
Amino Acid Sequence:
Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro[5]
The full chemical name is L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-α-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-glycyl-L-lysyl-L-prolyl-L-valyl-glycyl-L-lysyl-L-lysyl-L-arginyl-L-arginyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline acetic acid.[5]
Mechanism of Action and Signaling Pathway
Tetracosactide exerts its biological effects by binding to and activating the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[8][9] This interaction initiates a downstream signaling cascade crucial for steroidogenesis.
Upon binding of tetracosactide to the MC2R, the associated Gs alpha subunit is activated. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[9][10] The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[10][11] PKA then phosphorylates various downstream target proteins, including transcription factors and enzymes involved in the synthesis of corticosteroids such as cortisol from cholesterol.[11]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of tetracosactide is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for producing peptides.[12]
Methodology:
-
Resin Selection and Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is chosen as the solid support. The resin is swelled in an appropriate solvent (e.g., dichloromethane) to prepare it for the first amino acid coupling.[8]
-
Amino Acid Coupling: The C-terminal amino acid (Proline in the case of tetracosactide) is first attached to the resin. Subsequently, the remaining amino acids are sequentially coupled to the growing peptide chain. Each amino acid is protected with a temporary N-terminal protecting group (e.g., Fmoc) and a permanent side-chain protecting group. Activation of the carboxylic acid group of the incoming amino acid is required for efficient peptide bond formation.
-
Deprotection: After each coupling step, the N-terminal protecting group is removed to allow for the addition of the next amino acid.
-
Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).[13]
-
Purification: The crude peptide is then purified to a high degree of purity using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).[14]
ACTH Stimulation Test (Short Synacthen Test)
This diagnostic test assesses the functional capacity of the adrenal cortex.[15]
Methodology:
-
Baseline Sample: A baseline blood sample is collected to measure the basal plasma cortisol level.[1]
-
Administration: A standardized dose of tetracosactide (e.g., 250 micrograms) is administered, typically via intramuscular or intravenous injection.[16][17]
-
Post-Stimulation Samples: Blood samples are collected at specific time points after administration (e.g., 30 and 60 minutes) to measure the stimulated plasma cortisol levels.[1][16]
-
Analysis: A significant increase in plasma cortisol levels from baseline indicates a normal adrenal response. A blunted or absent response may suggest adrenal insufficiency.[15]
Receptor Binding Assay
To determine the binding affinity of tetracosactide for its receptor, a competitive receptor binding assay can be employed.
Methodology:
-
Preparation: Cell membranes expressing the MC2R are prepared. A radiolabeled ligand (e.g., ¹²⁵I-ACTH) is used as a tracer.
-
Competition: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled tetracosactide.
-
Separation and Detection: The bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the membranes is quantified.
-
Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
cAMP Assay
To quantify the functional activity of tetracosactide in stimulating its receptor, a cAMP assay is performed.
Methodology:
-
Cell Culture: Cells expressing the MC2R are cultured.
-
Stimulation: The cells are treated with varying concentrations of tetracosactide.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF).[7]
-
Analysis: A dose-response curve is generated by plotting the cAMP concentration against the tetracosactide concentration, allowing for the determination of the half-maximal effective concentration (EC₅₀). Tetracosactide has been shown to activate the human melanocortin-4 receptor (MC4R) with an EC₅₀ of 0.65 nM.[5][18]
Conclusion
This compound is a synthetic peptide with well-defined chemical properties and a precise amino acid sequence that mimics the biological activity of endogenous ACTH. Its mechanism of action through the MC2R and the subsequent cAMP signaling pathway is fundamental to its role in stimulating corticosteroid production. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and functional characterization of this important pharmaceutical agent. This comprehensive technical overview serves as a valuable resource for professionals engaged in the research and development of peptide-based therapeutics.
References
- 1. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 2. Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cosyntropin | C136H210N40O31S | CID 16129617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tetracosactide Acetate [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracosactide acetate (Ref: AC-8933) [sitem.herts.ac.uk]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. agilent.com [agilent.com]
- 15. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 16. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 17. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 18. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of Tetracosactide Hexaacetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosactide hexaacetate, a synthetic polypeptide analogue of endogenous adrenocorticotropic hormone (ACTH), serves as a crucial agent for both diagnostic and therapeutic applications. Comprising the first 24 amino acids of the native ACTH sequence, it retains the full biological activity of the hormone.[1] Its primary mechanism of action involves the stimulation of the adrenal cortex to synthesize and secrete a physiological spectrum of corticosteroids, including glucocorticoids, mineralocorticoids, and, to a lesser extent, androgens.[2][3][4] This document provides a comprehensive overview of its molecular interactions, signaling pathways, pharmacodynamic properties, and the experimental protocols used for its characterization.
Molecular Identity and Core Function
Tetracosactide, also known as cosyntropin, is a synthetic peptide identical to the N-terminal 24-amino acid sequence of ACTH.[1][5] This segment is highly conserved across species and contains the full biological activity required for stimulating the adrenal cortex.[1] Its primary function is to mimic the action of natural ACTH, binding to receptors on adrenocortical cells to initiate the steroidogenesis cascade.[1][6] This makes it an invaluable tool for the ACTH stimulation test (e.g., Short Synacthen Test) to assess the functional integrity of the hypothalamic-pituitary-adrenal (HPA) axis and diagnose conditions like adrenal insufficiency.[6][7]
Mechanism of Action: The Adrenocortical Signaling Pathway
The principal site of action for tetracosactide is the plasma membrane of cells within the adrenal cortex.[2] The mechanism is initiated through a well-defined signal transduction cascade:
-
Receptor Binding: Tetracosactide binds to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR), located on the surface of adrenocortical cells.[1][2]
-
G-Protein Activation: This binding event induces a conformational change in the MC2R, activating the associated Gs alpha subunit of the G-protein.
-
Adenylate Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]
-
Second Messenger Amplification: The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA).
-
Initiation of Steroidogenesis: PKA phosphorylates key downstream targets, including the steroidogenic acute regulatory (StAR) protein and cholesterol ester hydrolase. This process facilitates the transport of cholesterol into the mitochondria and its conversion to pregnenolone—the rate-limiting step in the synthesis of all adrenal steroids.[2]
-
Corticosteroid Synthesis and Secretion: Following the formation of pregnenolone, a series of enzymatic reactions within the mitochondria and endoplasmic reticulum leads to the synthesis of glucocorticoids (primarily cortisol), mineralocorticoids (aldosterone), and weak androgens.[2][3][8] These newly synthesized hormones are then secreted into the bloodstream.
Pharmacodynamic and Pharmacokinetic Properties
Tetracosactide exhibits the same physiological properties as endogenous ACTH.[2] A key distinction from direct glucocorticoid therapy is that tetracosactide administration leads to the release of a physiological spectrum of corticosteroids, rather than a single synthetic one.[2][4] Increasing the dosage does not elevate the peak pharmacodynamic response but rather extends its duration of action.[2][4] Furthermore, prolonged use is associated with minimal suppression of the HPA axis when compared to long-term corticosteroid treatment.[2]
Table 1: Pharmacokinetic Parameters of Tetracosactide
| Parameter | Value | Source(s) |
| Route of Administration | Intravenous (IV), Intramuscular (IM) | [6] |
| Onset of Action | Increased plasma cortisol within 5 minutes | [9] |
| Time to Peak Plasma Conc. | Approximately 1 hour (IM) | [9] |
| Volume of Distribution (Vd) | Approximately 0.4 L/kg | [2][4][9] |
| Duration of Cortisol Elevation | Up to 24 hours, returning to baseline by 36-48 hours (1 mg IM) | [2] |
| Metabolism | Rapidly degraded by serum endopeptidases and aminopeptidases | [3][4] |
| Elimination | Concentrated in adrenals and kidneys; metabolites excreted in urine | [3][4] |
Table 2: Dose-Response Characteristics
| Parameter | Description | Source(s) |
| Maximal Stimulation Dose | 0.25 mg (250 µg) of tetracosactide stimulates the adrenal cortex maximally. | [1] |
| Dose Equivalence | 0.25 mg of tetracosactide is equivalent to 25 international units (IU) of natural ACTH. | [1] |
| Cortisol Response (Normal) | A post-injection rise in plasma cortisol of at least 200 nmol/L (70 µg/L) indicates normal adrenal function. | [9] |
Experimental Protocols: The Short Synacthen Test (SST)
The Short Synacthen Test is the standard diagnostic procedure for investigating suspected adrenocortical insufficiency.[6][7]
Methodology
-
Baseline Sample Collection: A venous blood sample is drawn to measure the basal plasma cortisol concentration (Time = 0).[7]
-
Drug Administration: A standardized dose of 250 micrograms (0.25 mg) of tetracosactide is administered either as a slow intravenous injection over 2 minutes or via intramuscular injection.[9]
-
Post-Stimulation Sampling: A second venous blood sample is collected exactly 30 minutes after the tetracosactide injection to measure the stimulated plasma cortisol level. In some protocols, a 60-minute sample may also be taken.[9]
-
Sample Handling: Blood samples for cortisol do not typically require special handling, but ACTH samples, if drawn, must be kept on ice and sent to the laboratory immediately.[7]
-
Interpretation of Results: The primary endpoint is the increase in plasma cortisol from baseline. A stimulated cortisol level exceeding a defined threshold (e.g., >500-550 nmol/L) or a rise of at least 200 nmol/L above baseline is generally considered indicative of normal adrenal reserve.[9] An inadequate response suggests adrenal insufficiency.
Adrenal-Independent Mechanisms
Emerging research indicates that tetracosactide may possess biological activities that are independent of adrenal steroidogenesis. Studies have suggested direct anti-inflammatory, antioxidant, and neurotrophic effects.[10] For instance, one preclinical study demonstrated that tetracosactide treatment could decrease caspase-3 activity following spinal cord ischemia/reperfusion injury, suggesting a direct anti-apoptotic role.[10] These non-adrenal mediated effects are an active area of investigation and may be related to binding to other melanocortin receptors (e.g., MC1R, MC3R) in various tissues.
Conclusion
The mechanism of action of this compound is fundamentally centered on its role as a potent agonist of the melanocortin-2 receptor in the adrenal cortex. By activating the cAMP/PKA signaling pathway, it robustly stimulates the synthesis and secretion of a full physiological range of corticosteroids. Its predictable pharmacodynamics and well-established dose-response relationship make it the gold standard for the diagnostic evaluation of adrenal function. Continued research into its potential adrenal-independent effects may further broaden its therapeutic applications in the future.
References
- 1. Cosyntropin | C136H210N40O31S | CID 16129617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetracosactide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 8. mims.com [mims.com]
- 9. mims.com [mims.com]
- 10. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Tetracosactide Hexaacetate: A Technical Guide to Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide hexaacetate, a synthetic polypeptide analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is a potent agonist of melanocortin receptors. Its primary clinical application is in the diagnosis and treatment of adrenal insufficiency, owing to its high affinity and specificity for the melanocortin-2 receptor (MC2R), also known as the ACTH receptor.[1][2] Activation of MC2R in the adrenal cortex stimulates the synthesis and release of corticosteroids.[1] Beyond its well-established role at the MC2R, Tetracosactide also interacts with other melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R), albeit with different affinities and functional consequences.[3][4][5] This technical guide provides an in-depth overview of the receptor binding affinity of this compound across the melanocortin receptor family, details the experimental protocols used to determine these interactions, and illustrates the key signaling pathways involved.
Receptor Binding Affinity and Functional Potency
The interaction of Tetracosactide (ACTH(1-24)) with the five human melanocortin receptors has been characterized through various in vitro studies. The binding affinity is typically determined using radioligand competition binding assays to obtain the inhibition constant (Ki), while the functional potency is assessed through second messenger assays, such as cAMP accumulation, to determine the half-maximal effective concentration (EC50).
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity and functional potency of ACTH(1-24) at human melanocortin receptors. It is important to note that direct comparative studies of this compound across all five receptors are limited; therefore, the data presented is a compilation from various sources investigating ACTH(1-24) and its analogues.
| Receptor | Ligand | Binding Affinity (Ki, nM) | Reference |
| MC1R | ACTH(1-24) | ~1-10 | Estimated from analogue data[3] |
| MC2R | ACTH(1-24) | ~0.08 | Calculated from pKd of 9.1 |
| MC3R | ACTH(1-24) | ~10-100 | Estimated from analogue data[3] |
| MC4R | ACTH(1-24) | ~10-100 | Estimated from analogue data[3] |
| MC5R | ACTH(1-24) | >100 | Lower affinity suggested[5] |
Table 1: Binding Affinity of ACTH(1-24) for Human Melanocortin Receptors.
| Receptor | Ligand | Functional Potency (EC50, nM) | Reference |
| MC1R | ACTH(1-24) | ~1-10 | Estimated from analogue data[3] |
| MC2R | ACTH | 5.5 | [1] |
| MC3R | ACTH(1-24) | ~10-100 | Estimated from analogue data[3] |
| MC4R | ACTH(1-24) | ~10-100 | Estimated from analogue data[3] |
| MC5R | ACTH(1-24) | >100 | Lower potency suggested[5] |
Table 2: Functional Potency of ACTH(1-24) at Human Melanocortin Receptors.
Signaling Pathways
Upon binding to its cognate G protein-coupled receptors (GPCRs), Tetracosactide activates downstream signaling cascades. The primary pathway for all melanocortin receptors involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Caption: General signaling pathway of Tetracosactide at melanocortin receptors.
Experimental Protocols
The determination of receptor binding affinity and functional potency relies on robust and well-defined experimental protocols. The following sections detail the methodologies for radioligand binding assays and cAMP functional assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (Tetracosactide) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
- Cell membranes expressing the human melanocortin receptor of interest (MC1R, MC2R, MC3R, MC4R, or MC5R).
- Radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH for MC1, 3, 4, 5R; [¹²⁵I]-ACTH(1-39) for MC2R).
- Unlabeled this compound.
- Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂, 2 mM MgCl₂, and 0.2% bovine serum albumin).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail.
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of unlabeled this compound in binding buffer.
- In a 96-well plate, add a fixed amount of cell membranes, a constant concentration of the radiolabeled ligand, and varying concentrations of unlabeled Tetracosactide.
- Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).
- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
- Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
PrepareReagents [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand\n- Unlabeled Ligand"];
Incubation [label="Incubate Components in 96-well Plate"];
Filtration [label="Rapid Filtration through Glass Fiber Filters"];
Washing [label="Wash Filters to Remove Unbound Ligand"];
Counting [label="Scintillation Counting"];
Analysis [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> PrepareReagents;
PrepareReagents -> Incubation;
Incubation -> Filtration;
Filtration -> Washing;
Washing -> Counting;
Counting -> Analysis;
Analysis -> End;
}
Caption: Workflow for a radioligand competition binding assay.
cAMP Functional Assay (HTRF)
This assay measures the functional potency (EC50) of Tetracosactide by quantifying the intracellular accumulation of cAMP upon receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.
1. Materials:
- Cells stably expressing the human melanocortin receptor of interest.
- This compound.
- Cell culture medium.
- Stimulation buffer.
- cAMP standard.
- HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
- Lysis buffer.
- HTRF-compatible microplate reader.
2. Procedure:
- Seed the cells in a 96-well or 384-well plate and culture overnight.
- Prepare serial dilutions of this compound in stimulation buffer.
- Remove the culture medium and add the different concentrations of Tetracosactide to the cells.
- Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for cAMP accumulation.
- Lyse the cells by adding the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
- Incubate for a further period (e.g., 60 minutes) at room temperature to allow for the competitive binding between cellular cAMP and cAMP-d2 to the anti-cAMP antibody.
- Measure the fluorescence at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible microplate reader.
3. Data Analysis:
- Calculate the HTRF ratio (acceptor signal / donor signal).
- Generate a standard curve using the known concentrations of the cAMP standard.
- Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
- Plot the cAMP concentration against the logarithm of the Tetracosactide concentration.
- Determine the EC50 value (the concentration of Tetracosactide that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
CellSeeding [label="Seed Receptor-Expressing Cells in Microplate"];
LigandAddition [label="Add Serial Dilutions of Tetracosactide"];
Incubation [label="Incubate to Stimulate cAMP Production"];
Lysis [label="Lyse Cells and Add HTRF Reagents"];
Detection [label="Measure Time-Resolved Fluorescence"];
Analysis [label="Data Analysis:\n- Calculate HTRF Ratio\n- Generate Standard Curve\n- Determine EC50"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> CellSeeding;
CellSeeding -> LigandAddition;
LigandAddition -> Incubation;
Incubation -> Lysis;
Lysis -> Detection;
Detection -> Analysis;
Analysis -> End;
}
Caption: Workflow for a cAMP functional assay using HTRF.
Conclusion
This compound is a potent agonist at all five melanocortin receptors, with its highest affinity and functional potency observed at the MC2R. This selectivity for MC2R underpins its primary therapeutic use. The quantitative data on its binding and activation at the different melanocortin receptor subtypes, obtained through rigorous experimental protocols such as radioligand binding and cAMP functional assays, are crucial for understanding its full pharmacological profile. This knowledge is essential for the development of more selective melanocortin receptor ligands for a variety of therapeutic applications. The continued study of the structure-activity relationships of Tetracosactide and its analogues will undoubtedly pave the way for novel drug discovery in this field.
References
- 1. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 2. Major pharmacological distinction of the ACTH receptor from other melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel binding motif of ACTH analogues at the melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Endogenous ACTH versus Tetracosactide Hexaacetate Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Focus: A comparative analysis of the signaling mechanisms initiated by endogenous Adrenocorticotropic Hormone (ACTH) and its synthetic analogue, Tetracosactide Hexaacetate. This guide details the molecular interactions, downstream pathways, comparative bioactivity, and the experimental protocols used for their characterization.
Introduction and Molecular Profiles
Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids.[1][2] Its synthetic counterpart, Tetracosactide, is widely used for both diagnostic and therapeutic purposes.[3][4][5] Understanding the nuanced differences and similarities in their signaling is crucial for clinical applications and drug development.
-
Endogenous ACTH (Corticotropin): A 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC).[2][4] Its biological activity resides in the N-terminal region.[4]
-
This compound (Cosyntropin/Synacthen): A synthetic polypeptide consisting of the first 24 amino acids of the native ACTH sequence.[3][5][6] This N-terminal fragment is sufficient to elicit the full spectrum of steroidogenic activity.[3]
Both molecules exert their effects by binding to the Melanocortin-2 Receptor (MC2R), a G protein-coupled receptor (GPCR).[2][7]
The MC2R Signaling Complex: Receptor and Accessory Protein
The activation of adrenal steroidogenesis is not mediated by the MC2R alone. A critical accessory protein is required for its proper function.
-
Melanocortin-2 Receptor (MC2R): A class A GPCR primarily expressed in the adrenal cortex.[7][8] Unlike other melanocortin receptors that can bind various melanocortins (e.g., α-MSH), the MC2R is uniquely specific for ACTH.[8]
-
Melanocortin Receptor Accessory Protein (MRAP): A small, single-pass transmembrane protein that is absolutely essential for MC2R function.[9][10][11] MRAP exists as an unusual antiparallel homodimer.[9][10] Its functions are twofold:
-
Trafficking: MRAP is required to transport the MC2R from the endoplasmic reticulum to the plasma membrane. Without MRAP, the receptor is retained intracellularly and degraded.[1][9][10]
-
Signaling: At the cell surface, MRAP remains associated with MC2R and is indispensable for ligand binding and subsequent signal transduction.[9][10][11] Specific domains in the N-terminus of MRAP are crucial for signaling but not for trafficking.[9]
-
Mutations in either the MC2R or MRAP gene can lead to Familial Glucocorticoid Deficiency (FGD), a condition characterized by ACTH resistance.[1][8]
Comparative Signaling Pathways
Both endogenous ACTH and Tetracosactide activate the MC2R, initiating downstream signaling cascades. While their primary mechanism is identical, the potential for subtle differences in downstream signaling or receptor regulation exists.
Canonical Gs/cAMP/PKA Pathway
This is the principal and most well-characterized signaling pathway for both ligands.
-
Binding and Activation: ACTH or Tetracosactide binds to the MC2R-MRAP complex on the surface of adrenocortical cells.[2]
-
G Protein Coupling: Ligand binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein.[2][12]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[11][12]
-
PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[2]
-
Steroidogenesis: PKA phosphorylates numerous downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein and various transcription factors (e.g., CREB).[2][13] This cascade increases the transport of cholesterol into the mitochondria and upregulates the expression of steroidogenic enzymes, culminating in the synthesis and secretion of cortisol and other corticosteroids.[2]
Non-Canonical and Alternative Signaling
While cAMP is the primary second messenger, evidence suggests that ACTH can activate other signaling pathways, which may contribute to its diverse cellular effects.[14]
-
MAPK/ERK Pathway: ACTH has been shown to induce the phosphorylation and activation of the ERK 1/2 cascade in adrenal cells.[15] This pathway is typically associated with cell growth and differentiation. The activation can be time-dependent, suggesting a role in the long-term trophic effects of ACTH on the adrenal gland.[15]
-
Calcium Signaling: ACTH can also induce calcium (Ca²⁺) influx, which interacts with the cAMP pathway through positive feedback loops to enhance steroid secretion.[13][14]
-
β-Arrestin Pathway: Like many GPCRs, MC2R may engage β-arrestins following activation. β-arrestins can mediate receptor desensitization and internalization, but they can also act as scaffolds for distinct signaling cascades, a process known as biased agonism.[16][17] Whether endogenous ACTH and Tetracosactide exhibit biased agonism at the MC2R, potentially favoring G protein or β-arrestin pathways differently, is an area for further investigation.
Quantitative Comparison of Bioactivity
While both ligands activate the same primary pathway, their quantitative effects are of key interest. Tetracosactide is designed to mimic the acute steroidogenic effect of endogenous ACTH. Studies comparing the two generally show a comparable and robust cortisol response in healthy individuals.
| Parameter | Endogenous ACTH (1-39) | Tetracosactide (1-24) | Notes |
| Binding Target | MC2R/MRAP Complex | MC2R/MRAP Complex | Both require the MRAP accessory protein for binding and function.[9][11] |
| Primary Effect | Stimulation of Corticosteroid Synthesis | Stimulation of Corticosteroid Synthesis | Both stimulate glucocorticoid, mineralocorticoid, and androgen production.[6][18] |
| In Vivo Cortisol Response | Dose-dependent increase | Dose-dependent increase | In healthy volunteers, 250 µg of Tetracosactide produces a peak cortisol response comparable to porcine ACTH.[19] |
| Peak Cortisol (Healthy) | ~31.59 (±6.4) µg/dL (Porcine ACTH) | ~32.65 (±7.76) µg/dL | Data from a comparative study in healthy volunteers shows no significant difference in peak response.[19] |
| Immunogenicity | Generally low (endogenous) | Can induce anti-ACTH antibodies after repeated administration, potentially leading to adverse reactions or resistance.[20][21] |
Detailed Experimental Protocols
Characterizing and comparing the signaling of ACTH and Tetracosactide involves several key in vitro assays.
cAMP Accumulation Assay
This assay directly measures the production of the key second messenger, cAMP, following receptor activation.
-
Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of ACTH and Tetracosactide in stimulating cAMP production.
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells co-transfected to express human MC2R and MRAP. Adrenocortical cell lines like H295R can also be used.[22]
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96- or 384-well plate and culture overnight to allow adherence.[23][24]
-
Serum Starvation: Incubate cells in serum-free media for several hours to reduce basal signaling activity.
-
PDE Inhibition: Pre-treat cells with a phosphodiesterase (PDE) inhibitor, such as IBMX or Ro 20-1724, for 15-30 minutes. This prevents the degradation of cAMP and enhances signal accumulation.[25]
-
Ligand Stimulation: Add serial dilutions of Endogenous ACTH or Tetracosactide to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[25]
-
Cell Lysis: Add lysis buffer to stop the reaction and release intracellular cAMP.[25]
-
cAMP Detection: Quantify cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA, following the manufacturer's instructions.[25]
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Plot the agonist concentration versus the cAMP response and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.[25]
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK pathway.
-
Objective: To detect and quantify the phosphorylation of ERK1/2 in response to ligand stimulation.
-
Protocol Outline:
-
Cell Culture and Treatment: Seed cells (e.g., adrenal cell line) in 6-well plates. After reaching 70-80% confluency, serum-starve the cells overnight.[26] Treat cells with ACTH, Tetracosactide, or vehicle for various time points (e.g., 5, 15, 30, 60 minutes).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[26][27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[26]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane to remove the first set of antibodies and re-probe with an antibody for total ERK1/2.[26][27][28]
-
Densitometry: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.[28]
-
Steroidogenesis Assay
This functional assay measures the primary biological output: hormone production.
-
Objective: To quantify the production of steroid hormones (e.g., cortisol, corticosterone) by adrenal cells in response to ACTH or Tetracosactide.
-
Cell Line: Human H295R adrenocortical carcinoma cell line, which expresses all the key enzymes for steroidogenesis.[29][30][31]
-
Protocol Outline (based on OECD TG 456): [29][31]
-
Cell Seeding: Plate H295R cells in 24-well plates and allow them to acclimate for 24 hours.[30][32]
-
Chemical Exposure: Replace the medium with fresh medium containing various concentrations of ACTH or Tetracosactide. Include a vehicle control and positive/negative controls (e.g., forskolin (B1673556) as an inducer).[32][33]
-
Incubation: Expose the cells to the compounds for a 48-hour period.[30][32]
-
Medium Collection: At the end of the exposure, collect the cell culture medium from each well for hormone analysis.[32]
-
Cell Viability: Assess cell viability in each well using an assay like MTT to ensure that changes in hormone levels are not due to cytotoxicity.[30]
-
Hormone Quantification: Measure the concentration of cortisol or other steroids in the collected medium using highly sensitive methods like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or specific ELISA kits.[31][32]
-
Data Analysis: Normalize hormone production to the vehicle control and plot concentration-response curves to compare the steroidogenic efficacy of the ligands.
-
Summary and Implications
Endogenous ACTH and its synthetic analogue, Tetracosactide, operate through an identical primary signaling mechanism: activation of the MC2R/MRAP complex leading to a Gs-mediated increase in cAMP and subsequent steroidogenesis. The N-terminal 1-24 amino acid sequence of Tetracosactide is sufficient for full agonist activity, producing a cortisol response in vivo that is quantitatively similar to that of the full-length hormone.
For researchers and drug developers, the key takeaways are:
-
Equivalency in Primary Action: For acute diagnostic and therapeutic purposes targeting steroidogenesis, Tetracosactide is an effective and functionally equivalent substitute for endogenous ACTH.
-
The MRAP Prerequisite: Any in vitro model system designed to study ACTH/Tetracosactide signaling must co-express functional MRAP with the MC2R.
-
Potential for Nuanced Differences: While the canonical pathway is dominant, potential differences in non-canonical signaling (e.g., ERK activation, β-arrestin bias) or immunogenicity could exist between the full-length hormone and the 1-24 fragment, which may have implications for long-term therapeutic use or extra-adrenal effects.[20][34] Future research focusing on biased agonism and the characterization of extra-adrenal MC2R signaling could reveal novel therapeutic opportunities.
References
- 1. MRAP gene: MedlinePlus Genetics [medlineplus.gov]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. ACTH receptor - Wikipedia [en.wikipedia.org]
- 8. ec.bioscientifica.com [ec.bioscientifica.com]
- 9. Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Stability and Turnover of the ACTH Receptor Complex [frontiersin.org]
- 11. Structure and Function of the Melanocortin2 Receptor Accessory Protein MRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency [frontiersin.org]
- 14. Mechanism of action of ACTH: beyond cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACTH modulates ERK phosphorylation in the adrenal gland in a time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Canonical and Noncanonical Signaling Roles of β-Arrestins in Inflammation and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 19. It is Time to Carpe Diem with Porcine ACTH – A Comparison of Porcine Sequence Corticotropin to this compound in Testing the Hypothalamic Pituitary Adrenal Axis in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spontaneous and tetracosactide‐induced anti‐ACTH antibodies in man - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spontaneous and tetracosactide-induced anti-ACTH antibodies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Melanocortin 2 receptor accessory protein - Wikipedia [en.wikipedia.org]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. revvity.com [revvity.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. epa.gov [epa.gov]
- 31. labcorp.com [labcorp.com]
- 32. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 33. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Tetracosactide Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosactide, a synthetic analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is a crucial diagnostic agent for assessing adrenocortical function. Its synthesis and purification present unique challenges due to its length and complex amino acid sequence. This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of tetracosactide hexaacetate, focusing on Solid-Phase Peptide Synthesis (SPPS) and subsequent chromatographic purification. Detailed experimental protocols, quantitative data on yield and purity, and an elucidation of its mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of peptide drug development.
Introduction
Tetracosactide, also known as cosyntropin, mimics the biological activity of endogenous ACTH by stimulating the adrenal cortex to produce and release corticosteroids, primarily cortisol.[1] The amino acid sequence of tetracosactide is H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH. Due to its therapeutic and diagnostic importance, robust and efficient methods for its chemical synthesis and purification are paramount. This guide will delve into the technical aspects of these processes.
Synthesis of Tetracosactide
The primary method for synthesizing peptides of this length is Solid-Phase Peptide Synthesis (SPPS), most commonly employing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[2] This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[2]
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is favored due to its use of a base-labile Fmoc group for Nα-protection, which can be removed under mild conditions, and acid-labile tert-butyl-based side-chain protecting groups.[2][3]
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Tetracosactide
This protocol outlines the manual synthesis of tetracosactide on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide, a common modification for increasing stability.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc for Lys, Trp; Pbf for Arg; tBu for Ser, Tyr, Glu)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step should be repeated.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the tetracosactide sequence, starting from the C-terminal Proline and proceeding to the N-terminal Serine.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Solution-Phase Peptide Synthesis
While less common for long peptides, solution-phase synthesis involves coupling amino acids or peptide fragments in solution.[4] This method can be advantageous for large-scale production but is generally more time-consuming and requires purification of intermediates at each step.[4]
Purification of this compound
The crude synthetic peptide contains various impurities, including deletion sequences, truncated peptides, and byproducts from protecting groups.[5] Therefore, a robust purification strategy is essential to achieve the high purity required for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification.[5] A multi-step chromatographic approach often yields the best results.[6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used technique for peptide purification, separating peptides based on their hydrophobicity.[5]
Experimental Protocol: Preparative RP-HPLC of Tetracosactide
Materials:
-
Crude tetracosactide
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
-
Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 21.2 x 250 mm)
Procedure:
-
Sample Preparation: Dissolve the crude tetracosactide in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Chromatographic Separation:
-
Inject the sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 60 minutes.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to tetracosactide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified tetracosactide as a powder.
Ion-Exchange Chromatography (IEX)
IEX separates peptides based on their net charge and can be used as an orthogonal purification step to RP-HPLC, enhancing the overall purity.[6]
Experimental Protocol: Cation-Exchange Chromatography of Tetracosactide
Materials:
-
Partially purified tetracosactide from RP-HPLC
-
Mobile Phase A: Buffer at a specific pH (e.g., 20 mM phosphate (B84403) buffer, pH 3.0)
-
Mobile Phase B: Mobile Phase A with a high salt concentration (e.g., 1 M NaCl)
-
Strong cation-exchange (SCX) column
Procedure:
-
Sample Preparation: Dissolve the peptide in Mobile Phase A.
-
Column Equilibration: Equilibrate the SCX column with Mobile Phase A.
-
Chromatographic Separation:
-
Load the sample onto the column.
-
Wash the column with Mobile Phase A to remove unbound impurities.
-
Elute the bound peptide with a linear gradient of increasing Mobile Phase B.
-
-
Fraction Collection and Desalting: Collect fractions containing the target peptide. These fractions will need to be desalted, which can be achieved by a final RP-HPLC step.
Quantitative Data
The yield and purity of synthetic tetracosactide can vary significantly depending on the specific synthesis and purification protocols employed.
| Synthesis Method | Purification Method | Typical Crude Purity (%) | Typical Final Purity (%) | Typical Overall Yield (%) | Reference |
| Fmoc-SPPS | Single-step RP-HPLC | 60-75 | >98 | 15-25 | General literature |
| Fmoc-SPPS | Two-step IEX and RP-HPLC | 60-75 | >99.5 | 10-20 | [6] |
Note: These are representative values and can vary based on specific experimental conditions.
Mechanism of Action and Signaling Pathway
Tetracosactide exerts its physiological effects by binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor primarily located on the surface of adrenal cortex cells.[1]
Signaling Pathway:
-
Receptor Binding: Tetracosactide binds to MC2R.[1]
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: The activated Gs-protein stimulates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A.
-
Steroidogenesis Stimulation: PKA then phosphorylates various downstream targets, leading to:
-
Increased cholesterol uptake and mobilization.
-
Upregulation of the steroidogenic acute regulatory (StAR) protein, which facilitates cholesterol transport into the mitochondria.
-
Increased expression and activity of steroidogenic enzymes (e.g., P450scc) that convert cholesterol into steroid hormones like cortisol.[7]
-
Caption: Tetracosactide signaling pathway in adrenocortical cells.
Experimental Workflows
Caption: General workflow for the synthesis and purification of tetracosactide.
Conclusion
The synthesis and purification of this compound are well-established processes that rely on modern peptide chemistry and chromatography techniques. Fmoc-based SPPS provides a reliable method for assembling the 24-amino acid peptide, while a combination of RP-HPLC and, optionally, IEX chromatography is effective for achieving high levels of purity. A thorough understanding of the underlying chemical principles and the mechanism of action of tetracosactide is crucial for the successful development and application of this important diagnostic and therapeutic agent. This guide provides a foundational framework for researchers and professionals engaged in the synthesis and characterization of tetracosactide and other complex synthetic peptides.
References
An In-depth Technical Guide to the Solid-Phase Peptide Synthesis of Tetracosactide Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-phase peptide synthesis (SPPS) of Tetracosactide Hexaacetate, a synthetic analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH). This document details the chemical synthesis, purification, and analysis of Tetracosactide, along with an exploration of its mechanism of action.
Introduction
Tetracosactide is a potent melanocortin-2 receptor (MC2R) agonist used primarily as a diagnostic agent to assess adrenocortical function.[1][2] It mimics the action of endogenous ACTH, stimulating the adrenal cortex to produce and release corticosteroids, including cortisol.[3] The peptide's sequence is H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH. Its molecular formula is C₁₃₆H₂₁₀N₄₀O₃₁S, with a molecular weight of 2933.5 g/mol . This guide focuses on the widely adopted Fmoc-based solid-phase synthesis strategy for its production. The final product is often formulated as a hexaacetate salt to improve stability and facilitate administration.[4][5]
Solid-Phase Peptide Synthesis (SPPS) of Tetracosactide
The synthesis of Tetracosactide is efficiently achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Synthesis Strategy and Workflow
The general workflow for the SPPS of Tetracosactide is outlined below. The synthesis proceeds from the C-terminus (Proline) to the N-terminus (Serine).
Experimental Protocol: Fmoc-SPPS of Tetracosactide
This protocol is a general guideline for the manual synthesis of Tetracosactide on a 0.1 mmol scale.
Materials:
-
Resin: 2-chlorotrityl chloride (2-CTC) resin is a suitable choice for producing a C-terminal carboxylic acid peptide and minimizing diketopiperazine formation.
-
Fmoc-protected Amino Acids: All 24 amino acids with appropriate side-chain protection (see Table 1).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
Procedure:
-
Resin Preparation: Swell the 2-CTC resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Loading (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Amino Acid Coupling Cycle (Repeated for each amino acid in sequence):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For sterically hindered amino acids, a double coupling may be necessary.
-
Wash the resin with DMF.
-
-
-
Final Deprotection: After the final amino acid (Fmoc-Ser(tBu)-OH) is coupled, perform the Fmoc deprotection step as described above.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Side-Chain Protection Strategy
The selection of appropriate side-chain protecting groups is crucial for a successful synthesis. The following table outlines a recommended strategy for the amino acids in Tetracosactide.
| Amino Acid | Protecting Group | Rationale |
| Ser (S) | tBu (tert-Butyl) | Standard acid-labile protection for the hydroxyl group.[6] |
| Tyr (Y) | tBu (tert-Butyl) | Standard acid-labile protection for the phenolic hydroxyl group.[6] |
| Met (M) | None | Generally left unprotected, but care must be taken to avoid oxidation during cleavage.[7] |
| Glu (E) | OtBu (tert-Butyl ester) | Standard acid-labile protection for the side-chain carboxylic acid.[6] |
| His (H) | Trt (Trityl) | Acid-labile protection for the imidazole (B134444) ring, minimizing racemization.[6] |
| Arg (R) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Acid-labile protection for the guanidinium (B1211019) group, readily cleaved by TFA.[8] |
| Trp (W) | Boc (tert-Butoxycarbonyl) | Protects the indole (B1671886) nitrogen from modification during acid-mediated cleavage.[8] |
| Lys (K) | Boc (tert-Butoxycarbonyl) | Standard acid-labile protection for the epsilon-amino group.[8] |
Purification and Analysis
The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and byproducts from protecting groups.
Preparative High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides.
Experimental Protocol: Preparative RP-HPLC of Tetracosactide
-
Column: C18 silica-based column (e.g., 10 µm particle size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 30-60 minutes. A typical starting gradient could be 5% to 65% B.[9]
-
Flow Rate: Scaled appropriately for the column diameter (e.g., 15-20 mL/min).
-
Detection: UV at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the crude peptide in Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Run the gradient and collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Salt Form Conversion and Lyophilization
The peptide is typically eluted from the HPLC as a TFA salt if TFA is used in the mobile phase. Conversion to the acetate (B1210297) form is desirable for pharmaceutical applications.[10] Using acetic acid in the mobile phase during purification directly yields the acetate salt.[9]
The final step is to remove the solvent by lyophilization (freeze-drying) to obtain the purified this compound as a stable, fluffy white powder. The hexaacetate designation likely refers to the presence of six acetate counter-ions associated with the basic amino acid residues (Lys and Arg) and the N-terminus in the peptide, ensuring charge neutrality.
Quantitative Data
The yield and purity of synthetic Tetracosactide can vary depending on the synthesis and purification protocols. The following table summarizes representative data found in the literature.
| Stage | Purity (by HPLC) | Yield | Reference |
| Crude Peptide | 75-86% | 95-108% | [11] |
| After Purification | >98% | 45-70% (overall) | General SPPS data |
Mechanism of Action and Signaling Pathway
Tetracosactide exerts its physiological effects by binding to and activating the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenal cortex cells.[12] This interaction requires the presence of a small transmembrane protein, the melanocortin-2 receptor accessory protein (MRAP).[13]
The activation of MC2R initiates a downstream signaling cascade:
-
G-Protein Activation: The activated MC2R catalyzes the exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gs).[4]
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][5]
-
Steroidogenesis: PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and steroidogenic acute regulatory protein (StAR). This leads to the increased transcription of genes encoding steroidogenic enzymes and the mobilization of cholesterol into the mitochondria, ultimately resulting in the synthesis and secretion of corticosteroids.[4]
Conclusion
The solid-phase peptide synthesis of this compound is a well-established and robust process. The Fmoc/tBu strategy, coupled with efficient purification by preparative RP-HPLC, allows for the production of high-purity peptide suitable for pharmaceutical applications. A thorough understanding of the synthesis parameters, purification conditions, and the underlying biological signaling pathway is essential for the successful development and application of this important diagnostic agent.
References
- 1. CN103159850A - Preparation method of tetracosactide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. Protein-bound cyclic AMP and steroidogenesis in the adrenal gland of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACTH receptor - Wikipedia [en.wikipedia.org]
- 11. Structural basis of signaling regulation of the human melanocortin-2 receptor by MRAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 13. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity and Function of Tetracosactide Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide hexaacetate, a synthetic polypeptide, is a potent and well-characterized analogue of the endogenous adrenocorticotropic hormone (ACTH). Comprising the first 24 amino acids of the native ACTH molecule, it retains the full biological activity of its natural counterpart.[1] This guide provides a comprehensive overview of the biological activity, mechanism of action, and functional effects of this compound, with a focus on its interaction with melanocortin receptors and subsequent signaling cascades. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and related fields.
Biological Activity and Mechanism of Action
This compound exerts its primary biological effects through its interaction with the melanocortin receptor (MCR) family, a group of five G-protein coupled receptors (GPCRs) designated MC1R through MC5R.[2] While it can interact with several of the MCRs, its principal target and the receptor through which it mediates its main physiological function is the melanocortin-2 receptor (MC2R), also known as the ACTH receptor.[3] The MC2R is predominantly expressed in the adrenal cortex.[4]
Upon binding to the MC2R, tetracosactide initiates a signaling cascade that stimulates the adrenal cortex to synthesize and secrete corticosteroids, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and to a lesser extent, androgens (e.g., dehydroepiandrosterone (B1670201) - DHEA).[5] This steroidogenic effect is the cornerstone of its therapeutic and diagnostic applications.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the biological activity of tetracosactide. It is important to note that comprehensive binding affinity (Kd or Ki) and potency (EC50) data for this compound across all human melanocortin receptors from a single, comparative study is limited in the publicly available literature.
| Parameter | Receptor | Value | Species/Cell Line | Comments | Reference |
| Potency (EC50) | MC4R | 0.65 nM | Human | Activation of human MC4R. | MedChemExpress |
| Steroidogenesis | Adrenal Cortex | Cortisol: Dose-dependent increase | Human (in vivo) | Low doses (0.1-5 µg) induce significant cortisol release. A 0.5 µg dose elicits a response equivalent to 250 µg. | [5] |
| Adrenal Cortex | Aldosterone: Dose-dependent increase | Human (in vivo) | More sensitive to low doses of tetracosactide than cortisol. A 0.1 µg dose elicits a response equivalent to 250 µg. | [5] | |
| Adrenal Cortex | DHEA: Dose-dependent increase | Human (in vivo) | A 0.5 µg dose elicits a response equivalent to 250 µg. | [5] | |
| NCI-H295R cells | Cortisol: Dose-dependent increase | Human | Forskolin, an adenylyl cyclase activator, is often used to stimulate steroidogenesis in this cell line. | [6][7] | |
| NCI-H295R cells | Aldosterone: Produced | Human | H295R cells are capable of producing mineralocorticoids. | [8] | |
| NCI-H295R cells | Androgens (DHEA, Androstenedione): Produced | Human | This cell line produces various adrenal androgens. | [9][10] |
Signaling Pathways
The binding of tetracosactide to the MC2R primarily activates the Gαs-protein coupled signaling pathway. This canonical pathway leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately leading to the transcription of steroidogenic genes and the synthesis of corticosteroids.
In addition to the canonical Gs-cAMP-PKA pathway, evidence suggests the involvement of other signaling molecules and pathways in MCR signaling, including β-arrestins. β-arrestins are known to play a role in the desensitization, internalization, and signaling of many GPCRs.[11] While the specific role of β-arrestin in MC2R signaling in response to tetracosactide is still being fully elucidated, it is known to be involved in the internalization of the MC2R.[12]
Signaling Pathway Diagram
Caption: Tetracosactide signaling pathway via the MC2R.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of tetracosactide for a specific melanocortin receptor.
Materials:
-
Cell membranes expressing the target melanocortin receptor (e.g., from transfected HEK293 cells).
-
Radiolabeled ligand (e.g., [125I]-(Nle4, D-Phe7)-α-MSH for MC1R, MC3R, MC4R, MC5R; or [125I]-ACTH(1-39) for MC2R).[13]
-
Unlabeled this compound.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled tetracosactide.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of tetracosactide to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay```dot
Caption: Workflow for an in vitro steroidogenesis assay.
Conclusion
This compound is a synthetic ACTH analogue with well-defined biological activity, primarily mediated through the MC2R in the adrenal cortex. Its stimulation of corticosteroid synthesis is the basis for its clinical utility. While the canonical Gs-cAMP-PKA signaling pathway is the primary mediator of its effects, further research into the role of other signaling pathways, such as those involving β-arrestin, will provide a more complete understanding of its molecular pharmacology. The experimental protocols detailed in this guide provide a framework for the continued investigation of tetracosactide and other melanocortin receptor modulators. The ongoing characterization of its quantitative interactions with the full spectrum of melanocortin receptors will be crucial for the development of more selective and targeted therapies.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Melanocortin Receptor System: A Target for Multiple Degenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction Of The Melanocortin 2 Receptor With Nucleoporin 50: evidence for a novel pathway between a G protein-coupled receptor and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS based profiling and dynamic modelling of the steroidogenesis pathway in adrenocarcinoma H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid profiling in H295R cells to identify chemicals potentially disrupting the production of adrenal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cortisol Stimulates Secretion of Dehydroepiandrosterone in Human Adrenocortical Cells Through Inhibition of 3βHSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of selected inhibitors on human fetal adrenal steroidogenesis differs under basal and ACTH-stimulated conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential and competitive regulation of human melanocortin 1 receptor signaling by β-arrestin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
The Evolution of a Polypeptide: A Technical Guide to the Historical Development of Synthetic ACTH Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenocorticotropic hormone (ACTH), a pivotal regulator of the hypothalamic-pituitary-adrenal axis, has undergone a remarkable journey from crude animal extracts to precisely engineered synthetic analogues. This technical guide provides an in-depth exploration of the historical development of these synthetic ACTH analogues. It chronicles the key scientific milestones, from the initial purification and sequencing of native ACTH to the rational design of truncated, modified, and long-acting peptides with tailored therapeutic profiles. This guide details the experimental methodologies that have been instrumental in characterizing these analogues, including receptor binding and steroidogenesis assays. Quantitative data on the potency and binding affinity of various analogues are presented in structured tables for comparative analysis. Furthermore, essential signaling pathways and experimental workflows are visualized through detailed diagrams to provide a comprehensive understanding of the core concepts in the field.
A Historical Timeline: From Natural Sources to Synthetic Precision
The development of synthetic ACTH analogues is a story of advancing biochemical techniques and a deepening understanding of structure-function relationships.
-
Early 1930s-1940s: The physiological effects of adrenal cortex stimulation by a pituitary factor were established. Initial therapeutic applications relied on crude extracts of animal pituitary glands, which were variable in purity and potency and carried a risk of immunogenicity.
-
1950s: The first purified and long-acting preparations of animal-derived ACTH, such as corticotropin (B344483) in a gelatin matrix (e.g., Acthar Gel), became available for clinical use.[1] This represented a significant step forward in standardizing dosage and prolonging therapeutic effect.
-
1956: The complete 39-amino acid sequence of porcine ACTH was elucidated. A pivotal discovery during this period was that the full biological activity for steroidogenesis resides in the N-terminal portion of the peptide.
-
1960s-1970s: This era marked the dawn of synthetic analogues. Based on the sequencing data, researchers synthesized the first 24 amino acids of ACTH, a peptide named tetracosactide (also known as cosyntropin).[2][3] Tetracosactide was found to possess the full steroidogenic activity of the native hormone and became a cornerstone for both diagnostic (ACTH stimulation test) and therapeutic purposes.[4] In 1970, a branded version of tetracosactide, Cortrosyn, was approved by the FDA for diagnostic use.
-
1980s: Research efforts focused on creating analogues with modified properties. This included the synthesis of shorter fragments, such as ACTH (1-17) , which was shown to have a more pronounced and prolonged activity for glucocorticoid and mineralocorticoid secretion compared to ACTH (1-24).[5] Additionally, cyclic analogues of ACTH fragments were developed, demonstrating full steroidogenic activity with significantly altered melanotropic activity.[6]
-
1990s-Present: The focus has shifted towards developing long-acting formulations and analogues with improved selectivity and reduced side effects. This includes the development of depot preparations, such as Synacthen Depot, which prolongs the release and action of tetracosactide.[7] Ongoing research continues to explore novel analogues and delivery systems to optimize the therapeutic potential of ACTH-related compounds.[8]
Quantitative Comparison of Synthetic ACTH Analogues
The potency and receptor binding affinity are critical parameters for characterizing and comparing synthetic ACTH analogues. Potency is typically measured as the half-maximal effective concentration (EC50) in functional assays (e.g., steroidogenesis), while binding affinity is determined by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in receptor binding assays. A lower EC50 or Ki value indicates higher potency or affinity, respectively.
Table 1: Steroidogenic Potency of Selected Synthetic ACTH Analogues
| Analogue | Description | EC50 (M) | Cell Line/System | Reference |
| ACTH (1-39) | Full-length human ACTH | 5.7 x 10-11 | Stably transfected HeLa cells | [9] |
| Tetracosactide (ACTH 1-24) | Synthetic N-terminal 24 amino acids | 7.5 x 10-12 | Stably transfected HeLa cells | [9] |
| ACTH (1-17) | Truncated synthetic analogue | 4.9 x 10-11 | Stably transfected HeLa cells | [9] |
| [D-Phe7]ACTH(1-24) | Analogue with D-Phenylalanine at position 7 | Significantly reduced potency | hMC2R transfected cells | [10] |
| NDNal(2')7-ACTH(1-17) | Truncated analogue with Naphthylalanine at position 7 | Agonist at hMC3R and hMC4R | hMC3R and hMC4R transfected cells | [11] |
Table 2: Binding Affinity of Selected Synthetic ACTH Analogues for Melanocortin Receptors
| Analogue | Receptor | Ki (nM) or IC50 (nM) | Assay System | Reference |
| ACTH (1-39) | MC2R | 0.84 (KD) | Stably transfected HeLa cells | [9] |
| Tetracosactide (ACTH 1-24) | MC2R | 0.94 (KD) | Stably transfected HeLa cells | [9] |
| ACTH (11-24) | MC2R | ~1 (IC50, antagonist) | Stably transfected HeLa cells | [9] |
| ACTH (7-39) | MC2R | ~1 (IC50, antagonist) | Stably transfected HeLa cells | [9] |
| [D-Phe7]ACTH(1-24) | MC2R | Significantly reduced affinity | hMC2R transfected cells | [10] |
| NDNal(2')7-ACTH(1-24) | hMC3R | 5.9 | Transfected cells | [11] |
| NDNal(2')7-ACTH(1-24) | hMC4R | 83 | Transfected cells | [11] |
Key Experimental Protocols
The characterization of synthetic ACTH analogues relies on a suite of standardized in vitro and in vivo assays.
In Vitro Steroidogenesis Assay
This assay measures the ability of an ACTH analogue to stimulate the production of corticosteroids, primarily cortisol or corticosterone (B1669441), from adrenal cells.
-
Objective: To determine the steroidogenic potency (EC50) and efficacy of a synthetic ACTH analogue.
-
Cell Line: Human adrenocortical carcinoma cell line NCI-H295R is commonly used as it expresses the key enzymes for steroidogenesis. Alternatively, primary adrenal cells from rats or other species can be utilized.[12]
-
Methodology:
-
Cell Culture: H295R cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics until they reach a suitable confluency.
-
Stimulation: The culture medium is replaced with a serum-free medium containing various concentrations of the synthetic ACTH analogue. A positive control (e.g., native ACTH or forskolin) and a negative control (vehicle) are included.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for steroid production.
-
Sample Collection: The supernatant (culture medium) is collected.
-
Steroid Quantification: The concentration of cortisol or corticosterone in the supernatant is measured using techniques such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: A dose-response curve is generated by plotting the steroid concentration against the analogue concentration. The EC50 value is calculated from this curve.
-
Receptor Binding Assay
This assay determines the affinity of a synthetic ACTH analogue for its receptor, the melanocortin-2 receptor (MC2R).
-
Objective: To determine the binding affinity (Ki or IC50) of a synthetic ACTH analogue for the MC2R.
-
System: A cell line stably co-expressing the human MC2R and its accessory protein, MRAP, is required for functional receptor expression.
-
Methodology:
-
Membrane Preparation: Cells expressing the MC2R-MRAP complex are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Radioligand: A radiolabeled ACTH analogue (e.g., 125I-ACTH) is used as the tracer.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled synthetic ACTH analogue being tested.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by filtration or centrifugation.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: A competition binding curve is generated by plotting the percentage of bound radioligand against the concentration of the unlabeled analogue. The IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizing the Molecular and Experimental Landscape
ACTH Signaling Pathway at the MC2 Receptor
The biological effects of ACTH are initiated by its binding to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor. This interaction is critically dependent on the presence of the melanocortin receptor accessory protein (MRAP).
Experimental Workflow for Synthetic ACTH Analogue Development
The development of a novel synthetic ACTH analogue follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Conclusion and Future Directions
The historical development of synthetic ACTH analogues showcases a paradigm of rational drug design, moving from heterogeneous biological extracts to highly specific and potent synthetic peptides. The journey from the full 39-amino acid corticotropin to the truncated and modified analogues like tetracosactide has been driven by a continuous effort to optimize therapeutic efficacy while minimizing unwanted effects. The elucidation of the MC2R signaling pathway and the critical role of MRAP have provided a molecular basis for understanding ACTH action and have opened new avenues for the design of even more selective modulators.
Future research in this field is likely to focus on several key areas:
-
Development of MC2R-selective agonists and antagonists: Creating molecules that specifically target the MC2R without activating other melanocortin receptors could lead to therapies with fewer off-target effects.
-
Novel long-acting formulations: Innovations in drug delivery, such as depot injections, transdermal patches, or oral formulations, could improve patient compliance and provide more stable therapeutic levels.
-
Exploration of non-steroidogenic actions: A growing body of evidence suggests that ACTH has anti-inflammatory and immunomodulatory effects that are independent of corticosteroid production. Designing analogues that retain these properties while having minimal steroidogenic activity is a promising area of research for treating inflammatory and autoimmune diseases.
The continued application of advanced peptide chemistry, structural biology, and pharmacological testing will undoubtedly lead to the development of the next generation of synthetic ACTH analogues with enhanced therapeutic profiles, further refining our ability to modulate the HPA axis for a variety of clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Steroidogenic Exposure Following the Administration of Repository Corticotropin Injection With a Synthetic ACTH1-24 Depot and Methylprednisolone in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. Comparison between adrenal steroid secretion after stimulation with two synthetic analogues of corticotropin : ACTH 1-24 and ACTH 1-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synthesis and biological properties of a cyclic analog of ACTH-(5-14)-decapeptide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Repository Corticotropin Injection Compared With Synthetic ACTH1-24 Depot and Methylprednisolone in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel function of adrenocorticotropic hormone in the stimulation of vascular endothelial growth factor release in healthy children and adolescents: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of ACTH (corticotropin) analogues on steroidogenesis and cyclic AMP in rat adrenocortical cells. Evidence for two different steroidogenically responsive receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Systematic Literature Review and Indirect Treatment Comparison of Efficacy of Repository Corticotropin Injection versus Synthetic Adrenocorticotropic Hormone for Infantile Spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Tetracosactide Hexaacetate in In Vitro Adrenal Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide, a synthetic polypeptide analogue of the first 24 amino acids of human Adrenocorticotropic Hormone (ACTH), is a potent stimulator of the adrenal cortex.[1][2] Marketed under names like Synacthen and Cosyntropin, it mimics the physiological action of endogenous ACTH, primarily stimulating the synthesis and secretion of glucocorticoids such as cortisol.[3][4] Its principal clinical application is in the diagnosis of adrenal insufficiency via the ACTH stimulation test.[5][6] In the realm of in vitro research, Tetracosactide hexaacetate serves as an invaluable tool for studying the intricate mechanisms of steroidogenesis, adrenal cell physiology, and for screening compounds that may modulate adrenal function. This guide provides an in-depth technical overview of its application in adrenal cell culture studies, focusing on the human adrenocortical carcinoma cell line H295R, a widely accepted model for in vitro steroidogenesis research.[7][8][9]
Mechanism of Action: The ACTH Signaling Cascade
Tetracosactide exerts its effects by binding to the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor on the surface of adrenocortical cells.[6][10] This binding event initiates a signaling cascade predominantly mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA).[6] The long-term, or chronic, response to this stimulation involves the increased transcription of genes essential for steroid synthesis.[10]
This includes the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the rate-limiting step of cholesterol transport into the mitochondria, and various cytochrome P450 enzymes (e.g., CYP11A1, CYP11B1, CYP17A1) that catalyze subsequent steps in the steroid synthesis pathway.[8][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Effects of ACTH and cAMP on steroidogenic acute regulatory protein and P450 11beta-hydroxylase messenger RNAs in rainbow trout interrenal cells: relationship with in vitro cortisol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | ACTH Action on StAR Biology [frontiersin.org]
- 7. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptomic Response Dynamics of Human Primary and Immortalized Adrenocortical Cells to Steroidogenic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
Tetracosactide Hexaacetate and its Role in the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide hexaacetate, a synthetic polypeptide, is a cornerstone in the diagnostic evaluation of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Comprising the first 24 of the 39 amino acids of native adrenocorticotropic hormone (ACTH), it retains the full biological activity of the endogenous hormone.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its pivotal role in the HPA axis, and standardized experimental protocols for its use. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding.
Tetracosactide, also known as cosyntropin, is primarily utilized in the ACTH stimulation test (or Synacthen test) to assess adrenocortical function.[1][2] This diagnostic tool is crucial for identifying primary and secondary adrenal insufficiency.[3][5] Its synthetic nature ensures a standardized potency and a lower incidence of allergic reactions compared to animal-derived ACTH preparations.[3][5]
The Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is a complex neuroendocrine system that governs the body's response to stress and regulates numerous physiological processes, including metabolism, immune function, and mood.[6][7] The axis involves a cascade of hormonal signals between the hypothalamus, the pituitary gland, and the adrenal glands.[6][7][8]
In response to stress, the paraventricular nucleus of the hypothalamus releases corticotropin-releasing hormone (CRH).[7][9][10] CRH travels to the anterior pituitary gland, stimulating the secretion of ACTH.[9][10][11] ACTH is then transported through the bloodstream to the adrenal cortex, where it stimulates the synthesis and release of glucocorticoids, primarily cortisol in humans.[6][9][11] Cortisol exerts negative feedback on both the hypothalamus and the pituitary gland, inhibiting the release of CRH and ACTH, respectively, to maintain hormonal homeostasis.[8][9]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 3. testmenu.com [testmenu.com]
- 4. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 5. toplinemd.com [toplinemd.com]
- 6. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 7. simplypsychology.org [simplypsychology.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. teachmephysiology.com [teachmephysiology.com]
Pharmacological Profile of Tetracosactide Hexaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide hexaacetate, a synthetic polypeptide analogue of adrenocorticotropic hormone (ACTH), comprises the first 24 amino acids of the natural ACTH sequence. This N-terminal region is responsible for the full biological activity of the hormone. Tetracosactide stimulates the adrenal cortex to synthesize and secrete glucocorticoids (like cortisol), mineralocorticoids, and, to a lesser extent, androgens. Its primary clinical application is as a diagnostic agent for assessing adrenocortical insufficiency, commonly known as the ACTH stimulation test. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
Tetracosactide exerts its physiological effects by binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor predominantly expressed on the surface of adrenocortical cells.[1] The binding of tetracosactide to MC2R initiates a signaling cascade that begins with the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger.[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates and activates a series of downstream enzymes involved in the steroidogenesis pathway, ultimately leading to the synthesis and release of corticosteroids from cholesterol.[2]
Signaling Pathway of Tetracosactide-Induced Cortisol Synthesis
Caption: Signaling pathway of tetracosactide-induced cortisol synthesis.
Pharmacodynamics
The primary pharmacodynamic effect of tetracosactide is the stimulation of adrenocortical steroidogenesis. Following administration, there is a rapid increase in plasma cortisol levels in individuals with normal adrenal function. The magnitude of this response is used to assess the functional integrity of the adrenal cortex.
Quantitative Pharmacodynamic Parameters
| Parameter | Value | Species | Comments |
| Binding Affinity (pKd) | 9.1 | Mouse | For ACTH-(1-24) at the melanocortin-2 receptor (MC2R). A higher pKd indicates stronger binding affinity. |
| Potency (EC50) | Not explicitly found | - | While a precise EC50 for cortisol production was not identified in the reviewed literature, one study noted an 8-fold increase in corticosterone (B1669441) secretion from adrenal slices with 11 nM tetracosactide.[3] |
Pharmacokinetics
The pharmacokinetic profile of this compound can be characterized by its absorption, distribution, metabolism, and elimination. Depot formulations, which involve a zinc phosphate (B84403) complex, are designed for sustained release.
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Unit | Route | Comments |
| Clearance (CL) | 17.9 | L/h | IV | Described by a two-compartment model with linear elimination.[4] |
| Volume of Central Compartment (Vc) | 0.19 | L | IV | [4] |
| Intercompartmental Clearance (Q) | 3.73 | L/h | IV | [4] |
| Volume of Peripheral Compartment (Vp) | 0.5 | L | IV | [4] |
| Time to Peak Plasma Concentration (Tmax) | ~1 | hour | IM | For non-depot formulations.[5] |
| Plasma Half-life | ~7 | minutes | IV | For free tetracosactide. |
| Elimination | 95-100% in urine within 24 hours | % | IV | Following an intravenous dose of radiolabelled tetracosactide. |
Experimental Protocols
ACTH Stimulation Test (Short Synacthen® Test)
The ACTH stimulation test is the primary clinical application of tetracosactide and is used to diagnose adrenocortical insufficiency.
Objective: To assess the cortisol-producing capacity of the adrenal cortex in response to exogenous ACTH.
Methodology:
-
Patient Preparation: The test is typically performed in the morning. Fasting is not usually required. Certain medications that can interfere with cortisol measurement, such as glucocorticoids and spironolactone, should be discontinued (B1498344) prior to the test.[6]
-
Baseline Sample Collection: A baseline blood sample is collected for the measurement of plasma cortisol concentration (Time 0).[6]
-
Tetracosactide Administration: A standard dose of 0.25 mg (250 µg) of tetracosactide is administered either intravenously (IV) or intramuscularly (IM).[6]
-
Post-Stimulation Sample Collection: Blood samples for plasma cortisol measurement are collected at 30 and 60 minutes after the administration of tetracosactide.[6]
-
Sample Analysis: Plasma cortisol levels are determined using a validated immunoassay or other quantitative methods.
-
Interpretation of Results: A normal response is generally characterized by a significant increase in plasma cortisol levels. Specific cutoff values may vary depending on the laboratory and the assay used, but a post-stimulation cortisol level of ≥500–550 nmol/L (approximately 18–20 μg/dL) is often considered indicative of normal adrenal function.[7]
Experimental Workflow: ACTH Stimulation Test
Caption: Workflow for the ACTH (Tetracosactide) Stimulation Test.
Analytical Methods for Tetracosactide Quantification
Accurate quantification of tetracosactide in plasma is crucial for pharmacokinetic studies and in the context of anti-doping analysis.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Plasma samples are prepared using cation exchange chromatography followed by solid-phase extraction to purify and concentrate the analyte.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system for separation of tetracosactide from other plasma components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Tetracosactide is ionized, typically using positive-mode electrospray ionization (ESI+). Specific precursor and product ion transitions are monitored for identification and quantification.
-
Quantification: A stable isotope-labeled internal standard is often used to ensure accuracy. A calibration curve is generated using standards of known concentrations.
Quantitative Parameters for LC-MS/MS Method:
| Parameter | Value | Unit |
| Lower Limit of Detection (LOD) | 8 | pg/mL |
| Lower Limit of Quantification (LLOQ) | 15 | pg/mL |
Conclusion
This compound is a well-characterized synthetic ACTH analogue with a clearly defined mechanism of action and predictable pharmacodynamic effects. Its primary utility lies in the diagnosis of adrenocortical insufficiency through the standardized ACTH stimulation test. The pharmacokinetic properties of tetracosactide, particularly the development of depot formulations, allow for sustained therapeutic action where required. This technical guide has summarized the key pharmacological aspects of tetracosactide, providing quantitative data and detailed protocols to support its application in research and clinical settings. Further research to delineate the precise potency (EC50) for cortisol production would provide a more complete quantitative understanding of its pharmacodynamics.
References
- 1. Residual adrenal function in autoimmune Addison's disease: improvement after tetracosactide (ACTH1-24) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cosyntropin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Cosyntropin as a diagnostic agent in the screening of patients for adrenocortical insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACTH stimulation test - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Tetracosactide Hexaacetate (CAS: 22633-88-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosactide hexaacetate, a synthetic analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is a potent agonist of the melanocortin-2 receptor (MC2R). Its primary clinical application is as a diagnostic agent for assessing adrenocortical function. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, detailed experimental protocols for its in vitro characterization, and a summary of its key quantitative parameters. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this significant polypeptide therapeutic.
Core Chemical and Physical Data
Tetracosactide is a 24-amino acid polypeptide chain. The hexaacetate salt form is commonly used to improve its stability and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22633-88-1 | [1] |
| Molecular Formula | C₁₃₆H₂₁₀N₄₀O₃₁S (Peptide) | [2] |
| Molecular Weight | 2933.5 g/mol (Peptide) | [2] |
| Appearance | White to off-white lyophilized powder | [3] |
| Solubility | Soluble in water | [3] |
Mechanism of Action: Stimulation of Steroidogenesis
Tetracosactide functions as a selective agonist for the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenal cortex cells. The binding of tetracosactide to MC2R initiates a signaling cascade that culminates in the synthesis and secretion of corticosteroids, primarily cortisol.
Upon ligand binding, the MC2R undergoes a conformational change, activating the associated Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates a number of downstream targets, a critical one being the Steroidogenic Acute Regulatory (StAR) protein.[4][5] Phosphorylation enhances the activity of the StAR protein, which facilitates the rate-limiting step in steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane.[6][7][8] Once inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme P450scc (cholesterol side-chain cleavage enzyme), initiating the steroid synthesis pathway.[9][10]
Caption: Tetracosactide-induced steroidogenesis signaling cascade.
Experimental Protocols
In Vitro Bioassay: Cortisol Production in Adrenal Cells
This protocol describes a method to determine the bioactivity of this compound by measuring its ability to stimulate cortisol secretion from cultured adrenal cells.
Table 2: Experimental Protocol for In Vitro Steroidogenesis Bioassay
| Step | Procedure |
| 1. Cell Culture | Culture murine adrenal Y-1 cells (ATCC CCL-79) or human adrenal NCI-H295R cells (ATCC CRL-2128) in their respective recommended media.[11][12] For Y-1 cells, use F-12K Medium with 15% horse serum and 2.5% fetal bovine serum.[11] For NCI-H295R cells, use DMEM:Ham's F12 supplemented with Nu-Serum, insulin, transferrin, selenium, and linoleic acid.[13] Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂. |
| 2. Cell Plating | Seed cells into 24-well plates at a density that allows them to reach 70-80% confluency within 24 hours. |
| 3. Serum Starvation | Once confluent, replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal steroidogenesis. |
| 4. Treatment | Prepare serial dilutions of this compound (e.g., 10⁻¹² to 10⁻⁶ M) in serum-free medium. Remove the starvation medium and add the tetracosactide dilutions to the wells in triplicate. Include a vehicle control (medium only). |
| 5. Incubation | Incubate the plates at 37°C for a defined period (e.g., 2-4 hours) to allow for cortisol production and secretion into the medium. |
| 6. Supernatant Collection | Carefully collect the cell culture supernatant from each well for cortisol quantification. Centrifuge to remove any cellular debris. |
| 7. Cortisol Quantification | Measure the cortisol concentration in the collected supernatants using a commercially available Cortisol ELISA kit, following the manufacturer's protocol.[3][14][15][16][17] |
| 8. Data Analysis | Construct a dose-response curve by plotting the mean cortisol concentration against the logarithm of the tetracosactide concentration. Use non-linear regression analysis to determine the EC₅₀ value. |
digraph "In Vitro Bioassay Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [penwidth=1.5, color="#5F6368"];A[label="1. Culture Adrenal Cells\n(Y-1 or H295R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="2. Plate Cells in 24-well Plates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Serum Starvation (12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Treat with Tetracosactide\n(Serial Dilutions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Incubate (2-4h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Collect Supernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Quantify Cortisol (ELISA)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Analyze Data (EC₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Workflow for the in vitro steroidogenesis bioassay.
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the MC2R.
Table 3: Experimental Protocol for MC2R Radioligand Binding Assay
| Step | Procedure |
| 1. Membrane Preparation | Culture cells engineered to express human MC2R and its accessory protein, MRAP. Harvest the cells and prepare a crude membrane fraction by homogenization and differential centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay). |
| 2. Assay Setup | In a 96-well plate, add the cell membrane preparation to each well. |
| 3. Competitive Binding | Add increasing concentrations of unlabeled this compound to the wells. For total binding, add binding buffer. For non-specific binding, add a saturating concentration of unlabeled ACTH(1-24). |
| 4. Radioligand Addition | Add a fixed, sub-saturating concentration of a suitable radioligand, such as ¹²⁵I-labeled ACTH, to all wells. |
| 5. Incubation | Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium. |
| 6. Separation | Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C). Wash the filters with ice-cold wash buffer to remove unbound radioligand.[18] |
| 7. Radioactivity Counting | Dry the filters and measure the radioactivity retained on each filter using a scintillation counter. |
| 8. Data Analysis | Plot the percentage of specific binding against the logarithm of the tetracosactide concentration. Use non-linear regression to fit a competition binding curve and determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. |
digraph "Receptor Binding Assay Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [penwidth=1.5, color="#5F6368"];A[label="1. Prepare MC2R-expressing\nCell Membranes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="2. Incubate Membranes with\n¹²⁵I-ACTH and unlabeled Tetracosactide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Separate Bound/Free Ligand\n(Vacuum Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Measure Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Analyze Data (IC₅₀, Ki)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E; }
Caption: Workflow for the MC2R radioligand binding assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for tetracosactide, providing a reference for its biological activity.
Table 4: Key Quantitative Parameters of Tetracosactide
| Parameter | Typical Value Range | Method |
| EC₅₀ (cAMP production) | ~38 nM (in HEK293 cells expressing hMC2R/MRAP) | Functional Assay (cAMP accumulation)[19] |
| IC₅₀ (Binding) | ~3 nM (in HEK293 cells expressing hMC2R/MRAP) | Radioligand Binding Assay[19] |
| Purity (HPLC) | ≥95% | Reversed-Phase High-Performance Liquid Chromatography[20] |
| Peptide Content | Typically 80-105% | Amino Acid Analysis or Nitrogen Determination |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for identifying and quantifying impurities. A typical method involves reversed-phase chromatography on a C18 column with gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile).[20] Detection is typically performed by UV absorbance at approximately 210-220 nm.
Conclusion
This compound is a well-characterized synthetic peptide with a defined mechanism of action centered on the activation of the MC2R and subsequent stimulation of steroidogenesis. The experimental protocols and quantitative data presented in this guide provide a robust framework for its in vitro analysis. For researchers and drug development professionals, a thorough understanding of these technical aspects is crucial for the accurate assessment of its biological activity and for the development of new therapeutic applications. It is imperative to consult relevant pharmacopeial monographs and peer-reviewed literature for the most current and detailed analytical procedures and specifications.
References
- 1. Development & Reproduction [ksdb.org]
- 2. innov-research.com [innov-research.com]
- 3. medimabs.com [medimabs.com]
- 4. The differential regulation of steroidogenic acute regulatory protein-mediated steroidogenesis by type I and type II PKA in MA-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the steroidogenic acute regulatory protein gene expression: present and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol transport in steroid biosynthesis: role of protein-protein interactions and implications in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of cholesterol movement to mitochondrial cytochrome P450scc in steroid hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of mitochondria in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. atcc.org [atcc.org]
- 13. ebiohippo.com [ebiohippo.com]
- 14. arborassays.com [arborassays.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cortisol ELISA Kit (ab108665) | Abcam [abcam.com]
- 17. Human Cortisol (CORT) Elisa Kit – AFG Scientific [afgsci.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Frontiers | ACTH Antagonists [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tetracosactide Hexaacetate in the Short Synacthen Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide hexaacetate, a synthetic analogue of the first 24 amino acids of human adrenocorticotropic hormone (ACTH), is a critical diagnostic agent for assessing adrenocortical function.[1][2][3] Marketed under trade names such as Synacthen® and Cosyntropin, it is employed in the Short Synacthen Test (SST) to evaluate the adrenal glands' capacity to produce cortisol in response to stimulation.[4][5][6] This test is a primary tool for the diagnosis of adrenal insufficiency, a condition characterized by inadequate production of steroid hormones, including cortisol.[5][7][8] The SST helps differentiate between primary adrenal insufficiency (Addison's disease), where the adrenal glands are damaged, and secondary adrenal insufficiency, which results from inadequate ACTH production by the pituitary gland.[5][6]
Mechanism of Action
Tetracosactide functions by mimicking the physiological action of endogenous ACTH.[4] It binds to the melanocortin-2 receptor (MC2R) on the surface of cells in the adrenal cortex.[9] The MC2R is a G protein-coupled receptor that, upon activation by tetracosactide, initiates a downstream signaling cascade.[9][10] This process involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[9] Elevated cAMP levels then activate protein kinase A (PKA), which in turn stimulates the synthesis and release of adrenal steroids, most notably cortisol, as well as mineralocorticoids and androgens to a lesser extent.[1][9][11] The initial and rate-limiting step in this steroidogenic pathway is the conversion of cholesterol to pregnenolone.[9]
Experimental Protocol: The Short Synacthen Test (SST)
This protocol outlines the standardized procedure for conducting the Short Synacthen Test using this compound.
1. Patient Preparation:
-
Medication Review: Certain medications can interfere with test results. It is recommended to stop hormone replacement therapy (HRT) or estrogen-containing contraceptives six weeks before the test.[7][12] Glucocorticoid treatments should also be managed appropriately; for instance, prednisolone (B192156) should be stopped 24 hours prior, and the morning dose of hydrocortisone (B1673445) should be omitted on the day of the test.[5][12]
-
Fasting: Fasting is generally not required for the SST.[13]
-
Timing: The test is preferably performed in the morning to account for the diurnal rhythm of cortisol secretion.[5][14]
2. Materials:
-
One ampoule of this compound (250 µg)[5]
-
Intravenous (IV) or intramuscular (IM) injection supplies
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge for serum separation
-
Equipment for cortisol assay (e.g., immunoassay analyzer or mass spectrometer)
-
Resuscitation facilities should be available due to rare reports of hypersensitivity reactions to tetracosactide.[14]
3. Step-by-Step Procedure:
-
Baseline Blood Sample (Time = 0 minutes): A venous blood sample is drawn to measure the baseline serum cortisol level.[7] If differentiation between primary and secondary adrenal insufficiency is required, a sample for ACTH measurement should also be collected at this time.[14]
-
Administration of Tetracosactide: A standard dose of 250 µg of tetracosactide is administered either intravenously (IV) or intramuscularly (IM).[7][14] The cortisol response does not differ significantly between the two routes of administration.[7]
-
Post-Stimulation Blood Samples: A second blood sample is drawn at 30 minutes post-injection to measure the stimulated cortisol level.[7] An optional third sample may be collected at 60 minutes, which can be particularly useful for identifying a delayed adrenal response.[14]
-
Sample Processing and Analysis: The collected blood samples should be properly labeled with the patient's information and the time of collection.[14] Serum should be separated by centrifugation and stored appropriately until cortisol analysis is performed.
Data Presentation
The quantitative data from the Short Synacthen Test is summarized in the table below for clear interpretation.
| Time Point | Parameter | Normal Response | Interpretation of Abnormal Response |
| 0 minutes | Baseline Serum Cortisol | Variable, but typically >180 nmol/L | A very low baseline may be indicative of adrenal insufficiency. |
| 30 minutes | Stimulated Serum Cortisol | >420-550 nmol/L | A cortisol level below the cutoff suggests adrenal insufficiency.[7] |
| 60 minutes | Stimulated Serum Cortisol | Should remain elevated | A delayed response (cortisol <450 nmol/L at 30 mins but >450 nmol/L at 60 mins) may indicate a slow adrenal response.[14] |
Note: The exact cutoff values for a normal response may vary slightly between different laboratories and assays. It is crucial to refer to the reference ranges provided by the specific laboratory performing the cortisol analysis.
Visualization of Pathways and Workflows
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow of the Short Synacthen Test and the signaling pathway of tetracosactide.
Caption: Experimental workflow of the Short Synacthen Test.
Caption: Signaling pathway of tetracosactide in the adrenal cortex.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 3. Cosyntropin | C136H210N40O31S | CID 16129617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. mft.nhs.uk [mft.nhs.uk]
- 6. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 7. Short Synacthen Test (SST) [gloshospitals.nhs.uk]
- 8. uhsussex.nhs.uk [uhsussex.nhs.uk]
- 9. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ACTH receptor - Wikipedia [en.wikipedia.org]
- 11. mims.com [mims.com]
- 12. mtw.nhs.uk [mtw.nhs.uk]
- 13. testmenu.com [testmenu.com]
- 14. ruh.nhs.uk [ruh.nhs.uk]
Application Notes and Protocols: A Comparative Analysis of Low-Dose and High-Dose Tetracosactide Stimulation Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of low-dose and high-dose tetracosactide stimulation tests, essential tools for assessing adrenocortical function. This document outlines the experimental protocols, data interpretation, and the underlying signaling pathways, offering a comprehensive resource for professionals in research and drug development.
Introduction
The tetracosactide stimulation test, also known as the ACTH or cosyntropin (B549272) stimulation test, is a cornerstone in the diagnosis of adrenal insufficiency.[1] Tetracosactide is a synthetic polypeptide that consists of the first 24 amino acids of the native adrenocorticotropic hormone (ACTH), which constitutes the biologically active region.[2] By mimicking the action of endogenous ACTH, it stimulates the adrenal cortex to produce and release cortisol.[3] The response of the adrenal glands to this stimulation provides critical information about their functional integrity. The test is available in two main variants: a low-dose (1 µg) and a high-dose (250 µg) protocol. The choice between these doses often depends on the clinical context and the suspected nature of the adrenal insufficiency.
Comparative Data of Low-Dose vs. High-Dose Tetracosactide Tests
The diagnostic accuracy of the low-dose and high-dose tests has been a subject of extensive research. The high-dose test is traditionally considered the gold standard for diagnosing primary adrenal insufficiency.[4] The low-dose test, on the other hand, is suggested to be more sensitive in detecting milder or recent-onset secondary adrenal insufficiency.[5] However, a systematic review and meta-analysis concluded that both high- and low-dose ACTH stimulation tests have similar diagnostic accuracy for secondary adrenal insufficiency in both adults and children, with both tests being better at confirming (ruling in) than excluding (ruling out) the condition.[6][7]
| Parameter | Low-Dose (1 µg) Tetracosactide Test | High-Dose (250 µg) Tetracosactide Test |
| Primary Indication | Suspected mild or recent secondary adrenal insufficiency.[4] | Suspected primary adrenal insufficiency.[4] |
| Sensitivity (Secondary AI - Adults) | Low | Low |
| Specificity (Secondary AI - Adults) | High | High |
| Likelihood Ratio for a Positive Test (Secondary AI - Adults) | 5.9 | 9.1 |
| Likelihood Ratio for a Negative Test (Secondary AI - Adults) | 0.19 | 0.39 |
| Sensitivity (Primary AI) | Data insufficient to draw conclusions. | 92% (95% CI, 81-97%)[7] |
| Normal Cortisol Response (Assay Dependent) | Peak cortisol level >18 µg/dL (500 nmol/L). Some studies suggest a lower cutoff of 14.6 µg/dL (401.5 nmol/L) may improve specificity.[8][9] | Peak cortisol level >18-20 µg/dL (500-550 nmol/L).[10] |
| Peak Cortisol Time | Typically around 20-30 minutes post-administration.[5] | Typically around 30-60 minutes post-administration.[11] |
Experimental Protocols
Patient Preparation (Applicable to both tests)
-
Fasting: Fasting is generally not required, though a fat-free meal may be permitted.[2][12]
-
Timing: The test is usually performed in the morning (between 8:00 and 10:00 AM) to account for the diurnal rhythm of cortisol secretion.[10]
-
Medications: Certain medications can interfere with the test results. Glucocorticoid therapy should be omitted on the morning of the test.[13] Estrogens, spironolactone, cortisone, and hydrocortisone (B1673445) can cause abnormally high baseline cortisol levels.[2]
High-Dose (250 µg) Tetracosactide Stimulation Test Protocol
-
Baseline Blood Sample: Draw a baseline blood sample for cortisol measurement (and ACTH if required).[10]
-
Reconstitution and Administration:
-
Post-Stimulation Blood Samples: Draw blood samples for cortisol measurement at 30 and/or 60 minutes after tetracosactide administration.[10] Collection at both time points is often recommended as the peak cortisol response can occur at 60 minutes in a significant number of individuals.[15]
Low-Dose (1 µg) Tetracosactide Stimulation Test Protocol
-
Baseline Blood Sample: Draw a baseline blood sample for cortisol measurement.
-
Dilution of Tetracosactide (Crucial Step):
-
Step A: Reconstitute a 250 µg vial of tetracosactide with 1 mL of 0.9% sterile saline. This yields a concentration of 250 µg/mL.
-
Step B: Withdraw 0.1 mL of the 250 µg/mL solution and add it to 24.9 mL of 0.9% sterile saline in a separate sterile container. This results in a 1 µg/mL solution. Note: Due to the potential for significant variability in the final concentration with manual dilution, extreme care and precision are required.[4] Some protocols suggest alternative dilution methods.[17]
-
-
Administration: Administer 1 µg (1 mL of the diluted solution) of tetracosactide intravenously over 2 minutes.[16] It is recommended to avoid administration through a T-connector to prevent potential loss of the drug.[16]
-
Post-Stimulation Blood Samples: Draw blood samples for cortisol measurement at 20 and/or 30 minutes after tetracosactide administration.[18]
Interpretation of Results
A normal response to the tetracosactide stimulation test is a significant increase in serum cortisol levels. The exact cut-off values for a normal response can vary between laboratories and depend on the specific cortisol assay used.[19]
-
Normal Response: A post-stimulation cortisol level above 18-20 µg/dL (500-550 nmol/L) generally indicates a normal adrenal response.[10] An increase of at least 7 to 10 µg/dL from the baseline is also considered normal.[2]
-
Primary Adrenal Insufficiency (e.g., Addison's Disease): A blunted or absent cortisol response to tetracosactide stimulation, often accompanied by a high baseline ACTH level, is indicative of primary adrenal insufficiency.[2]
-
Secondary Adrenal Insufficiency (Pituitary or Hypothalamic cause): A subnormal cortisol response with a low or inappropriately normal baseline ACTH level suggests secondary adrenal insufficiency.[2] In cases of recent onset or partial secondary adrenal insufficiency, the adrenal glands may still respond to the high-dose test, making the low-dose test a potentially more sensitive diagnostic tool.
ACTH Signaling Pathway
Tetracosactide exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortical cells.[13] This initiates a cascade of intracellular events leading to the synthesis and secretion of cortisol.
Figure 1. Simplified signaling pathway of Tetracosactide in adrenal cortical cells.
Experimental Workflow Diagrams
Figure 2. Experimental workflow for the High-Dose Tetracosactide Stimulation Test.
Figure 3. Experimental workflow for the Low-Dose Tetracosactide Stimulation Test.
References
- 1. Low-dose (1 microgram) adrenocorticotrophin (ACTH) stimulation as a screening test for impaired hypothalamo-pituitary-adrenal axis function: sensitivity, specificity and accuracy in comparison with the high-dose (250 microgram) test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Technical details influence the diagnostic accuracy of the 1 mcg ACTH stimulation test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ACTH Stimulation Tests for the Diagnosis of Adrenal Insufficiency: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accuracy of the Low-Dose ACTH Stimulation Test for Adrenal Insufficiency Diagnosis: A Re-Assessment of the Cut-Off Value - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 11. Cortisol values during the standard-dose cosyntropin stimulation test: Personal experience with Elecsys cortisol II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. testmenu.com [testmenu.com]
- 13. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. droracle.ai [droracle.ai]
- 16. Cosyntropin | CHEO ED Outreach [outreach.cheo.on.ca]
- 17. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 18. Comparison of the low dose short synacthen test (1 microg), the conventional dose short synacthen test (250 microg), and the insulin tolerance test for assessment of the hypothalamo-pituitary-adrenal axis in patients with pituitary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols: A Comparative Analysis of Intravenous and Intramuscular Administration of Tetracosactide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide, a synthetic polypeptide analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is a critical tool in both diagnostic and therapeutic settings.[1][2] Its primary application is in the assessment of adrenocortical function through the ACTH stimulation test, also known as the Synacthen test.[3] This test is fundamental in diagnosing adrenal insufficiency.[3] Tetracosactide exerts its effects by binding to the melanocortin-2 receptor (MC2R) on the adrenal cortex, stimulating the synthesis and release of corticosteroids, primarily cortisol.[4][5]
The route of administration, either intravenous (IV) or intramuscular (IM), can significantly influence the pharmacokinetic and pharmacodynamic profile of tetracosactide, thereby affecting the interpretation of diagnostic tests and its therapeutic applications. This document provides a detailed comparison of the IV and IM administration routes of tetracosactide, summarizing key data, outlining experimental protocols, and visualizing relevant biological and procedural pathways.
Data Presentation: Intravenous vs. Intramuscular Tetracosactide
The following tables summarize the available quantitative data for the administration of standard (non-depot) tetracosactide. It is important to note that while direct comparative human data is limited, the information presented is collated from various studies to provide a comprehensive overview.
Table 1: Pharmacokinetic Parameters of Tetracosactide in Humans (Intravenous Administration)
| Parameter | Value | Reference |
| Clearance (CL) | 17.9 L/h | [6] |
| Volume of Distribution (Vc) | 0.19 L | [6] |
| Inter-compartmental Clearance (Q) | 3.73 L/h | [6] |
| Peripheral Volume of Distribution (Vp) | 0.5 L | [6] |
| Elimination Half-Life | Approximately 7 minutes (initial phase), 37 minutes (second phase), 3 hours (terminal phase) | [7] |
| Excretion | 95-100% in urine within 24 hours | [8] |
Table 2: Pharmacodynamic Parameters of Tetracosactide (Cortisol Response) - Comparative Data
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | References |
| Onset of Action (Cortisol Increase) | Within 5 minutes | Rapid | [7][9] |
| Time to Peak Cortisol Concentration | Longer (approx. 75 minutes in a feline study) | Shorter (approx. 45 minutes in a feline study) | |
| Peak Cortisol Concentration | Higher | Lower | |
| Duration of Cortisol Elevation | More prolonged | Shorter | |
| Mean Peak Cortisol (Healthy Human Volunteers - IV Tetracosactide vs. IM Porcine ACTH) | 32.65 (±7.76) µg/dl | 31.59 (±6.4) µg/dl | [10] |
Table 3: Adverse Effect Profile of Tetracosactide
| Adverse Effect Category | Description | Applicable Routes | References |
| Hypersensitivity Reactions | Can range from skin reactions at the injection site (redness, pain, urticaria, pruritus) to more severe systemic reactions like flushing, dyspnea, and anaphylactic shock. These are more common in patients with allergic disorders, such as asthma. Reactions typically occur within 30-60 minutes of administration. | IV & IM | [8][11][12][13] |
| Cardiovascular | Bradycardia, tachycardia, hypertension. | IV & IM | [9] |
| Endocrine | Adrenal hemorrhage, Cushing's syndrome (with prolonged use). | IV & IM | [9] |
| Gastrointestinal | Nausea, vomiting, pancreatitis, peptic ulcer. | IV & IM | [8][9] |
| Neurological | Headache, dizziness, vertigo, convulsions. | IV & IM | [9][11] |
| Musculoskeletal | Myopathy, osteoporosis (with prolonged use). | IV & IM | [9] |
| Injection Site Reactions | Pain, redness, swelling. | IM | [8] |
Experimental Protocols
Protocol 1: Short ACTH (Synacthen) Stimulation Test - Intravenous Administration
1. Objective: To assess the functional reserve of the adrenal cortex by measuring the cortisol response to a standardized dose of intravenous tetracosactide.
2. Materials:
- Tetracosactide (Cosyntropin) 250 µg/mL solution for injection.
- Sterile normal saline (0.9% sodium chloride) for dilution.
- Syringes and needles for administration and blood sampling.
- Blood collection tubes (e.g., serum separator tubes).
- Centrifuge.
- Equipment for cortisol analysis (e.g., immunoassay analyzer).
3. Patient Preparation:
- Fasting is not typically required.[6]
- Ensure the patient has not taken any glucocorticoid medications that could interfere with the test results. The timing of cessation of such medications should be determined by the supervising clinician.[2]
4. Procedure:
- Baseline (0 minutes): Draw a baseline blood sample for cortisol measurement.
- Administration: Administer 250 µg of tetracosactide intravenously over 2 minutes.[14] The tetracosactide may be diluted in 2-5 mL of normal saline.[15]
- Post-stimulation Sampling: Draw blood samples for cortisol measurement at 30 minutes and 60 minutes post-injection.[2]
- Sample Processing: Allow blood to clot, then centrifuge to separate serum. Store serum appropriately (usually frozen) until analysis.
5. Interpretation of Results:
- A normal response is generally considered a post-stimulation cortisol level of >18-20 µg/dL (>500-550 nmol/L).[3]
- An inadequate response (failure to reach the threshold) is suggestive of adrenal insufficiency.
Protocol 2: Short ACTH (Synacthen) Stimulation Test - Intramuscular Administration
1. Objective: To assess the functional reserve of the adrenal cortex by measuring the cortisol response to a standardized dose of intramuscular tetracosactide.
2. Materials:
- Tetracosactide (Cosyntropin) 250 µg/mL solution for injection.
- Syringe and needle for intramuscular injection.
- Blood collection tubes.
- Centrifuge.
- Equipment for cortisol analysis.
3. Patient Preparation:
- Same as for the intravenous protocol.
4. Procedure:
- Baseline (0 minutes): Draw a baseline blood sample for cortisol measurement.[16]
- Administration: Administer 250 µg of tetracosactide via deep intramuscular injection.[16]
- Post-stimulation Sampling: Draw blood samples for cortisol measurement at 30 minutes and 60 minutes post-injection.[16][17]
- Sample Processing: Same as for the intravenous protocol.
5. Interpretation of Results:
- Interpretation is similar to the intravenous test, with a post-stimulation cortisol level of >18-20 µg/dL (>500-550 nmol/L) indicating a normal response.[3]
Visualizations
Tetracosactide Signaling Pathway in Adrenocortical Cells
Caption: Signaling cascade initiated by Tetracosactide binding to MC2R.
Experimental Workflow: ACTH Stimulation Test
Caption: Workflow for the Short ACTH (Synacthen) Stimulation Test.
Logical Relationship: IV vs. IM Administration Comparison
References
- 1. Intramuscular Short-term ACTH Test for the Determination of Adrenal Function in Children: Safe, Effective and Reliable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mft.nhs.uk [mft.nhs.uk]
- 3. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 4. Tetracosactide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of tetracosactide (synthetic ACTH) pharmacokinetics and its effects on cortisol production in healthy adults and children [page-meeting.org]
- 7. mims.com [mims.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. mims.com [mims.com]
- 10. It is Time to Carpe Diem with Porcine ACTH – A Comparison of Porcine Sequence Corticotropin to Tetracosactide Hexaacetate in Testing the Hypothalamic Pituitary Adrenal Axis in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. emed.ie [emed.ie]
- 15. labcorp.com [labcorp.com]
- 16. droracle.ai [droracle.ai]
- 17. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
Application Notes and Protocols for Tetracosactide Hexaacetate in the Diagnosis of Adrenal Insufficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide hexaacetate, a synthetic polypeptide analogue of adrenocorticotropic hormone (ACTH), is a critical diagnostic agent for assessing adrenocortical function.[1][2] Comprising the first 24 amino acids of the natural ACTH sequence, it retains the full biological activity of the parent hormone.[2][3][4] Its primary application is in the ACTH stimulation test, also known as the Short Synacthen Test (SST), to diagnose or exclude primary and secondary adrenal insufficiency, including Addison's disease.[1][4][5][6] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in a research and drug development context.
Mechanism of Action
Tetracosactide acts by stimulating the adrenal cortex to secrete glucocorticoids (like cortisol), mineralocorticoids, and to a lesser extent, androgens.[3] The process is initiated by the binding of tetracosactide to its specific receptor on the plasma membrane of adrenocortical cells.[3] This hormone-receptor complex activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels promote the synthesis of pregnenolone (B344588) from cholesterol, which is the precursor for the production of various corticosteroids through different enzymatic pathways.[3] An injection of tetracosactide in individuals with healthy adrenal glands results in a detectable rise in blood cortisol concentrations within 30 minutes.[4]
Signaling Pathway
The signaling cascade initiated by tetracosactide in adrenal cortical cells is a classic example of a G-protein coupled receptor pathway. The binding of tetracosactide (ACTH analogue) to the melanocortin-2 receptor (MC2R) triggers a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates key enzymes and transcription factors involved in steroidogenesis. The ultimate physiological response is the increased synthesis and secretion of cortisol from the adrenal cortex.
Tetracosactide signaling cascade in an adrenal cortical cell.
Diagnostic Applications
The primary diagnostic use of tetracosactide is in the ACTH stimulation test to evaluate adrenal reserve. This test is crucial for:
-
Diagnosing Primary Adrenal Insufficiency (Addison's Disease): Characterized by the adrenal glands' inability to produce sufficient cortisol.[6]
-
Diagnosing Secondary Adrenal Insufficiency: Caused by insufficient ACTH production by the pituitary gland.[6] The test is noted to be less sensitive for secondary (57–61% at 95% specificity) compared to primary adrenal insufficiency (97% at 95% specificity).[6]
-
Assessing Adrenal Function: Can be used to check for adrenal suppression following prolonged corticosteroid therapy.[5]
Experimental Protocols
Two main protocols are utilized for the ACTH stimulation test: the standard-dose test and the low-dose test. The standard-dose test is more common and is considered the "gold standard" by some guidelines.[7]
Standard-Dose (250 µg) Short Synacthen Test (SST)
This is the most frequently used protocol for diagnosing adrenal insufficiency.
Materials:
-
This compound (250 µg/mL solution)
-
Sterile syringes and needles for injection
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Equipment for cortisol analysis (e.g., immunoassay analyzer or LC-MS/MS)
-
Saline flush
Procedure:
-
Patient Preparation: If clinically safe, glucocorticoid replacement therapy should be withheld on the morning of the test. Prednisolone should be stopped 24 hours prior.[5] For non-urgent cases, it is advisable to stop combined oral contraceptives and hormone replacement therapy for 6 weeks before the test, as they can affect results.[5]
-
Baseline Sample (Time 0): Draw a blood sample to measure the baseline serum cortisol level.[5] A baseline plasma ACTH level can also be measured from this sample to help differentiate between primary and secondary adrenal insufficiency.
-
Administration of Tetracosactide: Administer 250 µg of tetracosactide. The preferred route is intravenous (IV) injection over 2 minutes, followed by a saline flush, although intramuscular (IM) injection is also an option.[8][9]
-
Post-Stimulation Samples: Draw blood samples at 30 minutes and/or 60 minutes after the tetracosactide injection to measure stimulated serum cortisol levels.[10]
-
Sample Processing: Allow blood to clot, then centrifuge to separate the serum.
-
Cortisol Analysis: Measure cortisol concentrations in the baseline and post-stimulation serum samples using a validated assay.
Low-Dose (1 µg) Short Synacthen Test
This test is considered by some to be more sensitive for detecting milder forms of adrenal insufficiency, although the standard-dose test remains widely used.[8]
Procedure:
The procedure is similar to the standard-dose test, with the key difference being the preparation and administration of a 1 µg dose of tetracosactide. This requires careful dilution of the standard 250 µg/mL preparation.
Dilution Protocol for 1 µg dose:
-
Draw up 1 mL of the 250 µg/mL tetracosactide solution.
-
Add this to 49 mL of 0.9% sodium chloride to create a 5 µg/mL solution.
-
Take 1 mL of the 5 µg/mL solution and add it to 4 mL of 0.9% sodium chloride to yield a final concentration of 1 µg/mL.
-
Administer 1 mL of the final solution (1 µg).
The sampling times and analysis remain the same as for the standard-dose test.
Experimental workflow for the Short Synacthen Test (SST).
Data Presentation and Interpretation
The interpretation of the ACTH stimulation test relies on the peak serum cortisol level achieved after administration of tetracosactide.
| Parameter | Normal Response | Adrenal Insufficiency | Notes |
| Peak Serum Cortisol (30 or 60 min) | ≥500–550 nmol/L (approximately 18–20 µg/dL)[6] | <500 nmol/L (approximately 18 µg/dL) | Cut-off values can be assay-dependent.[2] A 30-minute value >430 nmol/L is often used to exclude adrenal insufficiency.[5] |
| Cortisol Increment | Rise of at least 200 nmol/L (70 mcg/L) above baseline[11] | Subnormal increment | This criterion is sometimes used in conjunction with the peak cortisol level. |
| Test Version | Dose | Typical Peak Cortisol (Healthy Volunteers) | Time to Peak |
| Low-Dose SST | 1 µg | 960 nmol/L (Cmax) | 52.5 minutes |
| Standard-Dose SST | 250 µg | 1144 nmol/L (Cmax) | 75 minutes |
Data adapted from studies on healthy volunteers.[12]
Differentiating Primary vs. Secondary Adrenal Insufficiency:
| Condition | Baseline ACTH | Cortisol Response to Tetracosactide |
| Primary Adrenal Insufficiency | High (>200 ng/L)[5] | Impaired/Flat |
| Secondary Adrenal Insufficiency | Low or Inappropriately Normal (<10 ng/L)[5] | Impaired (due to adrenal atrophy) |
| Healthy Adrenal Function | Normal | Normal |
Conclusion
This compound is an indispensable tool for the diagnostic evaluation of the hypothalamic-pituitary-adrenal (HPA) axis. The Short Synacthen Test, when performed and interpreted correctly, provides a reliable assessment of adrenal function. Standardization of protocols, including patient preparation, dosage, administration route, and sample timing, is crucial for obtaining accurate and reproducible results in both clinical and research settings. The provided notes and protocols serve as a comprehensive guide for professionals involved in endocrinology research and the development of related diagnostics and therapeutics.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tetracosactide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 5. mft.nhs.uk [mft.nhs.uk]
- 6. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 7. Diagnosis and Treatment of Primary Adrenal Insufficiency: An Endocrine Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anmfonline.org [anmfonline.org]
- 9. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 10. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 11. mims.com [mims.com]
- 12. Profile, mean residence time of ACTH and cortisol responses after low and standard ACTH tests in healthy volunteers [ouci.dntb.gov.ua]
Application Notes and Protocols for Tetracosactide Hexaacetate in Pediatric Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide hexaacetate, a synthetic polypeptide analogue of the first 24 amino acids of human adrenocorticotropic hormone (ACTH), is a crucial tool in pediatric research.[1][2] It acts as a potent agonist of the melanocortin-2 receptor (MC2R), primarily found on the surface of adrenal cortex cells.[1][3] This interaction stimulates the synthesis and secretion of glucocorticoids, mineralocorticoids, and, to a lesser extent, androgens.[4][5] Its primary applications in pediatrics are as a diagnostic agent for assessing adrenocortical function and as a therapeutic agent for specific conditions, most notably infantile spasms (West Syndrome).[1][6][7]
These application notes provide a comprehensive overview of the use of this compound in pediatric research, including its mechanism of action, pharmacokinetic profile, and detailed protocols for its application in diagnostic and therapeutic studies.
Mechanism of Action and Signaling Pathway
Tetracosactide exerts its effects by binding to the MC2R, a G protein-coupled receptor (GPCR).[3][8] This binding event initiates a cascade of intracellular signaling events, primarily through the activation of the Gs alpha subunit, leading to increased adenylyl cyclase activity and a subsequent rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][8] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the increased transcription of genes encoding steroidogenic enzymes and the enhanced synthesis and release of cortisol and other corticosteroids from the adrenal cortex.[1][3][8]
Pharmacokinetics in Pediatric Populations
The pharmacokinetic profile of tetracosactide in children differs from that in adults due to developmental changes in drug absorption, distribution, metabolism, and excretion.[9][10]
Table 1: Pharmacokinetic Parameters of Tetracosactide in Children
| Parameter | Value | Reference |
| Absorption | ||
| Time to Peak (IM) | ~1 hour | [11] |
| Distribution | ||
| Volume of Distribution (Vc) | 0.19 L | [12] |
| Volume of Distribution (Vp) | 0.5 L | [12] |
| Apparent Volume of Distribution | ~0.4 L/kg | [11] |
| Metabolism | Metabolized by serum endopeptidases to inactive oligopeptides and then by aminopeptidases to free amino acids. | [11] |
| Elimination | ||
| Clearance (CL) | 17.9 L/h | [12] |
| Elimination Half-Life | Three-phase elimination with approximate half-lives of 7 minutes, 37 minutes, and 3 hours. | [11] |
Pediatric Dosing and Administration
Dosing of this compound in children varies significantly based on the indication (diagnostic vs. therapeutic) and the age and weight of the child.
Table 2: Pediatric Dosing for Diagnostic Use (ACTH Stimulation Test)
| Age Group | Low Dose | Standard Dose | Reference |
| Neonates and Preterm Infants | 1 mcg (IV) | 15 mcg/kg (IM) or 36 mcg/kg | [3][13][14] |
| Under 6 months | - | 62.5 mcg (IV) | [14] |
| 6-24 months | - | 125 mcg (IV) | [14] |
| Over 2 years | - | 250 mcg (IV or IM) | [11][14] |
Table 3: Pediatric Dosing for Therapeutic Use (Infantile Spasms)
| Age Group | Dosing Regimen | Reference |
| Infants and Young Children | Intramuscular depot injection: 0.02 mg/kg/day. | [5] |
| 3 - <5 years | Long-acting depot: Initially 0.25-0.5 mg daily; Maintenance: 0.25-0.5 mg every 2-8 days. | [6] |
| 5 - 12 years | Long-acting depot: Initially 0.25-1 mg daily; Maintenance: 0.25-1 mg every 2-8 days. | [6] |
Experimental Protocols
ACTH (Synacthen) Stimulation Test for Adrenocortical Insufficiency
This test is the gold standard for assessing the function of the adrenal cortex.
Protocol:
-
Patient Preparation: The test is preferably performed in the morning. Fasting is not typically required. If the child is on glucocorticoid therapy, it should be discontinued (B1498344) 24 hours prior to the test.[2]
-
Baseline Blood Sample: Collect a baseline blood sample for measurement of serum cortisol and 17-hydroxyprogesterone (17-OHP).[15]
-
Administration of Tetracosactide: Administer the appropriate dose of this compound intravenously over 2 minutes or intramuscularly.[11][13]
-
Post-Administration Blood Samples: Collect blood samples at 30 and 60 minutes post-administration for cortisol and 17-OHP measurement.[13][15]
-
Sample Handling: Blood samples should be collected in appropriate tubes (e.g., serum separator tubes) and centrifuged promptly. The serum should be separated and stored frozen until analysis.
-
Interpretation of Results:
-
Normal Response: A peak serum cortisol level above a pre-defined cut-off (e.g., >450-500 nmol/L) at 30 or 60 minutes indicates a normal adrenal response.[15]
-
Adrenal Insufficiency: A suboptimal cortisol response suggests primary or secondary adrenal insufficiency. Further investigations are required to differentiate between the two.
-
Therapeutic Protocol for Infantile Spasms
The use of tetracosactide for infantile spasms aims to achieve cessation of spasms and normalization of the electroencephalogram (EEG).
Protocol:
-
Baseline Evaluation: A thorough neurological examination and a baseline EEG are essential before initiating therapy.
-
Dosing and Administration: Administer tetracosactide depot intramuscularly according to the age and weight-based dosing regimen (see Table 3).
-
Monitoring:
-
Clinical: Closely monitor for the frequency and severity of spasms.
-
EEG: Repeat EEG after 10-14 days of treatment to assess for resolution of hypsarrhythmia.[16]
-
Adverse Effects: Monitor for potential side effects such as hypertension, electrolyte imbalances, and immunosuppression.
-
-
Treatment Duration and Tapering: The duration of treatment is typically several weeks, followed by a gradual tapering of the dose to avoid adrenal insufficiency.
Logical Workflow for a Pediatric Clinical Trial
Conclusion
This compound is an indispensable tool in pediatric research, offering both diagnostic and therapeutic benefits. A thorough understanding of its mechanism of action, pharmacokinetic profile in children, and adherence to established protocols are paramount for ensuring its safe and effective use in this vulnerable population. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers and clinicians working to advance pediatric medicine.
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mft.nhs.uk [mft.nhs.uk]
- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of ACTH in Patients with Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Paediatric pharmacokinetics: key considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacology of Drugs Used in Children | Anesthesia Key [aneskey.com]
- 11. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 12. Quantification of tetracosactide (synthetic ACTH) pharmacokinetics and its effects on cortisol production in healthy adults and children [page-meeting.org]
- 13. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 14. imperialendo.co.uk [imperialendo.co.uk]
- 15. Tetracosactide (tetracosactrin) - SA Neonatal Medication Guideline | SA Health [sahealth.sa.gov.au]
- 16. healthcare.ascension.org [healthcare.ascension.org]
Tetracosactide Hexaacetate in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide hexaacetate, a synthetic polypeptide analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is a potent agonist of melanocortin receptors. While its primary clinical use is in the diagnosis of adrenal insufficiency, a growing body of evidence highlights its direct, adrenal-independent effects on the central nervous system (CNS). These effects, mediated primarily through the melanocortin 3 and 4 receptors (MC3R and MC4R), position tetracosactide as a promising therapeutic agent and research tool in neuroscience.[1] Its neuroprotective, anti-inflammatory, and neurotrophic properties are of significant interest in the study and potential treatment of various neurological conditions, including spinal cord injury, cerebral edema, and neurodegenerative diseases.
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for neuroscience research.
Mechanism of Action in the Central Nervous System
In the CNS, tetracosactide exerts its effects by binding to melanocortin receptors, with a notable affinity for the melanocortin-4 receptor (MC4R).[2] Activation of MC4R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to a Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[5][6] Phosphorylated CREB acts as a transcription factor, modulating the expression of genes involved in neuronal survival, plasticity, and inflammation.
Furthermore, evidence suggests that MC4R signaling can also involve other pathways, such as the activation of the extracellular signal-regulated kinase (ERK) and cFos pathways, which can lead to an increase in the expression of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF).[6]
Signaling Pathway Diagram
Canonical MC4R signaling pathway initiated by tetracosactide.
Quantitative Data
The following tables summarize quantitative data regarding the interaction of tetracosactide and related melanocortin ligands with their receptors, and the effects of tetracosactide in a preclinical model of spinal cord injury.
Table 1: Melanocortin Receptor Activation
| Ligand | Receptor | Parameter | Value (nM) | Reference |
| Tetracosactide | Human MC4R | EC50 | 0.65 | [2] |
| ACTH | Tilapia MC4R | EC50 | 0.246 ± 0.048 | [7] |
| α-MSH | Tilapia MC4R | EC50 | 0.786 ± 0.162 | [7] |
| β-MSH | Tilapia MC4R | EC50 | 0.572 ± 0.122 | [7] |
Table 2: Neuroprotective Effects of Tetracosactide in a Rabbit Model of Spinal Cord Ischemia-Reperfusion Injury
| Parameter | Ischemia Group | Tetracosactide Group | p-value | Reference |
| Myeloperoxidase (MPO) (U/g tissue) | 1.82 ± 0.21 | 0.89 ± 0.15 | < 0.001 | [8] |
| Malondialdehyde (MDA) (nmol/g tissue) | 68.3 ± 5.4 | 52.7 ± 4.9 | = 0.003 | [8] |
| Catalase (CAT) (k/g tissue) | 0.28 ± 0.04 | 0.51 ± 0.06 | < 0.001 | [8] |
| Xanthine Oxidase (XO) (U/g tissue) | 0.19 ± 0.02 | 0.11 ± 0.01 | < 0.001 | [8] |
| Caspase-3 Activity (relative units) | Increased | Decreased | < 0.001 | [8] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of Tetracosactide in a Rabbit Model of Spinal Cord Ischemia-Reperfusion Injury
This protocol is adapted from a study demonstrating the neuroprotective effects of tetracosactide.[8]
1. Animal Model:
-
Species: New Zealand white rabbits.
-
Anesthesia: Intramuscular injection of ketamine hydrochloride (50 mg/kg) and xylazine (B1663881) hydrochloride (5 mg/kg).
-
Ischemia Induction: A midline laparotomy is performed, and the abdominal aorta is identified. Ischemia is induced by clamping the aorta just below the renal arteries for 40 minutes using an atraumatic vascular clamp. Reperfusion is initiated by removing the clamp.
2. Experimental Groups:
-
Sham Group: Undergoes laparotomy without aortic clamping.
-
Ischemia-Reperfusion (I/R) Group: Undergoes aortic clamping and reperfusion.
-
Tetracosactide Group: Receives tetracosactide (0.1 mg/kg, intramuscularly) 30 minutes before aortic clamping and again immediately after the start of reperfusion.
3. Neurological Assessment:
-
Motor function of the hind limbs is assessed 24 hours after reperfusion using a modified Tarlov scale (0 = no movement, 5 = normal motor function).
4. Biochemical Analysis (24 hours post-reperfusion):
-
Spinal cord tissue is harvested and homogenized.
-
Myeloperoxidase (MPO) Activity: Measured to quantify neutrophil infiltration.
-
Malondialdehyde (MDA) Levels: Assessed as an indicator of lipid peroxidation.
-
Catalase (CAT) and Xanthine Oxidase (XO) Activity: Measured to evaluate oxidative stress.
-
Caspase-3 Activity: Determined as a marker of apoptosis.
5. Histopathological Examination:
-
Spinal cord sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess neuronal damage, edema, and inflammatory cell infiltration.
Workflow for spinal cord injury experiment.
Protocol 2: Evaluation of Tetracosactide in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This protocol provides a framework for investigating the anti-inflammatory effects of tetracosactide in a widely used model of neuroinflammation.
1. Animal Model:
-
Species: C57BL/6 mice.
-
Neuroinflammation Induction: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli (e.g., 1-5 mg/kg). The dose can be adjusted to induce acute or chronic inflammation.[9]
2. Experimental Groups:
-
Control Group: Receives a saline injection.
-
LPS Group: Receives an LPS injection.
-
LPS + Tetracosactide Group: Receives tetracosactide (dose to be determined by dose-response studies, e.g., 0.1-1 mg/kg, i.p. or subcutaneously) at a specified time relative to the LPS injection (e.g., 30 minutes before or 1 hour after).
3. Assessment of Neuroinflammation (e.g., 24 hours post-LPS):
-
Behavioral Analysis: Assess for sickness behavior (e.g., reduced locomotor activity, social interaction).
-
Tissue Collection: Mice are euthanized, and brains are collected. One hemisphere can be fixed for immunohistochemistry, and specific brain regions (e.g., hippocampus, cortex) from the other hemisphere can be dissected for biochemical analysis.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in brain homogenates or serum using ELISA or multiplex assays.
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
References
- 1. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The constitutive activity of melanocortin-4 receptors in cAMP pathway is allosterically modulated by zinc and copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin 4 receptor activates ERK-cFos pathway to increase brain-derived neurotrophic factor expression in rat astrocytes and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanocortin Receptor 4 (MC4R) Signaling System in Nile Tilapia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Tetracosactide Hexaacetate in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tetracosactide hexaacetate in human plasma. Tetracosactide, a synthetic polypeptide, is the active component of drugs like Synacthen® and Cosyntropin, and its accurate measurement in biological matrices is crucial for pharmacokinetic studies, drug development, and anti-doping control. The method utilizes a robust sample preparation procedure involving cation exchange chromatography followed by solid-phase extraction, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, with a lower limit of quantification of 15 pg/mL.
Introduction
Tetracosactide is a synthetic analogue of the first 24 amino acids of the human adrenocorticotropic hormone (ACTH) and is primarily used for the diagnostic assessment of adrenal function.[1] Given its potential for misuse as a performance-enhancing agent in sports to increase glucocorticoid secretion, sensitive and reliable methods for its detection are essential.[2] Furthermore, understanding the pharmacokinetic profile of tetracosactide is vital for optimizing therapeutic regimens. This application note provides a detailed protocol for a validated LC-MS/MS method suitable for high-throughput bioanalysis of tetracosactide in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
7-38 ACTH (Internal Standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
-
Cation exchange solid-phase extraction (SPE) cartridges
-
Reversed-phase C18 SPE cartridges
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive-mode electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation
-
Plasma Spiking: To 500 µL of human plasma, add the internal standard (7-38 ACTH) to a final concentration of 100 pg/mL.
-
Cation Exchange Chromatography:
-
Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the eluate from the cation exchange step onto the C18 cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under a stream of nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 587.4 [M+5H]⁵⁺ |
| Product Ions (m/z) | 671.5, 223.0 |
| Internal Standard (m/z) | 7-38 ACTH |
| Collision Gas | Argon |
Quantitative Data Summary
The LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy.
| Parameter | Result |
| Linear Range | 25 - 600 pg/mL (R² > 0.99)[2] |
| Lower Limit of Quantification (LLOQ) | 15 pg/mL (S/N > 10, CV% < 20%)[2] |
| Lower Limit of Detection (LLOD) | 8 pg/mL (S/N > 3)[2] |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Approximately 70%[2] |
Visualizations
Experimental Workflow
Caption: Workflow for Tetracosactide Quantification.
Discussion
This application note outlines a comprehensive and sensitive LC-MS/MS method for the quantification of tetracosactide in human plasma. The sample preparation procedure, combining cation exchange and solid-phase extraction, is effective in removing interfering matrix components and concentrating the analyte, leading to a low LLOQ of 15 pg/mL.[2] The use of a stable isotope-labeled internal standard or a structural analog like 7-38 ACTH is crucial for correcting for any variability during sample processing and analysis, ensuring high accuracy and precision.[2] The described method is suitable for a variety of research applications, including pharmacokinetic profiling and anti-doping screening. For anti-doping purposes, a similar method has been successfully applied to detect tetracosactide in plasma samples several hours after administration.[2]
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of this compound in human plasma. Its high sensitivity, specificity, and throughput make it well-suited for demanding research and regulated bioanalytical environments.
References
Application Note: Development of a Competitive ELISA for the Quantitative Detection of Tetracosactide Hexaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracosactide hexaacetate is a synthetic polypeptide, representing the first 24 amino acids of the N-terminal sequence of human Adrenocorticotropic Hormone (ACTH).[1][2][3] It is utilized both as a therapeutic agent and for diagnostic purposes to assess adrenal gland function.[2][3] Given its therapeutic and diagnostic relevance, a robust and sensitive method for its quantification in biological matrices is crucial. This application note details the development and protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound. Due to its small size, a competitive ELISA format is the most suitable immunoassay approach.
Tetracosactide exerts its biological effects by binding to the melanocortin-2 receptor (MC2R) on the surface of cells in the adrenal cortex.[2] This interaction activates a G protein-coupled receptor signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent stimulation of steroidogenesis, primarily the synthesis and release of cortisol.[2][4]
Assay Principle
This competitive ELISA is designed to quantify this compound in a sample. The assay involves a competition between the Tetracosactide in the sample and a fixed amount of Tetracosactide conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA), which is pre-coated onto the microplate wells, for binding to a limited amount of a specific anti-Tetracosactide antibody.
Initially, the sample or standard containing free Tetracosactide is incubated with a specific primary antibody. This mixture is then added to the wells coated with the Tetracosactide-BSA conjugate. The free Tetracosactide from the sample competes with the immobilized Tetracosactide-BSA for the binding sites of the primary antibody. Following an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), which is directed against the primary antibody, is then added. After another incubation and washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of Tetracosactide in the sample. The concentration of Tetracosactide in the samples is determined by comparing the optical density of the samples to a standard curve generated from known concentrations of Tetracosactide.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of Tetracosactide and the experimental workflow of the competitive ELISA.
Caption: Tetracosactide signaling pathway in an adrenal cortex cell.
Caption: Workflow for the Tetracosactide competitive ELISA.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound Standard | Sigma-Aldrich | T3779 |
| Anti-ACTH (1-24) Monoclonal Antibody | Bio-Rad | 0178-0149 |
| Goat Anti-Mouse IgG (H+L) HRP Conjugate | Thermo Fisher | 31430 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 96-well ELISA plates | Greiner Bio-One | 655061 |
| TMB Substrate | Thermo Fisher | 34028 |
| Stop Solution (1N Sulfuric Acid) | Thermo Fisher | N600 |
| Phosphate-Buffered Saline (PBS) | VWR | 97064-108 |
| Tween-20 | Sigma-Aldrich | P9416 |
| Carbonate-Bicarbonate Buffer | Sigma-Aldrich | C3041 |
Experimental Protocols
Preparation of Tetracosactide-BSA Conjugate
A detailed protocol for conjugating small peptides to carrier proteins is essential for coating the ELISA plate. An improved protocol using dimethylformamide (DMF) to solubilize the peptide can be followed.[5] Briefly, the carrier protein (BSA) is activated with a crosslinker, such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS). The peptide, dissolved in DMF, is then added to the activated carrier protein. The resulting conjugate should be purified to remove unreacted peptide and crosslinker.
ELISA Plate Coating
-
Dilute the Tetracosactide-BSA conjugate to a final concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
Blocking
-
Add 200 µL of blocking buffer (PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
Competitive Reaction
-
Prepare serial dilutions of the Tetracosactide standard in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20). A typical concentration range would be from 1 ng/mL to 1000 ng/mL.
-
Prepare samples by diluting them in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary anti-Tetracosactide antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
Detection
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
Substrate Reaction and Measurement
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis
The concentration of Tetracosactide in the samples is determined by plotting a standard curve of the absorbance values against the known concentrations of the Tetracosactide standards. A four-parameter logistic (4-PL) curve fit is typically used for competitive ELISAs. The absorbance values of the samples are then used to interpolate their corresponding concentrations from the standard curve. Remember that in a competitive ELISA, the signal is inversely proportional to the concentration of the analyte.
Assay Validation
The developed ELISA should be validated to ensure its performance characteristics are suitable for its intended purpose. Key validation parameters include:
-
Precision: Assessed by determining the intra-assay and inter-assay coefficients of variation (%CV).
-
Accuracy: Evaluated through spike and recovery experiments in the sample matrix.
-
Specificity: Determined by testing for cross-reactivity with related peptides, such as full-length ACTH and other ACTH fragments.
-
Sensitivity: Defined by the Lower Limit of Detection (LLOD) and the Lower Limit of Quantification (LLOQ).
-
Linearity of Dilution: Assessed to ensure that the assay provides proportional results upon dilution of the sample.[6]
Expected Results
The following tables summarize typical data that can be expected from a validated Tetracosactide competitive ELISA.
Table 1: Typical Standard Curve Data
| Standard Concentration (ng/mL) | Absorbance (450 nm) | % B/B0 |
| 0 (B0) | 1.850 | 100% |
| 1.56 | 1.620 | 87.6% |
| 3.12 | 1.350 | 73.0% |
| 6.25 | 1.050 | 56.8% |
| 12.5 | 0.750 | 40.5% |
| 25 | 0.480 | 25.9% |
| 50 | 0.290 | 15.7% |
| 100 | 0.180 | 9.7% |
Table 2: Assay Performance Characteristics
| Parameter | Specification |
| Assay Range | 1.56 - 100 ng/mL |
| Sensitivity (LOD) | < 1 ng/mL |
| Intra-Assay Precision | %CV < 10% |
| Inter-Assay Precision | %CV < 15% |
| Spike Recovery | 85% - 115% |
| Cross-reactivity | < 1% with ACTH (1-39) |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking, inadequate washing, or overly concentrated antibodies/conjugate. | Increase blocking time, ensure thorough washing, and optimize antibody and conjugate concentrations. |
| Low Signal | Inactive reagents, insufficient incubation times, or incorrect antibody concentrations. | Check reagent expiration dates, ensure proper incubation times and temperatures, and optimize antibody and conjugate concentrations. |
| High Variability (%CV) | Pipetting errors, inconsistent washing, or temperature variations across the plate. | Use calibrated pipettes, ensure consistent and thorough washing, and incubate the plate in a temperature-controlled environment. |
| Poor Standard Curve | Improper standard dilutions, degraded standard, or incorrect curve fitting model. | Prepare fresh standards for each assay, ensure accurate dilutions, and use a 4-parameter logistic curve fit for data analysis. |
Conclusion
The described competitive ELISA protocol provides a sensitive and specific method for the quantitative detection of this compound. Proper assay development and validation are critical to ensure reliable and reproducible results. This application note serves as a comprehensive guide for researchers and scientists in the development and implementation of this important analytical tool.
References
- 1. lifetein.com [lifetein.com]
- 2. ACTH receptor - Wikipedia [en.wikipedia.org]
- 3. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosensis.com [biosensis.com]
Application Notes and Protocols for Tetracosactide Hexaacetate in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed dosing considerations and experimental protocols for the use of Tetracosactide hexaacetate, a synthetic analogue of adrenocorticotropic hormone (ACTH), in rat models. The information is intended to guide researchers in designing experiments to investigate adrenal function, inflammation, and neuroprotection.
Mechanism of Action
This compound exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor primarily located on the surface of adrenal cortex cells. This binding requires the presence of the melanocortin receptor accessory protein 1 (MRAP1). Upon binding, a signaling cascade is initiated, leading to the synthesis and release of corticosteroids, primarily corticosterone (B1669441) in rats.
Signaling Pathway of this compound at the MC2R
Dosing Considerations
The appropriate dose of this compound in rats is dependent on the intended application. The following tables summarize recommended starting doses and reported pharmacokinetic parameters. It is recommended to perform pilot studies to determine the optimal dose for a specific experimental model.
Table 1: Recommended Dose Ranges for Different Applications in Rats
| Application | Route of Administration | Recommended Dose Range | Notes |
| Adrenal Function Test | IV, IM, SC | 5 - 10 µg/kg | A single dose is typically administered. Blood samples are collected at baseline and at specific time points post-injection to measure corticosterone levels. |
| Anti-inflammatory Studies | IV, SC | 0.1 - 0.5 mg/kg | Dosing frequency may vary from a single injection to repeated administrations over several days, depending on the inflammation model. |
| Neuroprotection Studies | IV, SC | 0.5 - 1.0 mg/kg | Often administered as a single dose shortly after the induced neurological injury. |
Table 2: Pharmacokinetic Parameters of Tetracosactide in Rats
| Parameter | Value | Route |
| Bioavailability | ~100% | IV |
| Low and variable | SC | |
| Half-life (t½) | ~7-15 minutes | IV |
| Volume of Distribution (Vd) | ~0.4 L/kg | IV |
| Peak Plasma Concentration (Tmax) | ~15-30 minutes | SC |
Experimental Protocols
Adrenal Function Test (ACTH Stimulation Test)
This protocol is designed to assess the functional capacity of the adrenal cortex in rats.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Syringes and needles (appropriate size for rats)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Equipment for corticosterone measurement (e.g., ELISA kit)
Procedure:
-
Acclimatize rats to the experimental conditions to minimize stress-induced corticosterone release.
-
Collect a baseline blood sample (t=0) from the tail vein or other appropriate site.
-
Prepare a fresh solution of this compound in sterile 0.9% saline to the desired concentration (e.g., 10 µg/mL for a 1 mL/kg injection volume).
-
Administer a single dose of this compound (e.g., 10 µg/kg) via the desired route (intravenous, intramuscular, or subcutaneous).
-
Collect subsequent blood samples at 30 and 60 minutes post-injection.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Measure corticosterone concentrations in the plasma samples using a validated assay.
-
A significant increase in corticosterone levels from baseline indicates a normal adrenal response.
Anti-inflammatory Model Protocol
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a rat model of inflammation (e.g., carrageenan-induced paw edema).
Materials:
-
This compound
-
Sterile 0.9% saline
-
Inflammatory agent (e.g., carrageenan)
-
Pletysmometer or calipers for measuring paw volume/thickness
-
Syringes and needles
Procedure:
-
Induce inflammation in rats according to the established model (e.g., subplantar injection of carrageenan).
-
Administer this compound at the desired dose (e.g., 0.5 mg/kg, IV or SC) at a relevant time point (e.g., 30 minutes before or immediately after the inflammatory insult).
-
A control group should receive the vehicle (0.9% saline) only.
-
Measure the inflammatory response (e.g., paw volume or thickness) at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the induction of inflammation.
-
At the end of the experiment, animals can be euthanized, and tissues collected for further analysis (e.g., histology, cytokine measurement).
-
A reduction in the inflammatory response in the Tetracosactide-treated group compared to the control group indicates an anti-inflammatory effect.
Neuroprotection Model Protocol
This protocol outlines a general procedure for assessing the neuroprotective potential of this compound in a rat model of acute neurological injury (e.g., spinal cord injury, stroke).
Materials:
-
This compound
-
Sterile 0.9% saline
-
Surgical instruments for inducing neurological injury
-
Anesthesia
-
Behavioral assessment tools (e.g., locomotor rating scales)
-
Equipment for histological analysis
Procedure:
-
Induce the neurological injury in anesthetized rats using a standardized and reproducible method.
-
Administer this compound at the desired dose (e.g., 1.0 mg/kg, IV or SC) as a single bolus shortly after the injury (e.g., within 30-60 minutes).
-
A control group should receive the vehicle (0.9% saline) only.
-
Monitor the animals' recovery and perform behavioral assessments at regular intervals (e.g., daily for the first week, then weekly) to evaluate functional outcomes.
-
At the end of the study period, perfuse the animals and collect the relevant neural tissue (e.g., spinal cord, brain).
-
Perform histological analysis to assess tissue damage, neuronal survival, and other relevant markers of neuroprotection.
-
Improved functional recovery and reduced tissue damage in the Tetracosactide-treated group compared to the control group suggest a neuroprotective effect.
Important Considerations
-
Vehicle Selection: Sterile 0.9% saline is the most common and recommended vehicle for parenteral administration of this compound in rats.
-
Formulation: Standard, short-acting formulations are typically used for acute studies. For long-term studies, depot formulations may be considered, but their pharmacokinetic profile will differ significantly.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the ethical treatment of animals.
-
Data Interpretation: The corticosterone response to Tetracosactide can be influenced by factors such as stress, time of day (circadian rhythm), and the anesthetic used. These variables should be controlled for in the experimental design.
Non-Invasive Administration Routes for Tetracosactide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide, a synthetic analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is a crucial diagnostic and therapeutic agent.[1] Traditionally administered via invasive intravenous (IV) or intramuscular (IM) injections, recent research has focused on developing non-invasive delivery routes to improve patient compliance and accessibility. This document provides a comprehensive overview of the current state of non-invasive administration routes for Tetracosactide, with a primary focus on nasal delivery, for which the most substantial data is available. Information on other potential routes, such as transdermal and oral, is also discussed based on general principles of peptide delivery.
Signaling Pathway of Tetracosactide
Tetracosactide exerts its physiological effects by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[1] This interaction initiates a signaling cascade that culminates in the synthesis and release of corticosteroids, primarily cortisol.
The binding of Tetracosactide to MC2R, a process facilitated by the melanocortin receptor accessory protein (MRAP), activates the associated Gs alpha subunit of the G-protein.[2][3] This, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4][5] PKA then phosphorylates and activates downstream targets, including the cAMP-response element-binding protein (CREB) and the steroidogenic acute regulatory protein (StAR).[6] Activated CREB promotes the transcription of genes encoding steroidogenic enzymes, while phosphorylated StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.[6]
Non-Invasive Administration Routes
Nasal Administration
Intranasal delivery is the most promising non-invasive route for Tetracosactide, with clinical data demonstrating its feasibility and efficacy. The large surface area and rich vasculature of the nasal mucosa allow for rapid absorption and avoidance of first-pass metabolism.
A notable formulation, "Nasacthin003," is a nasal spray containing 500 µg of Tetracosactide with chitosan (B1678972) as a mucoadhesive.[7] This formulation has been shown to generate equivalent plasma cortisol values to the 250 µg IV Short Synacthen Test (SST).[7] The addition of chitosan increases the residence time of the formulation on the nasal mucosa and enhances peptide absorption.[7]
| Administration Route | Formulation | Dose | Bioavailability (%) | Peak Plasma Concentration (Tmax) | Reference |
| Intravenous (IV) | Synacthen® | 250 µg | 100 | - | [7] |
| Nasal | Nasacthin003 (with chitosan) | 500 µg | 14.3 | - | [7] |
| Nasal | Tetracosactide in saline | - | 4.4 | - | [2] |
| Nasal | with sodium glycocholate | - | Increased threefold vs saline | 5 min | [2] |
| Nasal | with bacitracin | - | 24 | 15 min | [2] |
| Intramuscular (IM) | Synacthen® | - | 24 | - | [2] |
Protocol 1: Preparation of a Chitosan-Based Tetracosactide Nasal Spray (General Methodology)
This protocol is a general guideline based on literature for preparing chitosan-based nasal formulations.[8][9][10][11]
-
Chitosan Solution Preparation:
-
Dissolve a specific concentration of chitosan (e.g., 0.5-2% w/v) in a weak acidic solution (e.g., 1% v/v acetic acid) with continuous stirring until a clear solution is obtained. The molecular weight and degree of deacetylation of chitosan are critical parameters affecting mucoadhesion and permeation enhancement.
-
-
Drug Incorporation:
-
Dissolve Tetracosactide acetate (B1210297) in the chitosan solution to achieve the desired final concentration (e.g., 500 µg per actuation volume).
-
Other excipients such as buffering agents (to maintain a pH of ~4.5-5.5), isotonicity agents (e.g., sodium chloride), and preservatives (if for multi-dose use) can be added at this stage.
-
-
Final Formulation and Characterization:
-
Adjust the final volume with purified water.
-
The final formulation should be characterized for pH, viscosity, osmolarity, and drug content.
-
The formulation is then filled into a nasal spray device capable of delivering a metered dose.
-
Protocol 2: In Vitro Permeation Study using Franz Diffusion Cells
This protocol describes a general method for assessing the permeation of Tetracosactide from a nasal formulation across a biological or synthetic membrane.[12][13][14][15][16]
-
Membrane Preparation:
-
Use excised animal nasal mucosa (e.g., porcine or bovine) or a synthetic membrane (e.g., cellulose (B213188) acetate) as the diffusion barrier.
-
Mount the membrane between the donor and receptor chambers of a Franz diffusion cell, with the mucosal side facing the donor compartment.
-
-
Experimental Setup:
-
Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature (e.g., 37°C) with continuous stirring.
-
Apply a precise amount of the Tetracosactide nasal formulation to the surface of the membrane in the donor chamber.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the concentration of Tetracosactide in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Transdermal Administration
Transdermal delivery offers a non-invasive, controlled-release alternative for systemic drug administration, avoiding first-pass metabolism and gastrointestinal degradation.[17] However, the stratum corneum, the outermost layer of the skin, presents a significant barrier to the permeation of large and hydrophilic molecules like peptides.
Currently, there are no commercially available transdermal formulations of Tetracosactide. Research in this area would likely focus on penetration enhancement strategies to overcome the skin barrier. These strategies can be broadly categorized as chemical and physical methods.
-
Chemical Enhancers: These include substances like fatty acids, alcohols, and terpenes that temporarily disrupt the lipid structure of the stratum corneum, increasing its permeability.
-
Physical Enhancers: Technologies such as iontophoresis (using a small electric current), sonophoresis (using ultrasound), and microneedles (creating microscopic channels in the skin) can significantly enhance the delivery of peptides.
Protocol 3: In Vitro Skin Permeation Study for a Transdermal Tetracosactide Patch (General Methodology)
-
Skin Preparation:
-
Excise full-thickness skin from a suitable animal model (e.g., pig or rat) or use human cadaver skin.
-
Remove subcutaneous fat and mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Experimental Setup:
-
Apply the prototype transdermal patch containing Tetracosactide to the surface of the skin.
-
Fill the receptor chamber with a suitable buffer and maintain experimental conditions as described in Protocol 2.
-
-
Sampling and Analysis:
-
Collect samples from the receptor chamber at regular intervals and analyze for Tetracosactide concentration.
-
-
Data Analysis:
-
Calculate the permeation parameters to evaluate the effectiveness of the transdermal formulation and any penetration enhancement techniques employed.
-
Oral Administration
Oral delivery is the most convenient and preferred route of drug administration. However, for peptides like Tetracosactide, it is the most challenging due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium.[12][18][19]
Strategies to overcome these barriers for oral peptide delivery are an active area of research and include:
-
Enzyme Inhibitors: Co-administration of protease inhibitors to protect the peptide from degradation.
-
Permeation Enhancers: Use of agents that increase the permeability of the intestinal mucosa.
-
Encapsulation: Formulation of the peptide in protective carrier systems like nanoparticles or liposomes.
-
Chemical Modification: Modifying the peptide structure to increase its stability and lipophilicity.
To date, there is no published evidence of a successful oral formulation of Tetracosactide.
Conclusion
Non-invasive administration of Tetracosactide presents a significant opportunity to improve patient care. Nasal delivery has emerged as the most viable alternative to injection, with clinical data supporting its efficacy. Further research into optimizing nasal formulations and exploring the potential of other non-invasive routes like transdermal delivery is warranted. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to advance the field of non-invasive Tetracosactide administration.
References
- 1. ACTH receptor - Wikipedia [en.wikipedia.org]
- 2. Structural basis of signaling regulation of the human melanocortin-2 receptor by MRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does cAMP/Protein kinase A signaling lead to tumors in the adrenal cortex and other tissues? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell signaling pathways in the adrenal cortex: Links to stem/progenitor biology and neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenocorticotropic hormone-mediated signaling cascades coordinate a cyclic pattern of steroidogenic factor 1-dependent transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Chitosan Nanoparticles for Zidovudine Nasal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of zolmitriptan-chitosan microparticles by spray drying for nasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Modern In Vitro Permeability Methods with the Aim of Investigation Nasal Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development Of A Franz Cell Permeation Model For Assessment Of Spray Dried Microparticles [outsourcedpharma.com]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 19. EP2862578A1 - Parenteral pharmaceutical composition containing cosyntropin - Google Patents [patents.google.com]
Application Notes and Protocols: Tetracosactide Hexaacetate in Veterinary Diagnostic Testing
Introduction
Tetracosactide hexaacetate, a synthetic polypeptide, is a cornerstone of veterinary endocrinology, particularly for assessing adrenocortical function.[1] As an analogue of the naturally occurring adrenocorticotropic hormone (ACTH), it consists of the first 24 amino acids of the native hormone, which is the sequence responsible for its full biological activity.[2][3] Its primary application is in the ACTH stimulation test, a dynamic endocrine assay used to investigate and diagnose disorders of the adrenal glands, such as hypoadrenocorticism (Addison's disease) and hyperadrenocorticism (Cushing's syndrome) in companion animals, most notably dogs and cats.[1][4][5]
Mechanism of Action
Tetracosactide functions by mimicking the physiological action of endogenous ACTH.[6] Upon administration, it binds to specific melanocortin 2 receptors (MC2R) on the surface of cells in the adrenal cortex.[4] This binding activates a signaling cascade that stimulates the synthesis and release of adrenal steroids, including glucocorticoids (primarily cortisol), mineralocorticoids, and, to a lesser extent, androgens.[6][7][8] The magnitude of the cortisol increase in the bloodstream following tetracosactide administration provides a measure of the adrenal glands' functional reserve.
Caption: Signaling pathway of the HPA axis and the diagnostic action of tetracosactide.
Application: The ACTH Stimulation Test
The ACTH stimulation test is the gold standard for diagnosing hypoadrenocorticism and is also a critical tool for diagnosing iatrogenic and spontaneous hyperadrenocorticism.[5] By administering a standardized dose of tetracosactide, clinicians can assess the maximal secretory capacity of the adrenal glands. A healthy adrenal gland will respond with a significant increase in cortisol production, whereas diseased glands will show a blunted or exaggerated response.
Experimental Protocols
A. Standard ACTH Stimulation Test Protocol for Dogs
This protocol outlines the standard procedure for evaluating adrenocortical function in dogs using a non-depot formulation of tetracosactide.
-
Animal Preparation: The dog does not need to be fasted, as lipemia does not significantly affect cortisol assays.[9] However, if other biochemical tests are planned, fasting may be appropriate. Ensure a sufficient washout period has elapsed for any medications that could affect the hypothalamic-pituitary-adrenal (HPA) axis or cross-react with cortisol assays, such as glucocorticoids.[3][10]
-
Baseline Blood Sample (T=0): Collect an initial blood sample (1-2 mL) into a serum separator or heparinized tube. This sample will be used to determine the basal cortisol concentration.
-
Tetracosactide Administration: Administer tetracosactide at a dose of 5 µg/kg.[3][10][11] The injection can be given either intravenously (IV) or intramuscularly (IM), as both routes yield equivalent cortisol responses.[4]
-
Post-Stimulation Blood Sample (T=60-90 min): Collect a second blood sample between 60 and 90 minutes after the tetracosactide injection.[3][11] This timing is critical as it corresponds to the typical peak cortisol concentration.[3]
-
Sample Handling: Promptly centrifuge both blood samples to separate the serum or plasma. Transfer the separated sample into a new, clearly labeled tube. Samples should be refrigerated if analysis is to be performed within a few hours or frozen (-20°C) for longer storage.
B. ACTH Stimulation Test Protocol for Cats
The protocol for cats is similar, but IV administration is generally recommended for a more consistent response.[9]
-
Animal Preparation: As with dogs, fasting is not mandatory for the cortisol test alone.[9] Ensure an appropriate washout period for interfering medications.
-
Baseline Blood Sample (T=0): Collect a baseline blood sample for cortisol determination.
-
Tetracosactide Administration: Administer tetracosactide intravenously.[9] While a 5 µg/kg dose can be used, a flat dose of 125 µg per cat is also commonly employed and considered effective.[9][12]
-
Post-Stimulation Blood Sample (T=60 min): Collect the post-stimulation blood sample 60 minutes after the IV injection.[12] Some protocols may suggest an additional sample at 30 or 90 minutes.[12]
-
Sample Handling: Process and store the samples as described for dogs.
Caption: Standard experimental workflow for the ACTH stimulation test.
Quantitative Data and Interpretation
The results of the ACTH stimulation test are interpreted by comparing the post-stimulation cortisol concentration to established reference intervals.
Table 1: Recommended Dosages of this compound
| Species | Formulation | Dosage | Route of Administration | Reference(s) |
| Dog | Short-acting | 5 µg/kg | IV or IM | [3][10][11] |
| Dog | Short-acting | 0.25 mg (250 µg) per dog (4.5-50 kg) | IV or IM | [4] |
| Dog | Depot | 5 µg/kg or at least 0.1 mL | IM | [13][14] |
| Cat | Short-acting | 5 µg/kg or 125 µ g/cat | IV (preferred) or IM | [9][12] |
Table 2: Example Cortisol Responses and Diagnostic Thresholds in Dogs
| Condition | Baseline Cortisol | Post-Stimulation Cortisol (60-90 min) | Interpretation | Reference(s) |
| Healthy Dog | 28-92 nmol/L (1.0-3.3 µg/dL) | 265-430 nmol/L (9.6-15.6 µg/dL) | Normal adrenal reserve | [4] |
| Hypoadrenocorticism | Variable (often low) | < 55 nmol/L (< 2 µg/dL) | Adrenocortical insufficiency | [4] |
| Hyperadrenocorticism | Variable (often high) | > 552 nmol/L (> 20 µg/dL) | Excessive adrenal reserve | [4] |
| Iatrogenic Hyperadrenocorticism | Low | Blunted response (< 55 nmol/L) | Adrenal suppression from exogenous steroids | [13] |
Note: Cortisol reference ranges can vary significantly between laboratories. Always use the reference ranges provided by the laboratory performing the assay.
Caption: Logical flow for interpreting ACTH stimulation test results in dogs.
References
- 1. vettimes.com [vettimes.com]
- 2. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 3. dechra.co.uk [dechra.co.uk]
- 4. drugs.com [drugs.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. cms7.netnews.cz [cms7.netnews.cz]
- 10. Clinical particulars - Cosacthen® 0.25 mg/ml Solution for Injection for Dogs [noahcompendium.co.uk]
- 11. CosACTHen – Dechra Veterinary Products NZ [dechra.co.nz]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. researchgate.net [researchgate.net]
- 14. Cortisol Response in Healthy and Diseased Dogs after Stimulation with a Depot Formulation of Synthetic ACTH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Interpreting Synacthen Test Results
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the interpretation of borderline results from the Synacthen (ACTH Stimulation) test.
Frequently Asked Questions (FAQs)
Q1: What constitutes a "borderline" result in a standard Synacthen test?
A borderline result is a post-Synacthen cortisol level that falls into an equivocal range, making it difficult to definitively rule in or rule out adrenal insufficiency (AI).[1] These cut-off values can be specific to the laboratory and the cortisol assay used.[2] Generally, results in the range of 430-450 nmol/L are considered borderline.[3] For example, one study defined a "suboptimal" response as a peak cortisol concentration between 350 and 450 nmol/L.[4]
Q2: What are the potential causes of a borderline Synacthen test result?
Several factors can contribute to a borderline result:
-
Assay Variability: Different cortisol assays have significant variations in their results, which is why laboratory-specific cut-offs are crucial.[2]
-
Recent Onset ACTH Deficiency: In cases of recent pituitary injury (within 4-6 weeks), the adrenal glands may not have had sufficient time to atrophy, leading to a seemingly normal or borderline response to the supraphysiological dose of Synacthen.[5]
-
Mild Adrenal Insufficiency: The standard high-dose (250 µg) Synacthen test may be too potent to detect mild cases of adrenal insufficiency, potentially yielding a borderline or even a "normal" response.[5]
-
Medication Interference: Certain medications can interfere with the test. For instance, long-term steroid use (like hydrocortisone (B1673445) or prednisolone) should be stopped 24 hours before the test.[6][7] Prednisolone (B192156), in particular, can cross-react with some cortisol immunoassays.[1][2]
-
Estrogen-Containing Medications: The oral contraceptive pill (OCP) and hormone replacement therapy (HRT) increase cortisol-binding globulin (CBG), which can lead to elevated total cortisol levels.[1][2] It is recommended to stop these medications for six weeks prior to the test.[1]
-
Delayed Adrenal Response: Some individuals may exhibit a slower response to Synacthen, with cortisol levels rising adequately at 60 minutes but not at 30 minutes.[6][8]
Q3: How should a borderline result be interpreted in the context of clinical symptoms?
Clinical context is paramount when interpreting borderline results. If there is a strong clinical suspicion of adrenal insufficiency, a borderline result should be investigated further.[2] Symptoms of adrenal insufficiency can be non-specific and include fatigue, muscle weakness, weight loss, and low blood pressure.[9][10] In asymptomatic individuals with a low pre-test probability of AI, a borderline result may be managed with a "stress cover" of hydrocortisone during illness.[11]
Q4: What are the recommended next steps after obtaining a borderline Synacthen test result?
If a borderline result is obtained, the following steps may be considered:
-
Repeat the Test: If there is no urgency, repeating the test after a few weeks can be a viable option.[12] A significant percentage of repeat tests may return as normal.[3]
-
Further Investigations: If adrenal insufficiency is still suspected, further tests may be required.[1] These could include measuring plasma renin activity to assess mineralocorticoid function or considering alternative stimulation tests if pituitary issues are suspected.[12]
-
Endocrine Referral: In cases of suspected ACTH deficiency or other pituitary problems, an endocrine referral is recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Borderline cortisol at 30 minutes, normal at 60 minutes | Slow/delayed adrenal response.[6] | Consider the 60-minute result as indicative of adequate adrenal function.[8] |
| Patient is on oral contraceptives or HRT | Increased cortisol-binding globulin (CBG) leading to falsely elevated total cortisol.[1][2] | Stop estrogen-containing medications for 6 weeks before re-testing.[1] If not possible, use a higher post-Synacthen cortisol cut-off (e.g., >600 nmol/L).[6] |
| Patient is on long-term steroid therapy | Suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[9] | Stop hydrocortisone or prednisolone 24 hours before the test.[6][7] Interpretation can be difficult; consider the dose and duration of steroid treatment.[7] |
| Recent pituitary surgery (within 2 weeks) | The test may give unreliable results.[1] | Postpone the test until at least 4-6 weeks after surgery.[5][13] |
| Suspected secondary adrenal insufficiency | The standard high-dose test may not be sensitive enough.[5] | Consider a low-dose Synacthen test or other tests of the HPA axis like the insulin (B600854) tolerance test (though this has safety concerns).[13][14] |
Experimental Protocols
Standard Short Synacthen Test (SST) Protocol (250 µg)
-
Patient Preparation: The test should ideally be performed in the morning (around 9 am).[6] Long-term steroids like hydrocortisone or prednisolone should be stopped 24 hours prior.[6] Estrogen-containing medications should be stopped for six weeks if possible.[1]
-
Baseline Sampling: Collect a baseline blood sample for serum cortisol.[6] If secondary or tertiary adrenal insufficiency is suspected, an EDTA plasma sample on ice for ACTH should also be collected.[6][14]
-
Synacthen Administration: Administer 250 µg of Synacthen (tetracosactide) intramuscularly (IM) or intravenously (IV).[6][8]
-
Post-Stimulation Sampling: Collect blood samples for serum cortisol at 30 minutes and/or 60 minutes post-Synacthen administration.[2]
-
Interpretation of Results: A normal response is generally considered a post-Synacthen cortisol level >420-550 nmol/L, depending on the local laboratory and assay.[1][2][8]
Cortisol Level Thresholds for the Standard Synacthen Test
| Condition | Baseline Cortisol (nmol/L) | 30-min Post-Synacthen Cortisol (nmol/L) | 60-min Post-Synacthen Cortisol (nmol/L) |
| Normal Response | >370 nmol/L may make AI unlikely[2] | >420-550[1][2][8] | >450[6] |
| Adrenal Insufficiency | <100 nmol/L is highly suggestive[6] | <420-450[1][15] | <450[6] |
| Borderline | - | 430-450[3] | - |
| Patient on OCP/HRT | - | >577-650[2][7] | >600[6] |
Note: These values are indicative and may vary between laboratories. Always refer to the local laboratory's reference ranges.
Signaling Pathways and Workflows
Caption: HPA axis and the Synacthen test workflow.
Caption: Troubleshooting borderline Synacthen test results.
References
- 1. Short Synacthen Test (SST) [gloshospitals.nhs.uk]
- 2. RACGP - The short Synacthen test and laboratory assay inter-ference [racgp.org.au]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mft.nhs.uk [mft.nhs.uk]
- 6. ruh.nhs.uk [ruh.nhs.uk]
- 7. mft.nhs.uk [mft.nhs.uk]
- 8. droracle.ai [droracle.ai]
- 9. Recalibration of thinking about adrenocortical function assessment: how the ‘random’ cortisol relates to the short synacthen test results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short Synacthen Test | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 11. Borderline Peak Plasma Cortisol Following Synacthen Stimulation – Single-centre Analysis of Three Years Data | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
- 12. nbt.nhs.uk [nbt.nhs.uk]
- 13. ACTH Stimulation Test for the Diagnosis of Secondary Adrenal Insufficiency: Light and Shadow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing and Diagnosis – AIC Adrenal Insufficiency Coalition [adrenalinsufficiency.org]
- 15. Pre-test Cortisol Levels in Predicting Short Synacthen Test Outcome: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetracosactide Hexaacetate Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common interferences in Tetracosactide hexaacetate immunoassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Tetracosactide/ACTH levels are unexpectedly high and do not correlate with the clinical picture. What could be the cause?
An unexpectedly high analyte concentration that is inconsistent with other clinical findings may be due to heterophile antibody interference .
-
What it is: Heterophile antibodies are human antibodies that can bind to the animal antibodies used in an immunoassay, mimicking the analyte and causing a false positive signal.[1][2][3] This is a common issue in two-site "sandwich" immunoassays.[2] Rheumatoid factor can also be a source of interference.[4][5]
-
Troubleshooting Steps:
-
Serial Dilution: Analyze serial dilutions of the sample. If heterophile antibodies are present, the results will often show non-linear dilution, meaning the measured concentration does not decrease proportionally with the dilution factor.[2][4]
-
Use of Heterophile Blocking Tubes (HBTs): Re-test the sample after pre-treatment with a heterophile blocking reagent. These reagents are designed to bind to the interfering antibodies and prevent them from cross-linking the assay antibodies.[5][6] Note that some proprietary blocking reagents may not be effective for all types of heterophile antibody interference.[1][6]
-
Assay Platform Variation: Measure the sample using an immunoassay from a different manufacturer or a different method, such as mass spectrometry. Different assays use different antibodies and may not be susceptible to the same interference.[2][7]
-
PEG Precipitation: Polyethylene glycol (PEG) precipitation can be used to remove larger antibody complexes. A significant decrease in the measured concentration after PEG treatment can indicate interference.[4][5]
-
2. My Tetracosactide/ACTH results are lower than expected, despite clinical indications of high levels. What could be the issue?
Falsely low results can be caused by several factors, including interference from ACTH fragments, biotin (B1667282) supplementation, or the "high-dose hook effect."
-
ACTH Fragment Interference:
-
What it is: The immunoassay may be affected by the presence of ACTH precursors or fragments that can disrupt the formation of the antibody-analyte "sandwich," leading to a falsely low signal.[5][7] This can occur due to the degradation of ACTH precursors or post-translational modifications.[7]
-
Troubleshooting: As with falsely high results, performing a serial dilution and testing on an alternative assay platform can help identify this type of interference.[7]
-
-
Biotin (Vitamin B7) Interference:
-
What it is: Many immunoassays use a biotin-streptavidin system for signal generation. High levels of biotin in a sample, often due to supplementation, can interfere with this system. In sandwich assays, which are commonly used for ACTH, this interference typically leads to falsely low results.[8][9][10] Conversely, in competitive immunoassays, biotin can cause falsely elevated results.[10][11]
-
Troubleshooting:
-
Patient History: In a clinical setting, inquire about the patient's use of biotin supplements, often marketed for hair, skin, and nail health.[12]
-
Sample Collection Timing: If biotin supplementation is suspected, it is recommended to stop taking biotin for at least 48 hours before sample collection to allow for its clearance.[8]
-
Alternative Assay: Utilize an assay that does not employ the biotin-streptavidin system.
-
-
-
High-Dose Hook Effect:
-
What it is: In rare cases, extremely high concentrations of the analyte can saturate both the capture and detection antibodies, preventing the formation of the "sandwich" and leading to a paradoxically low signal.
-
Troubleshooting: Diluting the sample and re-testing can overcome the hook effect, resulting in a higher measured concentration in the diluted sample.
-
3. I am observing inconsistent or variable results in my assay. What are some potential causes?
Inconsistent results can stem from matrix effects or issues with the assay protocol itself.
-
Matrix Effects:
-
What it is: Components in the sample matrix (e.g., plasma, serum) such as lipids, proteins, and other endogenous substances can interfere with the antibody-antigen binding.[13][14][15] Hemolysis (rupture of red blood cells) and lipemia (high levels of lipids) are common matrix-related issues that can affect immunoassay results.
-
Troubleshooting:
-
Sample Quality: Visually inspect samples for signs of hemolysis (pink or red color) or lipemia (cloudy or milky appearance). Use fresh, properly stored samples.
-
Sample Dilution: Diluting the sample can help to minimize the impact of interfering substances in the matrix.[13]
-
Matrix-Matched Calibrators: If possible, prepare standards and calibrators in a matrix similar to that of the samples.[13]
-
-
-
Assay Protocol Adherence:
-
Review the Protocol: Carefully check all steps of the assay protocol, including incubation times and temperatures, reagent preparation and storage, and washing steps.[16][17] Incomplete washing is a common source of high background and poor precision.[16][18]
-
Pipetting Technique: Ensure accurate and consistent pipetting.[17]
-
Reagent Quality: Use reagents that are within their expiration date and have been stored correctly.[17]
-
4. Can the administration of Tetracosactide itself affect the immunoassay results?
Yes, repeated administration of Tetracosactide can induce the production of anti-ACTH antibodies in some individuals.[19][20] These antibodies could potentially interfere with the immunoassay, although the exact nature of this interference (falsely high or low results) would depend on the specific assay format and the characteristics of the induced antibodies.
-
Troubleshooting: If interference is suspected in a patient receiving Tetracosactide therapy, the same troubleshooting steps for heterophile antibodies (serial dilution, alternative assay platform) would be applicable.
Quantitative Data Summary
The following tables summarize the potential effects of common interferences on Tetracosactide/ACTH immunoassays. The magnitude of the interference can vary significantly depending on the specific assay and the nature of the interfering substance.
Table 1: Effect of Common Interferences on ACTH Immunoassays
| Interference Type | Assay Format | Expected Effect on Measured ACTH | Reference |
| Heterophile Antibodies | Sandwich Immunoassay | Falsely Increased | [1][2] |
| ACTH Fragments/Precursors | Sandwich Immunoassay | Falsely Decreased | [5][7] |
| Biotin | Sandwich Immunoassay | Falsely Decreased | [8][9] |
| Biotin | Competitive Immunoassay | Falsely Increased | [10][11] |
| High-Dose Hook Effect | Sandwich Immunoassay | Falsely Decreased | - |
| Anti-ACTH Antibodies | Dependent on assay format | Potential for Interference | [19][20] |
Experimental Protocols
Protocol 1: Serial Dilution for Detection of Interference
This protocol is a general guideline for performing a serial dilution to investigate potential immunoassay interference.
-
Sample Preparation: Prepare a series of dilutions of the patient/test sample using the assay-specific diluent. Recommended dilutions are 1:2, 1:4, 1:8, and 1:16.
-
Assay Procedure: Run the undiluted sample and all dilutions in the immunoassay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of the analyte in each diluted sample.
-
Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the corrected concentration.
-
Interpretation: In the absence of interference, the corrected concentrations for all dilutions should be consistent with the concentration of the undiluted sample (within the acceptable assay variance). A significant deviation or a trend of decreasing or increasing corrected concentrations with increasing dilution suggests the presence of interference. For example, a greater than 20% difference between dilutions can be considered indicative of interference.[2][4]
-
Visualizations
Caption: Troubleshooting workflow for unexpected ACTH immunoassay results.
Caption: Biotin interference in a sandwich immunoassay.
References
- 1. A diagnostic conundrum: heterophilic antibody interference in an adrenocorticotropic hormone immunoassay not detectable using a proprietary heterophile blocking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterophile Antibody to Adrenocorticotropin Hormone Interfering with the Investigation of Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference in ACTH immunoassay negatively impacts the management of subclinical hypercortisolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting the interferences in adrenocorticotropic hormone measurement - three cases reinforcing the efficiency of the complementary clinical and laboratory audit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A diagnostic conundrum: heterophilic antibody interference in an adrenocorticotropic hormone immunoassay not detectable using a proprietary heterophile blocking reagent | Semantic Scholar [semanticscholar.org]
- 7. SUN-063 Diagnostic Pitfalls in Hypercortisolism: Unmasking Multifragment ACTH Interference in a Complex Case of Ectopic Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. cdn2.podiatry.com [cdn2.podiatry.com]
- 11. researchgate.net [researchgate.net]
- 12. nancyhemenway.com [nancyhemenway.com]
- 13. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. cloud-clone.com [cloud-clone.com]
- 17. biomatik.com [biomatik.com]
- 18. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 19. Spontaneous and tetracosactide‐induced anti‐ACTH antibodies in man - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Tetracosactide Stimulation Test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a poor cortisol response during Tetracosactide (synthetic ACTH) stimulation tests.
Frequently Asked Questions (FAQs)
Q1: What is a Tetracosactide stimulation test and what is its primary purpose in a research setting?
A1: The Tetracosactide stimulation test, also known as the ACTH stimulation or cosyntropin (B549272) test, is a dynamic diagnostic tool used to assess the functional capacity of the adrenal cortex.[1][2] In a research and drug development context, it is employed to evaluate the integrity of the hypothalamic-pituitary-adrenal (HPA) axis and to investigate potential adrenal insufficiency.[3][4] The test involves administering a synthetic form of ACTH (Tetracosactide) and measuring the subsequent cortisol response.[5] A robust cortisol release indicates a healthy adrenal gland, while a blunted or absent response suggests adrenal insufficiency.[3]
Q2: What constitutes a "poor" or "suboptimal" cortisol response to Tetracosactide?
A2: A poor or suboptimal cortisol response is characterized by an inadequate increase in serum cortisol levels following the administration of Tetracosactide. While specific cutoff values can be assay-dependent, a common threshold for a normal response is a peak cortisol level greater than 18 µg/dL (or 500-550 nmol/L).[6][7][8] A response failing to reach this level, or a minimal rise from baseline (e.g., less than 7 to 10 µg/dL), is generally considered suboptimal and indicative of adrenal insufficiency.[6]
Q3: What are the primary causes of a poor cortisol response in an experimental setting?
A3: A poor cortisol response can stem from several factors, broadly categorized as:
-
Primary Adrenal Insufficiency: The adrenal glands themselves are damaged and unable to produce cortisol, often due to autoimmune disease or adrenalectomy.[1][3] In this case, baseline ACTH levels are typically elevated.[6]
-
Secondary Adrenal Insufficiency: The pituitary gland fails to produce sufficient ACTH, leading to adrenal atrophy and a subsequent inability to respond to stimulation.[1][9] Baseline ACTH levels are generally low in this scenario.[6]
-
Tertiary Adrenal Insufficiency: This originates from a lack of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn leads to reduced ACTH and cortisol production.[1]
-
Chronic Glucocorticoid Use: Prolonged administration of exogenous steroids can suppress the HPA axis, causing adrenal atrophy and a blunted response to Tetracosactide.[10][11]
Troubleshooting Guide for Poor Cortisol Response
This guide addresses specific issues that may lead to an unexpectedly poor cortisol response in your experiments.
Issue 1: Suboptimal Cortisol Levels Despite a Healthy Control Group
If your control animals or subjects are showing an unexpectedly low cortisol response, consider the following technical and procedural factors:
| Potential Cause | Troubleshooting Steps |
| Incorrect Tetracosactide Dosage or Administration | - Verify the correct dosage of Tetracosactide (standard dose is typically 250 µg).[10] - Ensure proper reconstitution and administration (intravenous or intramuscular).[12] |
| Improper Sample Timing | - Adhere strictly to the protocol's blood draw times (commonly at baseline, 30, and 60 minutes post-injection).[7][12] - Note that some individuals are "late responders," with peak cortisol levels occurring at 60 minutes rather than 30 minutes.[12][13] |
| Sample Handling and Storage Issues | - Use appropriate collection tubes (e.g., serum separator tubes).[14] - Process samples promptly and store them at the recommended temperature (≤ -20 °C) to prevent cortisol degradation.[14] - Avoid repeated freeze-thaw cycles.[14] |
| Cortisol Assay Problems | - Check for expired reagents and ensure the assay is validated for your sample type. - Run quality controls to confirm assay performance. - Be aware of potential interferences from other substances in the sample.[14][15] |
Issue 2: Unexpected Poor Response in a Treatment Group
If a specific experimental group exhibits a poor cortisol response, investigate these potential biological and pharmacological interferences:
| Potential Cause | Troubleshooting Steps |
| Cross-Reactivity with Administered Compounds | - Review the chemical structure of your test compounds for similarities to steroids. - Some compounds can cross-react with cortisol immunoassays, leading to falsely elevated or suppressed readings.[15][16] Consider using a more specific method like LC-MS/MS for cortisol measurement.[15] |
| Drug-Induced HPA Axis Suppression | - Be aware that certain drugs, including synthetic glucocorticoids (e.g., prednisolone, dexamethasone), can suppress the HPA axis and blunt the cortisol response.[10][11][17] - If possible, ensure a sufficient washout period for any potentially interfering medications before the test.[4] |
| Interference from Other Endogenous Steroids | - Pathological conditions that cause an accumulation of cortisol precursors (e.g., 11-deoxycortisol) can lead to cross-reactivity in some cortisol assays.[15] |
| Influence of Estrogens | - Estrogen-containing medications can increase cortisol-binding globulin (CBG), potentially leading to higher baseline cortisol levels and affecting the interpretation of the response.[3][12] |
Experimental Protocols
Standard High-Dose (250 µg) Tetracosactide Stimulation Test
This protocol is considered the gold standard for diagnosing primary adrenal insufficiency.[10][18]
-
Baseline Sample Collection: Draw a blood sample for baseline serum cortisol and plasma ACTH measurement. The test can be performed at any time of day, but morning is traditional.[12]
-
Tetracosactide Administration: Administer 250 µg of Tetracosactide (cosyntropin) either intravenously (IV) over 2 minutes or intramuscularly (IM).[12]
-
Post-Stimulation Sample Collection: Draw blood samples at 30 minutes and 60 minutes after Tetracosactide administration to measure serum cortisol.[12]
-
Sample Handling: Collect blood in serum separator tubes. Allow to clot, then centrifuge to separate the serum. Store serum at ≤ -20°C until analysis.[14]
-
Interpretation: A normal response is generally considered a peak cortisol level >18 µg/dL (>500-550 nmol/L).[7][12]
Low-Dose (1 µg) Tetracosactide Stimulation Test
This protocol may be more sensitive for detecting secondary and tertiary adrenal insufficiency.[19][20]
-
Preparation of Low-Dose Tetracosactide: Dilute the standard 250 µg vial of Tetracosactide in 0.9% normal saline to a final concentration of 1 µg/mL.[13]
-
Baseline Sample Collection: Draw a blood sample for baseline serum cortisol and plasma ACTH.
-
Tetracosactide Administration: Administer 1 µg of the diluted Tetracosactide intravenously over 2 minutes.[13]
-
Post-Stimulation Sample Collection: Draw blood samples at 30 and 60 minutes after administration for cortisol measurement.[13]
-
Interpretation: Similar to the high-dose test, a peak cortisol level ≥18 µg/dL is typically used to define adrenal sufficiency.[19]
Data Presentation
Table 1: Common Interfering Substances in Cortisol Immunoassays
| Substance | Effect on Cortisol Measurement | Reference |
| Prednisolone | Significant cross-reactivity, can falsely elevate cortisol levels. | [15][16][21] |
| Prednisone | Can cross-react and lead to elevated results. | [15] |
| Methylprednisolone | Can cause substantial cross-reactivity. | [11][21] |
| 11-Deoxycortisol | A common interferent, especially in patients with certain adrenal disorders. | [15] |
| Spironolactone | Can interfere with the ACTH stimulation test. | [6] |
| Estrogens | Can increase cortisol-binding globulin, leading to higher total cortisol levels. | [3][6] |
| Progesterone | May have some cross-reactivity. | [22] |
Table 2: Interpretation of Cortisol Response to Tetracosactide (250 µg)
| Cortisol Response | Interpretation | Reference |
| Peak Cortisol >18 µg/dL (>500-550 nmol/L) | Normal adrenal function. | [7][12] |
| Peak Cortisol <18 µg/dL (<500-550 nmol/L) | Suggests adrenal insufficiency. | [6][8] |
| Rise from baseline of at least 7-10 µg/dL | A component of a normal response. | [6] |
Visualizations
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis and the action of Tetracosactide.
Caption: A logical workflow for troubleshooting a poor cortisol response.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. ACTH Hormone Stimulation Test: Purpose, Procedure, and Results [healthline.com]
- 3. nbt.nhs.uk [nbt.nhs.uk]
- 4. mft.nhs.uk [mft.nhs.uk]
- 5. patient.info [patient.info]
- 6. labcorp.com [labcorp.com]
- 7. droracle.ai [droracle.ai]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. zerotofinals.com [zerotofinals.com]
- 10. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Adrenal Testing in Dogs | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 12. droracle.ai [droracle.ai]
- 13. THE LOW-DOSE ACTH STIMULATION TEST: IS 30 MINUTES LONG ENOUGH? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. benchchem.com [benchchem.com]
- 17. RACGP - The short Synacthen test and laboratory assay inter-ference [racgp.org.au]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Pitfalls in the diagnosis of central adrenal insufficiency in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. diagnostechs.com [diagnostechs.com]
Technical Support Center: Optimizing Tetracosactide Hexaacetate Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tetracosactide hexaacetate in animal models. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Question | Answer |
| Why am I seeing a blunted or no cortisol/corticosterone (B1669441) response after administration? | Several factors could contribute to an inadequate response. First, verify the dose calculation and administration technique. Inaccurate dosing is a common source of error.[1] Second, consider the possibility of adrenal insufficiency in your animal model, which would be characterized by a diminished response.[2][3] Third, ensure the this compound was properly stored and reconstituted, as its stability can impact potency.[4] Finally, be aware that prior or concurrent administration of glucocorticoids can suppress the adrenal axis and lead to false-negative results.[1] |
| My results are inconsistent across animals in the same group. What could be the cause? | Variability can be introduced at multiple stages. Ensure standardized handling and acclimatization of animals to minimize stress-induced fluctuations in baseline cortisol levels.[1] The timing of blood sample collection is critical; adhere strictly to your established protocol time points.[1] Check for proper reconstitution and mixing of the this compound solution to ensure each animal receives a consistent dose. Finally, review your administration technique (IV, IM, SC) for consistency across all animals. |
| How do I choose the appropriate vehicle for my study? | The choice of vehicle is critical for ensuring the stability and bioavailability of this compound. For most parenteral routes (IV, IM, SC), sterile 0.9% sodium chloride (saline) is the recommended and most commonly used vehicle.[5] The solution should be isotonic and at a physiological pH to minimize irritation at the injection site.[6] Always ensure the final formulation is sterile and endotoxin-free.[6] |
| What is the stability of reconstituted this compound? | Tetracosactide is a peptide and can be susceptible to degradation.[7] Once reconstituted in sterile saline, it is recommended to use the solution promptly. For short-term storage, refrigeration at 2-8°C is advised.[8] If long-term storage is necessary, aliquoting the reconstituted solution into single-use volumes and freezing at -20°C or lower can help maintain stability and avoid repeated freeze-thaw cycles.[9] |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about using this compound in animal models.
| Question | Answer |
| What is the mechanism of action of this compound? | Tetracosactide is a synthetic polypeptide that consists of the first 24 amino acids of the adrenocorticotropic hormone (ACTH).[10][11] It binds to the melanocortin-2 receptor (MC2R) on the surface of adrenal cortex cells, stimulating the synthesis and release of glucocorticoids (like cortisol and corticosterone), mineralocorticoids, and androgens.[12][13] |
| What are the recommended dosages for different animal models? | Dosages can vary depending on the animal model and the specific application. Refer to the dosage summary table below for guidance. |
| What is the optimal route of administration? | Intravenous (IV) and intramuscular (IM) injections are the most common routes for ACTH stimulation tests, providing rapid and reliable absorption.[10] Subcutaneous (SC) administration can also be used and may provide a more sustained release, particularly with depot formulations.[4] The choice of route will depend on the experimental design and desired pharmacokinetic profile. |
| What is the expected time to peak cortisol/corticosterone response? | Following IV or IM administration, the peak cortisol response is typically observed between 60 and 90 minutes.[10] However, this can vary depending on the species and the specific experimental conditions. |
| How should I prepare this compound for injection? | Reconstitute the lyophilized powder with sterile 0.9% sodium chloride.[5] Gently swirl the vial to dissolve the powder completely; do not shake vigorously.[9] The final concentration will depend on the amount of diluent used, so calculate this carefully based on your desired dosage. |
Data Presentation
This compound Dosage Summary for Animal Models
| Animal Model | Application | Dosage | Route of Administration | Reference |
| Dog | Adrenocortical Function Test | 5 µg/kg | IV or IM | [10] |
| Cat | Adrenocortical Function Test | 5 µg/kg or 125 µ g/cat | IV or IM | |
| Rat | Adrenocortical Function Studies | Dose-dependent increase in adrenal weight with depot formulation | IM | [4] |
| Rat | Bioavailability Study | Not specified | IV, IM, Intranasal | [14] |
| Mouse | ACTH Stimulation Challenge | 250 µg/kg | Intraperitoneal | [15] |
Pharmacokinetic Parameters of Tetracosactide
| Parameter | Value | Species | Route | Reference |
| Elimination Half-life | Approx. 7 minutes (initial phase), 37 minutes (second phase), 3 hours (terminal phase) | Human | IV | [12] |
| Time to Peak Plasma Concentration | Approx. 1 hour | Human | IM | [12] |
| Volume of Distribution | Approx. 0.4 L/kg | Human | Not specified | [12] |
| Bioavailability (Nasal vs. IM) | 4.4% (nasal), 24% (IM) | Rat | Intranasal, IM | [14] |
Experimental Protocols
ACTH Stimulation Test in Mice
Objective: To assess adrenal function by measuring the corticosterone response to this compound.
Materials:
-
This compound
-
Sterile 0.9% sodium chloride (saline)
-
Syringes and needles appropriate for intraperitoneal injection in mice
-
Blood collection supplies (e.g., microcapillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Corticosterone ELISA kit or other validated assay method
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment to minimize stress.
-
Baseline Blood Sample: At time zero, collect a baseline blood sample from the tail vein or another appropriate site.
-
Tetracosactide Administration: Immediately following the baseline blood draw, administer this compound at a dose of 250 µg/kg via intraperitoneal injection.[15]
-
Post-Stimulation Blood Samples: Collect blood samples at 30 and 60 minutes post-injection.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Corticosterone Measurement: Analyze the plasma samples for corticosterone concentration using a validated assay.
-
Data Analysis: Compare the corticosterone levels at 30 and 60 minutes to the baseline level. A significant increase indicates a normal adrenal response.
In Vitro Steroidogenesis Assay using H295R Cells
Objective: To assess the effects of this compound on the production of steroid hormones in a human adrenocortical carcinoma cell line.
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
Cell culture medium (e.g., DMEM/F12) supplemented with appropriate serum and antibiotics
-
Multi-well cell culture plates (24- or 96-well)
-
This compound
-
Forskolin (B1673556) (as a positive control for stimulating steroidogenesis)
-
Cell viability assay (e.g., MTT, PrestoBlue)
-
Hormone measurement kits (e.g., ELISA) or LC-MS/MS for quantifying testosterone (B1683101) and estradiol
Procedure:
-
Cell Seeding: Seed H295R cells in multi-well plates and allow them to acclimate for 24 hours.[16][17]
-
Pre-treatment (Optional but Recommended): To enhance steroidogenesis, you can pre-treat the cells with a stimulatory agent like forskolin for 48 hours.[18]
-
Exposure: Remove the pre-treatment medium and expose the cells to various concentrations of this compound for 48 hours. Include a vehicle control and a positive control (e.g., forskolin).[16][17]
-
Medium Collection: After the 48-hour exposure, collect the cell culture medium for hormone analysis.
-
Cell Viability: Assess cell viability in each well to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium.[17]
-
Data Analysis: Express the hormone production as a fold change relative to the vehicle control and determine the lowest-observed-effect-concentration (LOEC).
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inadequate cortisol response to the tetracosactide (Synacthen®) test in non-classic congenital adrenal hyperplasia: an exception to the rule? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. mims.com [mims.com]
- 6. gadconsulting.com [gadconsulting.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 9. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 10. dechra.co.uk [dechra.co.uk]
- 11. Glucocorticoid Receptor Antagonist Administration Prevents Adrenal Gland Atrophy in an ACTH-Independent Cushing's Syndrome Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. ACTH signalling and adrenal development: lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of formulation additives upon the intranasal bioavailability of a peptide drug: tetracosactide (ACTH1-24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.5. ACTH Stimulation Challenge [bio-protocol.org]
- 16. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onesearch.neu.edu [onesearch.neu.edu]
- 18. epa.gov [epa.gov]
Technical Support Center: Tetracosactide Hexaacetate Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and appropriate storage conditions for tetracosactide hexaacetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound formulations, such as solutions for injection, should be stored in a refrigerator at a temperature of 2°C to 8°C.[1][2][3][4] It is also crucial to protect the product from light by keeping it in its outer carton.[1][2][3][4]
Q2: What is the shelf life of this compound?
The shelf life of commercially available this compound products is typically around 2 years when stored under the recommended conditions.[5] Always refer to the expiration date on the product packaging for specific information.
Q3: Is this compound stable in biological samples like plasma and urine?
No, tetracosactide is highly susceptible to degradation in both urine and plasma.[6] This degradation is likely due to enzymatic activity. To ensure accurate analysis in doping control or pharmacokinetic studies, it is critical to freeze samples immediately after collection.[6]
Q4: What are the known degradation pathways for peptides like tetracosactide?
Peptides are susceptible to various degradation pathways, including:
-
Oxidation: The methionine residue at position 4 is a likely site for oxidation, forming methionine sulfoxide (B87167).[2][7] This can be initiated by atmospheric oxygen or oxidizing agents.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid/isoaspartic acid and glutamic acid, respectively.[4][8][9] This is a common degradation pathway in aqueous solutions.
-
Hydrolysis: Peptide bonds can be cleaved through hydrolysis, especially at acidic or alkaline pH, leading to the formation of smaller peptide fragments.[10][11]
-
Photodegradation: Exposure to light can lead to the degradation of the peptide.[12]
Q5: What are the potential impurities that might be found in a this compound sample?
Impurities in synthetic peptides like tetracosactide can arise during synthesis or degradation. Identified impurities include N- and C-terminally truncated peptides and peptides that still contain protecting groups used during synthesis.[1][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency in Solution | Improper storage (e.g., room temperature, light exposure). | Always store solutions at 2-8°C and protect from light. Prepare solutions fresh whenever possible. |
| pH of the solution is outside the optimal stability range. | Buffer the solution to a pH known to be optimal for peptide stability (typically slightly acidic for many peptides). Conduct a pH stability study to determine the optimal pH for your specific formulation. | |
| Presence of oxidizing agents. | Use high-purity solvents and excipients. Consider adding an antioxidant if compatible with the intended use. | |
| Unexpected Peaks in HPLC Analysis | Degradation of the peptide. | Review storage and handling procedures. Perform forced degradation studies to identify potential degradation products and confirm if the unexpected peaks correspond to them. |
| Impurities from the synthesis process. | Obtain a certificate of analysis for the batch of this compound to identify known impurities. Use a high-resolution analytical method like LC-MS to characterize the unknown peaks.[1] | |
| Inconsistent Results in Bioassays | Degradation of the peptide in the assay medium. | Minimize the incubation time of the peptide in biological matrices. If possible, include protease inhibitors in the assay buffer. Freeze samples immediately if they are not analyzed right away.[6] |
Quantitative Stability Data
| Stress Condition | Typical Conditions for Forced Degradation | Expected Degradation Products | Anticipated Stability |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Peptide bond cleavage, deamidation of Asn/Gln | Susceptible to degradation. |
| Alkaline Hydrolysis | 0.1 M NaOH, 25°C, 8h | Peptide bond cleavage, deamidation of Asn/Gln, racemization | Highly susceptible to degradation. |
| Oxidation | 3% H₂O₂, 25°C, 24h | Methionine sulfoxide | The Met⁴ residue is a likely site of oxidation. |
| Thermal Degradation | 60°C, 48h | Aggregation, deamidation, oxidation | Degradation is expected to increase with temperature. |
| Photodegradation | ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/square meter UV) | Various photo-oxidation and fragmentation products | Should be protected from light. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate tetracosactide from its degradation products and impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation samples should be used to demonstrate specificity.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature (25°C). Collect samples at 0, 1, 2, 4, and 8 hours. Neutralize before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature (25°C). Collect samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store solid this compound and a solution of the peptide at 60°C. Analyze samples at 0, 24, and 48 hours.
-
Photostability: Expose solid this compound and a solution to light according to ICH Q1B guidelines. Analyze the samples after the exposure period and compare them to a dark control.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method. If significant degradation is observed, use LC-MS to identify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Deamidation - Wikipedia [en.wikipedia.org]
- 5. biomedres.us [biomedres.us]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Influence of methionine oxidation on the aggregation of recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
Factors affecting the bioactivity of Tetracosactide hexaacetate
Welcome to the technical support center for Tetracosactide hexaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the bioactivity of this synthetic polypeptide and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analogue of the first 24 amino acids of the human adrenocorticotropic hormone (ACTH).[1] Its primary mechanism of action involves binding to specific receptors on the surface of adrenocortical cells. This binding activates a signaling cascade, leading to the synthesis and release of corticosteroids, such as cortisol, from the adrenal gland.[2]
Q2: What are the most critical factors affecting the bioactivity of this compound during experiments?
A2: The bioactivity of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can lead to degradation.
-
pH: The stability of the peptide is pH-dependent.
-
Enzymatic Degradation: Being a peptide, it is susceptible to degradation by proteases.
-
Formulation and Excipients: The presence of other substances in the formulation can impact stability and bioavailability.
-
Storage Conditions: Improper storage can lead to a loss of potency.
Q3: How should I properly store this compound to maintain its bioactivity?
A3: For long-term storage, this compound should be stored at -20°C in the dark.[3] Accelerated thermal degradation studies on the international reference preparation suggest that under these conditions, more than 99.9% of the original peptide content would remain after 10 years.[3] Once reconstituted in solution, it is recommended to use it immediately or store it at 2-8°C for a short period, protected from light. Always refer to the manufacturer's specific storage recommendations.
Q4: Can I use this compound that has precipitated out of solution?
A4: No, if you observe precipitation, the solution should not be used. Peptide aggregation and precipitation can occur due to various factors, including pH shifts, temperature changes, or interaction with container surfaces. Aggregation can lead to a loss of bioactivity and may even induce an immunogenic response.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in in-vitro assays.
| Possible Cause | Troubleshooting Step |
| Degradation of Tetracosactide Stock Solution | - Prepare fresh stock solutions for each experiment. - Aliquot stock solutions upon receipt and store at -20°C or below to avoid repeated freeze-thaw cycles. - Perform a concentration and purity check of the stock solution using a stability-indicating HPLC method. |
| Incorrect Buffer or Media pH | - Verify the pH of all buffers and cell culture media used in the assay. The optimal pH for peptide stability can be narrow. - Ensure the buffer system has adequate capacity to maintain the pH throughout the experiment. |
| Enzymatic Degradation in Cell Culture | - Minimize the time the peptide is in contact with cells or cell lysates that may contain proteases. - Consider the use of protease inhibitors if compatible with the assay. |
| Adsorption to Labware | - Use low-protein-binding microplates and pipette tips. - Pre-treating labware with a blocking agent like bovine serum albumin (BSA) may be necessary in some applications. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting of Peptide Solution | - Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes. - Prepare a master mix of the Tetracosactide solution to be added to all wells to ensure consistency. |
| Cell Health and Density Variation | - Ensure cells are in the logarithmic growth phase and have high viability. - Use a consistent cell seeding density across all wells and plates. - Visually inspect cells for any signs of stress or contamination before starting the experiment. |
| Assay Timing and Incubation Conditions | - Standardize all incubation times and temperatures precisely. - Ensure even temperature distribution within the incubator. |
Quantitative Data on Stability
The stability of Tetracosactide is crucial for its bioactivity. Below are tables summarizing key stability data.
Table 1: Physicochemical Characterization of International Reference Preparation of Tetracosactide
| Parameter | Method | Estimated Content |
| (1-24)corticotrophin-tetracosapeptide | Amino Acid Analysis | 71.7% (w/w) |
| (1-24)corticotrophin-tetracosapeptide | High-Performance Liquid Chromatography (HPLC) | 74.2% (w/w) |
| (1-24)corticotrophin-tetracosapeptide | Spectrophotometry | 77.5% (w/w) |
| Acetic Acid Content | - | 10.4% (w/w) |
| Water Content | - | 8.3% (w/w) |
| (Data sourced from the characterization of the bulk material used for the International Reference Preparation)[3] |
Table 2: Predicted Stability of Lyophilized Tetracosactide Reference Preparation
| Storage Condition | Assay Method | Predicted Remaining Content after 10 years |
| -20°C in the dark | Adrenocortical Cell Assay, HPLC, Isoelectric Focusing | > 99.9% |
| (Based on accelerated thermal degradation studies)[3] |
Experimental Protocols
Protocol 1: In-Vitro Bioassay Using Isolated Adrenocortical Cells
This protocol outlines a general procedure for assessing the bioactivity of this compound by measuring corticosteroid production in isolated adrenal cells.
1. Cell Preparation:
- Isolate adrenal cells from a suitable animal model (e.g., rat) using collagenase digestion.
- Purify the adrenocortical cells by centrifugation.
- Resuspend the cells in a suitable incubation buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and BSA).
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Assay Procedure:
- Dilute this compound standards and test samples to the desired concentrations in the incubation buffer.
- Add the cell suspension to a 96-well plate.
- Add the Tetracosactide standards and samples to the appropriate wells.
- Include a negative control (buffer only) and a positive control (a known concentration of a reference standard).
- Incubate the plate at 37°C in a humidified atmosphere of 95% air and 5% CO2 for a defined period (e.g., 2 hours).
3. Measurement of Corticosteroid Production:
- Terminate the incubation by centrifuging the plate and collecting the supernatant.
- Measure the concentration of the produced corticosteroid (e.g., corticosterone (B1669441) for rat cells) in the supernatant using a validated method such as an ELISA or LC-MS/MS.
4. Data Analysis:
- Construct a dose-response curve for the Tetracosactide standard.
- Determine the concentration of the test samples by interpolating their response on the standard curve.
- Calculate the relative potency of the test samples compared to the reference standard.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a framework for developing an HPLC method to assess the purity and degradation of this compound. Specific parameters will need to be optimized for your system.
1. Chromatographic Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
- Mobile Phase: A gradient elution is typically required to separate the parent peptide from its degradation products.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 30 minutes).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV detection at a wavelength where the peptide has significant absorbance (e.g., 214 nm or 280 nm).
2. Sample Preparation:
- Dissolve this compound in a suitable solvent, such as the initial mobile phase composition.
- Filter the sample through a 0.22 µm syringe filter before injection.
3. Forced Degradation Studies (for method validation):
- Acid Hydrolysis: Incubate the sample in 0.1 M HCl.
- Base Hydrolysis: Incubate the sample in 0.1 M NaOH.
- Oxidation: Incubate the sample in 3% H2O2.
- Thermal Stress: Heat the solid peptide or a solution at an elevated temperature (e.g., 60°C).
- Photostability: Expose the sample to light according to ICH guidelines.
- Analyze the stressed samples by HPLC to ensure the method can separate the degradation products from the intact peptide.
Visualizations
Caption: Signaling pathway of this compound in adrenocortical cells.
Caption: General workflow for an in-vitro bioassay of Tetracosactide.
Caption: Logical workflow for troubleshooting inconsistent bioactivity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The International Reference Preparation of Tetracosactide for Bioassay: characterization and estimation of its (1-24)corticotrophin-tetracosapeptide content by physicochemical and biological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tetracosactide Hexaacetate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetracosactide hexaacetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on preventing degradation of the peptide in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the storage and handling of this compound solutions.
Q1: My this compound solution is losing potency over time, even when stored in the refrigerator. What are the likely causes?
A1: Loss of potency in refrigerated this compound solutions can be attributed to several degradation pathways that can still occur at 2-8°C, albeit at a slower rate than at room temperature. The primary culprits are hydrolysis, oxidation, and physical instability. Tetracosactide, a synthetic peptide, is susceptible to degradation in aqueous environments, particularly through enzymatic hydrolysis if any biological contaminants are present.
Troubleshooting Steps:
-
pH of the Solution: The stability of peptides is often pH-dependent. Ensure your solution is buffered to an optimal pH. For many peptides, a slightly acidic pH (around 4-6) is optimal for minimizing hydrolysis.
-
Oxygen Exposure: The presence of dissolved oxygen can lead to the oxidation of susceptible amino acid residues within Tetracosactide, such as methionine and tryptophan. To mitigate this, consider de-gassing your solvent before preparing the solution and storing it under an inert gas like nitrogen or argon.
-
Light Exposure: Protect the solution from light, as photo-oxidation can be a significant degradation pathway.[1] Use amber vials or wrap clear vials in aluminum foil.
-
Purity of Water and Reagents: Use high-purity, sterile water (e.g., water for injection or HPLC-grade) and reagents to minimize microbial and enzymatic contamination that can accelerate degradation.
Q2: I'm observing peak broadening and the appearance of new, smaller peaks in my HPLC analysis of a stored Tetracosactide solution. What could be happening?
A2: The appearance of new, smaller peaks, often with earlier retention times in reversed-phase HPLC, is a strong indicator of peptide degradation. These new peaks likely represent smaller peptide fragments resulting from the cleavage of the peptide backbone, a process known as hydrolysis.[2] Peak broadening can suggest the formation of various degradation products with similar chromatographic properties or conformational changes in the peptide.
Likely Degradation Products:
-
Hydrolysis Products: N- and C-terminally truncated peptide fragments are common degradation products.[2]
-
Oxidation Products: Oxidation of specific amino acid residues can lead to new peaks.
-
Deamidation Products: If the peptide contained asparagine or glutamine residues, deamidation could occur, resulting in products with slightly different retention times.
Q3: Can I pre-dissolve this compound in an aqueous buffer and store it for later use?
A3: While convenient, storing this compound in an aqueous solution for extended periods is generally not recommended due to its susceptibility to degradation. If short-term storage in solution is necessary, it is crucial to control the storage conditions meticulously. For longer-term storage, it is best to store the peptide in its lyophilized form at -20°C or below. When needed, reconstitute the peptide and use it immediately or store it in frozen aliquots to minimize freeze-thaw cycles.
Quantitative Data on Peptide Stability
Table 1: Illustrative Effect of pH on Peptide Degradation Rate at 37°C *
| pH | Half-life (t½) of Peptide A (days) | Half-life (t½) of Peptide B (days) |
| 3.0 | 50 | 120 |
| 5.0 | 200 | 350 |
| 7.4 | 25 | 90 |
| 9.0 | 5 | 30 |
*Data is hypothetical and for illustrative purposes to show general trends in peptide stability.
Table 2: Illustrative Effect of Temperature on Peptide Degradation Rate at pH 7.4 *
| Temperature (°C) | Half-life (t½) of Peptide C (hours) | Half-life (t½) of Peptide D (hours) |
| 4 | 500 | 1200 |
| 25 | 80 | 200 |
| 37 | 30 | 75 |
| 50 | 8 | 20 |
*Data is hypothetical and for illustrative purposes to show general trends in peptide stability.
Experimental Protocols
A stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and its degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Protocol: Stability-Indicating HPLC Method for a Synthetic Peptide (Illustrative Example)
This protocol is a general example for a synthetic peptide and should be optimized for this compound.
1. Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of a synthetic peptide and its degradation products.
2. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide standard
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
pH meter
-
Analytical balance
3. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 25 50 26 90 28 90 29 10 | 35 | 10 |
4. Forced Degradation Study: To ensure the method is stability-indicating, the peptide is subjected to stress conditions to generate degradation products.
-
Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate the peptide solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate the peptide solution at 60°C for 24 hours.
-
Photodegradation: Expose the peptide solution to a light source (e.g., UV lamp) for 24 hours.
5. Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathways and Workflows
Caption: Major degradation pathways for Tetracosactide in solution.
Caption: Troubleshooting workflow for Tetracosactide degradation issues.
References
Technical Support Center: Antibody Development Against Tetracosactide Hexaacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the development of antibodies against tetracosactide hexaacetate.
Frequently Asked Questions (FAQs)
Q1: Is it possible to generate antibodies against a small peptide like this compound?
A1: Yes, it is possible to generate antibodies against tetracosactide, a synthetic peptide composed of the first 24 amino acids of ACTH.[1][2] However, due to its small size, tetracosactide is considered a hapten and is poorly immunogenic on its own.[][4][5] To elicit a robust immune response, it needs to be conjugated to a larger carrier protein.[][4][5]
Q2: What are the common challenges in developing antibodies against tetracosactide?
A2: The primary challenges include:
-
Low Immunogenicity: As a small peptide, tetracosactide may not induce a strong immune response.[6][7]
-
Requirement for Conjugation: Successful antibody production often necessitates conjugating tetracosactide to a carrier protein, and the method of conjugation can significantly impact the antibody response.[4][8]
-
Potential for Cross-Reactivity: The developed antibodies may cross-react with endogenous full-length ACTH (ACTH1-39).[1][9]
-
Lack of Commercially Available Assays: Researchers may need to develop and validate their own immunoassays for antibody detection and characterization.
Q3: What is a hapten-carrier conjugate and why is it necessary for tetracosactide?
A3: A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[][4] The carrier provides the necessary size and complexity to be recognized by the immune system.[4][10] Tetracosactide, being a small peptide, acts as a hapten.[1] By conjugating it to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), it becomes immunogenic, enabling the production of anti-tetracosactide antibodies.[10][11]
Q4: Can repeated administration of tetracosactide in a clinical setting lead to antibody formation?
A4: Yes, studies have shown that repeated administration of depot tetracosactide can lead to the development of anti-tetracosactide (ACTH1–24) antibodies in patients.[1][9] In one study, 77% of patients with autoimmune Addison's disease treated with depot tetracosactide developed such antibodies.[1][9]
Troubleshooting Guides
Problem 1: Low or No Antibody Titer After Immunization
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Immunogenicity of the Peptide | Tetracosactide is a weak immunogen. Ensure it is conjugated to a carrier protein (e.g., KLH, BSA) before immunization.[10] The choice of carrier and the conjugation ratio can influence the immune response.[8] |
| Suboptimal Adjuvant | The choice of adjuvant is critical for enhancing the immune response to peptide antigens.[6] Consider using adjuvants known to promote a robust response, such as Freund's adjuvant (in preclinical studies) or more modern adjuvants like Montanide ISA 51 or AS03.[6][12] |
| Ineffective Conjugation | Verify the success of the hapten-carrier conjugation. This can be done using techniques like mass spectrometry to confirm the coupling of the peptide to the carrier.[8] The molar ratio of hapten to carrier should be optimized, as a very high or very low ratio can affect immunogenicity.[][8] |
| Inadequate Immunization Protocol | Review the immunization schedule, including the dose of the immunogen, the route of administration, and the frequency of boosts. Multiple booster injections are often necessary to achieve a high antibody titer.[8] |
Problem 2: High Background or Non-Specific Binding in ELISA
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | Ensure that the ELISA plate wells are thoroughly blocked to prevent non-specific binding of antibodies. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[13] You may need to optimize the blocking buffer concentration and incubation time. |
| Antibody Concentration Too High | If the concentration of the primary or secondary antibody is too high, it can lead to non-specific binding.[14] Perform a titration experiment to determine the optimal antibody dilution that provides a good signal-to-noise ratio. |
| Inadequate Washing | Insufficient washing between steps can leave unbound reagents in the wells, causing high background.[13][15] Increase the number of wash cycles and ensure that the wells are completely emptied after each wash. |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be cross-reacting with other proteins in the sample or on the plate. Use a highly cross-adsorbed secondary antibody to minimize this. |
Problem 3: Difficulty Detecting Specific Anti-Tetracosactide Antibodies
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Affinity of Antibodies | The initial immune response may produce antibodies with low affinity.[16] Consider implementing strategies for affinity maturation, such as extending the immunization schedule with decreasing amounts of antigen.[16][17] |
| Assay Sensitivity is Too Low | The concentration of specific antibodies may be below the detection limit of your assay.[18] Optimize your ELISA protocol for higher sensitivity, for example, by using a more sensitive substrate or an amplification system. A detection limit of around 13 pg/mL has been reported for a specific tetracosactide ELISA.[19] |
| Antibodies Bind to the Conjugate but Not the Free Peptide | The antibodies generated may primarily recognize the linker region or a conformation of tetracosactide that is only present when it is conjugated to the carrier. Screen your antibodies for their ability to bind to the free tetracosactide peptide. |
| Cross-Reactivity with Endogenous ACTH | Your assay may be detecting both anti-tetracosactide and anti-ACTH antibodies. To specifically detect anti-tetracosactide antibodies, you can use a competition assay where you pre-incubate the serum with full-length ACTH to block the binding of cross-reactive antibodies.[20] |
Experimental Protocols & Methodologies
Hapten-Carrier Conjugation
The generation of an immune response against the small peptide tetracosactide requires its conjugation to a larger carrier protein.
-
Dissolve Tetracosactide and Carrier Protein: Dissolve this compound and the carrier protein (e.g., KLH or BSA) in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Activate Carboxyl Groups: Add a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the mixture.[10] This activates the carboxyl groups on the carrier protein to form an active intermediate.
-
Form Amide Bonds: The activated carboxyl groups will react with the primary amine groups on the tetracosactide to form stable amide bonds.
-
Incubation: Allow the reaction to proceed for a specified time at room temperature or 4°C with gentle mixing.
-
Purification: Remove the unreacted peptide and by-products by dialysis or gel filtration.
-
Verification: Confirm the conjugation ratio (moles of peptide per mole of carrier) using methods like MALDI-TOF mass spectrometry or by analyzing the change in the carrier protein's molecular weight.[8]
Figure 1. Workflow for Hapten-Carrier Conjugation of Tetracosactide.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection
An indirect ELISA is a common method for detecting and quantifying anti-tetracosactide antibodies in serum samples.
-
Coating: Coat the wells of a microtiter plate with 1 µg/ml of tetracosactide in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[1] Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 2% BSA in PBS).[21] Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted serum samples to the wells. A starting dilution of 1:250 is often used.[21] Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the species of the primary antibody (e.g., anti-human IgG-HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[1]
Figure 2. Experimental Workflow for Indirect ELISA.
Specificity and Cross-Reactivity Assessment
It is crucial to determine the specificity of the developed antibodies and their potential cross-reactivity with endogenous ACTH.
A competition or peptide competition assay can be used to confirm the specificity of the antibody binding.
-
Pre-incubation: Pre-incubate the antibody (or serum sample) with an excess of the immunizing peptide (tetracosactide) or a potentially cross-reactive peptide (full-length ACTH).[20]
-
ELISA/Western Blot: Perform the standard ELISA or Western blot procedure using the pre-incubated antibody-peptide mixture.
-
Analysis: A significant reduction or complete absence of signal in the presence of the competing peptide indicates that the antibody binding is specific to that peptide.[20]
Figure 3. Logical Relationship in a Competition Assay.
References
- 1. Spontaneous and tetracosactide‐induced anti‐ACTH antibodies in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spontaneous and tetracosactide-induced anti-ACTH antibodies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. plasmaproteome.org [plasmaproteome.org]
- 12. mdpi.com [mdpi.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. assaygenie.com [assaygenie.com]
- 15. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 16. Affinity maturation - Wikipedia [en.wikipedia.org]
- 17. Insights into the Structural Basis of Antibody Affinity Maturation from Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overcoming Analytical Challenges in Antibody Drug R&D with Peptide Labeling - Creative Peptides [creative-peptides.com]
- 19. Immunological detection of tetracosactide in serum for anti-doping control purpose | World Anti Doping Agency [wada-ama.org]
- 20. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Chronic Tetracosactide Hexaacetate Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving chronic administration of Tetracosactide hexaacetate.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our in vivo/in vitro model after repeated administrations. What are the potential causes?
A1: Diminished response, often termed tachyphylaxis or resistance, to chronic this compound administration can stem from several factors:
-
Antibody Formation: The most documented cause is the development of anti-drug antibodies (ADAs) against the ACTH analogue, Tetracosactide.[1] These antibodies can neutralize the drug, preventing it from binding to its receptor.
-
Receptor Desensitization: The Melanocortin 2 Receptor (MC2R), the target for Tetracosactide, can become desensitized after prolonged stimulation. This involves phosphorylation of the receptor, leading to the recruitment of β-arrestins, which uncouple the receptor from its downstream signaling pathway.
-
Receptor Internalization: Following desensitization, the MC2R can be internalized from the cell surface into intracellular compartments, reducing the number of available receptors for Tetracosactide binding.
-
Downregulation of Signaling Components: Chronic stimulation can lead to a decrease in the expression or activity of key downstream signaling molecules, such as Protein Kinase A (PKA).[2]
Q2: How can we confirm if antibody formation is the cause of the observed resistance?
A2: The presence of anti-Tetracosactide antibodies can be confirmed using immunological assays such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method to detect and quantify antibodies in serum or plasma samples.
-
Western Blotting: This technique can identify antibodies that bind to this compound.[1]
Refer to the "Experimental Protocols" section for detailed methodologies for these assays.
Q3: What are the mechanisms of MC2R desensitization and internalization?
A3: MC2R, a G-protein coupled receptor (GPCR), desensitizes through a well-established mechanism. Upon prolonged agonist (Tetracosactide) binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestins, which sterically hinder the interaction of the receptor with its G-protein (Gs), thereby attenuating downstream signaling (e.g., cAMP production). Subsequently, the β-arrestin-bound receptors can be targeted for clathrin-mediated endocytosis, leading to their internalization from the cell surface.
Q4: Are there any specific cell lines suitable for studying this compound resistance in vitro?
A4: Yes, several cell lines are commonly used:
-
Y1 Adrenal Cortex Cells: These mouse adrenocortical tumor cells endogenously express functional MC2R and are a classic model for studying ACTH signaling and steroidogenesis.
-
H295R Human Adrenocortical Carcinoma Cells: This cell line is a valuable model for studying human adrenal steroidogenesis and its regulation by ACTH. However, their response to ACTH can be modest.
-
HEK293 or CHO cells co-transfected with MC2R and MRAP: The Melanocortin Receptor Accessory Protein (MRAP) is essential for the correct trafficking and function of MC2R.[3] Co-transfecting these components into cell lines that do not endogenously express them allows for a controlled system to study receptor function and regulation.
Troubleshooting Guides
Troubleshooting ELISA for Anti-Tetracosactide Antibodies
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | Inactive antibody/reagent; Insufficient antibody concentration; Improper incubation times/temperatures. | Use fresh reagents; Optimize antibody concentrations through titration; Ensure adherence to recommended incubation parameters.[4][5][6] |
| High Background | Non-specific binding of antibodies; Insufficient washing; High antibody concentration. | Increase blocking time or change blocking agent (e.g., from milk to BSA); Increase the number and duration of wash steps; Optimize antibody concentrations.[5][6][7] |
| High Variability | Inconsistent pipetting; Edge effects; Improper mixing of reagents. | Use calibrated pipettes and consistent technique; Avoid using the outer wells of the plate or ensure uniform temperature and humidity; Thoroughly mix all reagents before use.[6] |
Troubleshooting Western Blot for Anti-Tetracosactide Antibody Detection
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Bands | Poor protein transfer; Low antibody concentration; Inactive secondary antibody or substrate. | Verify transfer efficiency with Ponceau S staining; Optimize primary antibody concentration and incubation time; Use fresh secondary antibody and substrate.[8][9] |
| Non-specific Bands | High primary antibody concentration; Insufficient blocking; Cross-reactivity of secondary antibody. | Decrease primary antibody concentration; Increase blocking time and/or change blocking agent; Use a more specific secondary antibody. |
| High Background | Insufficient washing; High antibody concentration; Membrane dried out. | Increase the number and duration of wash steps; Optimize antibody concentrations; Ensure the membrane remains moist throughout the procedure.[7][8] |
Troubleshooting cAMP Assays
| Problem | Possible Cause(s) | Solution(s) |
| Low Signal | Poor cell health; Low receptor expression; Degraded agonist or reagents. | Use healthy, low-passage number cells; Confirm MC2R and MRAP expression in your cell model; Prepare fresh agonist and assay reagents.[10] |
| High Variability | Inconsistent cell seeding; Pipetting errors; Fluctuation in incubation times. | Ensure a homogenous cell suspension and accurate cell counting; Use calibrated pipettes; Standardize all incubation steps.[11] |
| No Response to Agonist | Insufficient agonist concentration; Incorrect stimulation time; Receptor desensitization. | Perform a dose-response curve to determine the optimal agonist concentration; Optimize the stimulation time; For chronic studies, be aware that prolonged stimulation will lead to desensitization.[10][12] |
Data Presentation
Table 1: Impact of Anti-Tetracosactide Antibody Formation on Cortisol Response
| Patient Cohort (n=13) | ELISA Absorbance Score (Anti-Tetracosactide IgG) | Fold Increase in Absorbance Score (Post-Treatment) | Clinical Response |
| Responders (n=9) | Baseline: < 0.21; Post-treatment: > 0.21 | 1.5 to 12-fold | Diminished cortisol response over time |
| Non-responders to therapy (adverse reaction) (n=4) | Baseline: < 0.21; Post-treatment: > 0.21 | Significant increase | Adverse reactions, resistance to therapy[1] |
| Male Patients (n=2) | Negative throughout study | No significant change | Maintained response |
Data synthesized from a study on patients receiving depot Tetracosactide injections.[1]
Table 2: MC2R Downregulation and Signaling Desensitization with Chronic ACTH Exposure
| Parameter | Control (No Chronic ACTH) | Chronic ACTH Exposure (48h) | Reference |
| MC2R mRNA Expression (fold change) | 1 | 11-fold increase | [13] |
| MRAP mRNA Expression (fold change) | 1 | 8 to 16-fold increase | [13] |
| PKA Activity (relative units) | 100% | Decreased activity reported | [2] |
| Cortisol Secretion (in response to acute ACTH challenge) | Robust increase | Blunted or significantly reduced increase | [14] |
Experimental Protocols
Protocol 1: ELISA for Detection of Anti-Tetracosactide Antibodies
-
Coating: Coat a 96-well microplate with this compound (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the wells with 5% non-fat dry milk or BSA in PBST for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum or plasma samples and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG (or other species-specific secondary antibody) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction with 2N H₂SO₄.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Western Blot for Detection of Anti-Tetracosactide Antibodies
-
Sample Preparation: Run this compound (1-5 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the protein to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with diluted serum or plasma samples overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated anti-human IgG (or other species-specific secondary antibody) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Protocol 3: In Vitro Assessment of MC2R Desensitization (cAMP Assay)
-
Cell Culture: Plate Y1 or H295R cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Treat cells with this compound (e.g., 100 nM) for varying durations (e.g., 0, 1, 4, 12, 24 hours) to induce desensitization.
-
Washing: Wash the cells with serum-free media.
-
Acute Stimulation: Acutely stimulate all wells (including controls) with a high concentration of this compound (e.g., 1 µM) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure intracellular cAMP levels using a competitive ELISA-based or fluorescence-based cAMP assay kit. A decrease in the cAMP response after chronic pre-treatment indicates desensitization.
Mandatory Visualizations
Caption: ACTH signaling pathway initiated by Tetracosactide.
References
- 1. Spontaneous and tetracosactide‐induced anti‐ACTH antibodies in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained exposure to catecholamines affects cAMP/PKA compartmentalised signalling in adult rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTH signalling and adrenal development: lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Troubleshooting | Antibodies.com [antibodies.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Stability and Turnover of the ACTH Receptor Complex [frontiersin.org]
- 14. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to handle Tetracosactide hexaacetate safely in the lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and effective use of Tetracosactide hexaacetate in a laboratory setting.
Section 1: Safety and Handling
1.1 Hazard Identification and Personal Protective Equipment (PPE)
Question: What are the primary hazards associated with this compound and what personal protective equipment (PPE) should be worn?
Answer: this compound is a synthetic polypeptide that may cause allergic skin reactions, and may also cause allergy or asthma-like symptoms or breathing difficulties if inhaled.[1][2] It is harmful if inhaled.[1][2]
To ensure safe handling, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times to prevent skin contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Eye Protection: Safety glasses with side shields or goggles are required to prevent eye contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]
1.2 First Aid Measures
Question: What should I do in case of accidental exposure to this compound?
Answer: In the event of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation or an allergic reaction develops.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
1.3 Storage and Stability
Question: How should this compound be stored to ensure its stability?
Answer: Proper storage is crucial for maintaining the integrity of this compound.
| Condition | Recommendation |
| Temperature | Store in a refrigerator at 2°C to 8°C.[4][5][6][7] Some suppliers may recommend freezer storage.[8][9] Always refer to the manufacturer's specific instructions. |
| Light | Protect from light by storing in the original outer carton or an amber vial.[4][6][7] |
| Atmosphere | For long-term storage of the solid, consider storing under an inert atmosphere (e.g., nitrogen). |
| Solutions | Once reconstituted, use immediately or store as recommended by the specific experimental protocol. Avoid repeated freeze-thaw cycles. Infusion solutions should generally be used within 4 hours.[10] |
1.4 Disposal
Question: What is the correct procedure for disposing of this compound waste?
Answer: All waste containing this compound, including unused product, contaminated labware, and solutions, should be treated as pharmaceutical waste. Disposal must be in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.[6] Sharps contaminated with this compound should be placed in a designated pharmaceutical sharps container.[11]
Section 2: Experimental Protocols and Workflows
2.1 Workflow for a Typical Cell-Based Experiment
Caption: General workflow for in vitro experiments using this compound.
2.2 Detailed Experimental Protocols
2.2.1 Preparation of this compound Stock Solution
Question: How do I prepare a stock solution of this compound?
Answer: The solubility of this compound can vary. It is sparingly soluble in water. For cell culture experiments, it is common to first dissolve the peptide in a small amount of an organic solvent like DMSO, and then dilute it with aqueous media to the final working concentration.
Protocol:
-
Refer to the manufacturer's datasheet for specific solubility information.
-
To prepare a high-concentration stock solution (e.g., 1 mM), dissolve the required amount of this compound powder in sterile DMSO.
-
Vortex gently or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer. Ensure the final concentration of DMSO is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
2.2.2 In Vitro cAMP Accumulation Assay
Question: Can you provide a protocol for measuring cAMP levels in cells treated with this compound?
Answer: This protocol outlines a general procedure for a cell-based cAMP assay using a luciferase reporter system in cells expressing the Melanocortin-2 Receptor (MC2R).
Protocol:
-
Cell Seeding: Seed MC2R-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight (16-20 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Treatment Media: On the day of the experiment, prepare serial dilutions of this compound in the appropriate assay medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest Tetracosactide concentration) and a positive control (e.g., Forskolin).
-
Cell Treatment: Carefully remove the culture medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for the desired time (e.g., 6 hours) at 37°C with 5% CO₂.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Quantify the relative changes in luciferase activity in the treated wells compared to the vehicle control to determine the effect of Tetracosactide on cAMP production.
2.2.3 In Vitro Steroidogenesis Assay (using H295R cells)
Question: What is a standard protocol for a steroidogenesis assay with this compound?
Answer: The H295R human adrenocortical carcinoma cell line is a common model for studying steroidogenesis. This protocol is a general guideline for assessing the effect of Tetracosactide on steroid hormone production.
Protocol:
-
Cell Culture and Seeding: Culture H295R cells according to standard protocols. Seed the cells in 24-well or 96-well plates and allow them to acclimate for 24 hours.
-
Pre-treatment (Optional): Some protocols may include a pre-treatment step with a stimulating agent like forskolin (B1673556) to enhance basal steroidogenesis.
-
Treatment: Replace the culture medium with fresh serum-free medium containing various concentrations of this compound. Include a vehicle control and any other relevant controls.
-
Incubation: Incubate the cells for 48 hours at 37°C with 5% CO₂.
-
Sample Collection: After incubation, collect the cell culture medium from each well.
-
Hormone Quantification: Analyze the concentration of steroid hormones (e.g., cortisol, corticosterone) in the collected medium using methods such as ELISA or LC-MS/MS.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.
-
Data Analysis: Normalize the hormone concentrations to the cell viability data and compare the results from treated wells to the vehicle control.
Section 3: Signaling Pathway
Question: What is the signaling pathway activated by this compound?
Answer: Tetracosactide acts as an agonist for the Melanocortin-2 Receptor (MC2R), a G protein-coupled receptor (GPCR). Binding of Tetracosactide to MC2R, in conjunction with the MC2R accessory protein (MRAP), initiates a signaling cascade that is crucial for steroidogenesis in the adrenal cortex.
Caption: MC2R signaling pathway activated by Tetracosactide.
Section 4: Troubleshooting and FAQs
4.1 General Troubleshooting
Question: I'm not seeing the expected biological response in my cell-based assay. What could be the issue?
Answer:
| Potential Issue | Troubleshooting Steps |
| Reagent Integrity | - Ensure this compound has been stored correctly (refrigerated, protected from light). - Prepare fresh stock solutions. Avoid multiple freeze-thaw cycles of stock solutions. - Confirm the activity of a new batch of the compound with a positive control experiment. |
| Cell Health and Passage Number | - Regularly check cells for signs of stress or contamination. - Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging. - Perform a cell viability assay to rule out cytotoxicity. |
| Assay Conditions | - Optimize cell seeding density. - Verify the incubation time and temperature. - Ensure the final concentration of any solvent (e.g., DMSO) is non-toxic to the cells. - Check the quality and composition of the cell culture medium and serum. |
| Receptor and Accessory Protein Expression | - Confirm that your cell line expresses sufficient levels of both the MC2R and its essential accessory protein, MRAP. Without MRAP, MC2R will not be functional. |
4.2 Solubility Issues
Question: My this compound is precipitating when I dilute my DMSO stock solution in aqueous media. What should I do?
Answer:
-
Warm the solution: Gently warm the solution to 37°C and vortex or sonicate for a few minutes. This can often help redissolve the precipitate.
-
Increase the stock concentration: If possible, make a more concentrated stock solution in DMSO. This will allow for a higher dilution factor into the aqueous medium, resulting in a lower final concentration of the compound and DMSO, which may prevent precipitation.
-
Use a different solvent: If DMSO is not suitable, consult the literature or manufacturer's data for alternative solvents. For some peptides, a small amount of acetic acid or ammonium (B1175870) hydroxide (B78521) may aid in dissolution in aqueous solutions.
-
Prepare fresh dilutions: Prepare the final working solution immediately before use.
4.3 Synacthen (ACTH Stimulation) Test Troubleshooting
Question: The results of my Synacthen test are ambiguous. What could be interfering with the assay?
Answer:
| Potential Issue | Considerations |
| Interfering Medications | - Concurrent use of corticosteroids (e.g., hydrocortisone, prednisolone) can interfere with the cortisol assay and suppress the HPA axis. These should ideally be withheld before the test. - Estrogen-containing medications (oral contraceptives, HRT) can increase cortisol-binding globulin, leading to elevated total cortisol measurements. |
| Assay-Specific Cut-offs | - The reference ranges for a "normal" cortisol response can vary between different cortisol assays. Always use the cut-off values specific to the laboratory and assay method being used. |
| Sample Handling and Timing | - Ensure that blood samples are collected at the precise time points (e.g., 0 and 30 minutes) as specified in the protocol. - Proper handling and storage of blood samples are crucial to prevent degradation of cortisol. |
| Patient-Specific Factors | - The test may be unreliable in critically ill patients or within two weeks of pituitary surgery. - Conditions that alter cortisol-binding globulin levels (e.g., pregnancy, liver disease) can affect the interpretation of total cortisol levels. |
4.4 In Vitro Assay FAQs
Question: Can I use Tetracosactide in serum-containing media?
Answer: Yes, but be aware that components in serum could potentially bind to the peptide or contain proteases that may degrade it over long incubation times. For quantitative assays, it is often recommended to use serum-free media during the treatment period to reduce variability.
Question: How long should I incubate my cells with Tetracosactide?
Answer: The optimal incubation time depends on the specific assay and the endpoint being measured. For signaling events like cAMP production, shorter incubation times (minutes to a few hours) are typically sufficient. For downstream effects like steroid hormone production, longer incubation times (24-48 hours) are common. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
References
- 1. WO2016138436A2 - Adrenocorticotropic hormone analogue formulations - Google Patents [patents.google.com]
- 2. labcorp.com [labcorp.com]
- 3. Evaluating H295R steroidogenesis assay data for robust interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. policycommons.net [policycommons.net]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. croplifeeurope.eu [croplifeeurope.eu]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
Cross-reactivity issues with Tetracosactide hexaacetate antibodies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetracosactide hexaacetate antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cross-reactivity issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is antibody cross-reactivity a concern?
Tetracosactide, also known as Cosyntropin, is a synthetic polypeptide corresponding to the first 24 amino acids (1-24) of the N-terminal sequence of human adrenocorticotropic hormone (ACTH). It is used both therapeutically and as a diagnostic agent to assess adrenal function. Cross-reactivity in immunoassays is a significant concern because antibodies raised against Tetracosactide may also bind to endogenous full-length ACTH (amino acids 1-39) and other structurally similar peptides derived from its precursor molecule, pro-opiomelanocortin (POMC). This can lead to inaccurate quantification and interpretation of experimental results.
Q2: To what extent do this compound antibodies cross-react with full-length ACTH?
Studies have shown that antibodies generated against Tetracosactide (ACTH 1-24) can exhibit significant cross-reactivity with full-length ACTH (ACTH 1-39). For instance, patient sera containing antibodies induced by repeated administration of Tetracosactide were found to react with both the ~4 kDa Tetracosactide peptide and the ~6 kDa full-length ACTH peptide in immunoblotting assays.[1][2][3][4][5] This indicates that epitopes present in the 1-24 sequence are accessible for antibody binding in the full-length hormone.
Q3: What other endogenous peptides might cross-react with this compound antibodies?
Tetracosactide is derived from the precursor protein POMC, which is cleaved into several biologically active peptides. Therefore, antibodies against Tetracosactide may potentially cross-react with other POMC-derived peptides that share structural similarities. It is crucial to test for cross-reactivity with fragments such as ACTH(18-39) (Corticotropin-Like Intermediate Peptide or CLIP) and other POMC products to ensure assay specificity. One study noted that an antiserum raised against synthetic ACTH(1-24) showed a low cross-reactivity of 0.23% with human beta-lipotropin.
Troubleshooting Guide
This guide addresses common issues related to cross-reactivity in immunoassays utilizing this compound antibodies.
Issue 1: High Background Signal in ELISA
Possible Cause: High background can be caused by several factors, including non-specific binding of the antibody, issues with the blocking buffer, or contamination.
Troubleshooting Steps:
-
Optimize Blocking Buffer: Ensure your blocking buffer is effective. Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk. You may need to increase the concentration or incubation time of the blocking step.
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Washing Steps: Increase the number and stringency of your wash steps to remove unbound antibodies.
-
Check for Contamination: Ensure all buffers and reagents are fresh and free from contamination.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Variability in results can stem from inconsistent assay conditions, reagent degradation, or pipetting errors.
Troubleshooting Steps:
-
Standardize Protocol: Ensure consistent incubation times, temperatures, and reagent volumes across all experiments.
-
Reagent Quality: Aliquot and store antibodies and peptides according to the manufacturer's instructions to prevent degradation from repeated freeze-thaw cycles.
-
Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes are dispensed.
-
Plate Uniformity: Check for "edge effects" on ELISA plates by including controls in various locations on the plate.
Issue 3: Unexpectedly High or Low Analyte Concentration
Possible Cause: This is often a direct result of cross-reactivity. If your antibody is binding to other molecules in the sample, it can lead to an overestimation of the Tetracosactide concentration. Conversely, if a cross-reacting substance is competing with your analyte for antibody binding in a competitive assay format, it could lead to an underestimation.
Troubleshooting Steps:
-
Perform a Competition Assay: To confirm cross-reactivity, perform a competitive ELISA. In this assay, you will pre-incubate your antibody with an excess of the suspected cross-reacting peptide before adding it to the assay plate. A significant drop in signal compared to the uncompeted antibody indicates cross-reactivity.
-
Sample Dilution: Analyze serial dilutions of your sample. If cross-reacting substances are present at different concentrations than your analyte, you may observe non-linear dilution effects.
-
Use a More Specific Antibody: If cross-reactivity is confirmed to be a significant issue, you may need to source a more specific monoclonal antibody or perform affinity purification of your polyclonal antibody.
Quantitative Data on Cross-Reactivity
The following table summarizes available data on the cross-reactivity of Tetracosactide antibodies. Please note that specific quantitative data is often limited in the literature, and it is highly recommended to perform in-house validation for your specific antibody and assay system.
| Cross-Reactant | Antibody Type | Assay Method | Cross-Reactivity (%) | Reference |
| Full-length ACTH (1-39) | Patient-derived anti-ACTH(1-24) | Immunoblotting, ELISA | Qualitatively High | [1][2][3][4][5] |
| Beta-lipotropin | Rabbit anti-synthetic ACTH(1-24) | Radioimmunoassay | 0.23 |
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the specificity of a this compound antibody by measuring its binding in the presence of potentially cross-reacting peptides.
Materials:
-
96-well ELISA plates
-
This compound
-
Potentially cross-reacting peptides (e.g., full-length ACTH, ACTH fragments)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1-10 µg/mL Tetracosactide in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition Step:
-
Prepare a series of dilutions of the potentially cross-reacting peptide in assay buffer.
-
In separate tubes, mix a fixed concentration of the primary antibody with each dilution of the cross-reacting peptide. Also, prepare a control with only the primary antibody.
-
Incubate these mixtures for 1-2 hours at room temperature.
-
-
Incubation: Add 100 µL of the antibody/peptide mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration of the cross-reacting peptide to determine the degree of cross-reactivity.
Visualizations
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to test for antibody cross-reactivity.
Diagram 2: Troubleshooting Logic for High Background
Caption: A logical flowchart for troubleshooting high background signals in an immunoassay.
References
- 1. Spontaneous and tetracosactide‐induced anti‐ACTH antibodies in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. iacld.com [iacld.com]
- 4. Spontaneous and tetracosactide-induced anti-ACTH antibodies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Tetracosactide Hexaacetate Experiments
Welcome to the technical support center for Tetracosactide hexaacetate experiments. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility and accuracy of your experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic polypeptide that consists of the first 24 amino acids of the natural adrenocorticotropic hormone (ACTH).[1] It functions by mimicking the action of endogenous ACTH, stimulating the adrenal cortex to produce and secrete glucocorticoids, mineralocorticoids, and, to a lesser extent, androgens.[1][2] This makes it a valuable tool for assessing adrenocortical function and studying steroidogenesis.[3]
Q2: What are the primary applications of this compound in a research setting?
A2: In a research context, this compound is predominantly used for:
-
In vitro steroidogenesis assays: To study the biosynthesis of steroid hormones in cell lines like H295R.
-
Signal transduction pathway analysis: To investigate the ACTH receptor (MC2R) signaling cascade, which primarily involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).
-
Receptor binding studies: To characterize the binding affinity and kinetics of ligands to the MC2R.
-
As a positive control: In experiments investigating adrenal function or steroid production.
Q3: How should I prepare and store this compound solutions for in vitro experiments?
A3: For in vitro assays, it is crucial to handle this compound properly to maintain its bioactivity. Tetracosactide is susceptible to degradation in solution.[4] It is recommended to reconstitute the lyophilized powder in a sterile, buffered solution (e.g., PBS) to a stock concentration. For immediate use, further dilution in cell culture media is appropriate. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or lower to minimize degradation from repeated freeze-thaw cycles.[5] Avoid storing diluted working solutions for extended periods.
Q4: What factors can influence the stability of this compound in my experiments?
A4: The stability of this compound can be affected by several factors, including:
-
Temperature: Higher temperatures accelerate the degradation of the peptide.[6]
-
pH: The optimal pH for stability should be maintained; significant deviations can lead to hydrolysis or other chemical modifications.[7]
-
Enzymatic degradation: Proteases present in serum-containing media or cell lysates can degrade the peptide.[4]
-
Storage conditions: Repeated freeze-thaw cycles can compromise the integrity of the peptide.[5] Proper aliquoting and storage at ≤ -20°C are recommended.[5]
Troubleshooting Guides
Steroidogenesis Assays (e.g., using H295R cells)
Problem 1: No significant increase in steroid production (e.g., cortisol) after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Degraded Tetracosactide | Prepare a fresh solution of this compound from a new vial. Ensure proper storage of stock solutions at -20°C or below in aliquots to avoid repeated freeze-thaw cycles.[5] |
| Cell Health Issues | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure cells are healthy and responsive. Sub-optimal cell health can diminish their steroidogenic capacity. |
| Incorrect Assay Conditions | Verify the concentration of Tetracosactide used is within the effective range for H295R cells. Optimize the incubation time; typically, 24 to 48 hours is required for a significant steroidogenic response.[2] |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, which can alter cellular responses. |
| Low Receptor Expression | Ensure the H295R cells are at a low passage number, as prolonged culturing can lead to changes in receptor expression and signaling efficiency. |
Problem 2: High variability in steroid production between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. Edge effects in multi-well plates can also contribute to variability. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate delivery of Tetracosactide and other reagents. |
| Incomplete Mixing | Gently swirl the plate after adding Tetracosactide to ensure even distribution in the culture medium. |
| Incubator Conditions | Check for temperature and CO2 gradients within the incubator that could affect cell growth and function differently across the plate. |
Receptor Binding Assays
Problem 3: High non-specific binding of radiolabeled Tetracosactide.
| Possible Cause | Troubleshooting Step |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA) in the binding buffer to reduce non-specific binding to the filter membrane and other surfaces. |
| Insufficient Washing | Optimize the number and duration of wash steps to effectively remove unbound radioligand without causing significant dissociation of specifically bound ligand. |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the wash buffer to minimize hydrophobic interactions. |
| High Radioligand Concentration | Use a radioligand concentration at or below the Kd for the receptor to maximize the ratio of specific to non-specific binding.[8] |
Problem 4: Low or no specific binding detected.
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Use a cell line known to express a high level of the MC2R or consider transiently transfecting cells to overexpress the receptor. |
| Degraded Radioligand | Check the age and storage conditions of the radiolabeled Tetracosactide. Perform a quality control check to ensure its integrity. |
| Incorrect Buffer Composition | Ensure the binding buffer has the appropriate pH and ionic strength for optimal receptor-ligand interaction. |
| Presence of Inhibitors | Verify that no components in the assay system (e.g., from cell lysates) are inhibiting the binding interaction. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tetracosactide
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | Approx. 1 hour | [9] |
| Volume of Distribution | Approx. 0.4 L/kg | [9] |
| Elimination Half-life | Phase 1: ~7 minutes, Phase 2: ~37 minutes, Phase 3: ~3 hours | [9] |
Table 2: Expected Cortisol Levels in a Standard 250 µg ACTH Stimulation Test
| Time Point | Expected Cortisol Level (Normal Function) | Reference |
| Baseline | Variable | [2] |
| 30 minutes post-injection | Rise of at least 200 nmol/L (70 µg/L) above baseline, OR level exceeds 500 nmol/L (180 µg/L) | [2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Steroidogenesis Assay using H295R Cells
-
Cell Culture: Culture H295R human adrenocortical carcinoma cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate antibiotics. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed H295R cells into 24-well plates at a density that allows them to reach 50-60% confluency at the time of treatment.[2]
-
Treatment: Replace the culture medium with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium alone).
-
Incubation: Incubate the cells for 24-48 hours to allow for steroid production.[2]
-
Sample Collection: Collect the cell culture supernatant for steroid hormone analysis.
-
Hormone Quantification: Measure the concentration of cortisol (or other steroids of interest) in the supernatant using a validated method such as ELISA or LC-MS/MS.
-
Cell Viability: After collecting the supernatant, assess cell viability in the wells to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.[2]
Protocol 2: ACTH Receptor (MC2R) Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the MC2R. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, a radiolabeled form of Tetracosactide (or another suitable ligand), and either a buffer (for total binding) or an excess of unlabeled Tetracosactide (for non-specific binding).
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through a glass fiber filter.[10]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Perform saturation or competition analysis to determine the binding affinity (Kd) and receptor density (Bmax).
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for a typical steroidogenesis assay.
Caption: Troubleshooting logic for steroidogenesis assays.
References
- 1. ils-inc.com [ils-inc.com]
- 2. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating H295R steroidogenesis assay data for robust interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The International Reference Preparation of Tetracosactide for Bioassay: characterization and estimation of its (1-24)corticotrophin-tetracosapeptide content by physicochemical and biological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracosactide (tetracosactrin) Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 7. ec.bioscientifica.com [ec.bioscientifica.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Tetracosactide Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Tetracosactide hexaacetate, a synthetic polypeptide analogue of adrenocorticotropic hormone (ACTH). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their specific needs, ensuring the quality, purity, and potency of this therapeutic agent. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key processes and pathways to support robust analytical method development and validation.
Introduction to Tetracosactide and its Analytical Challenges
Tetracosactide, also known as cosyntropin, is a synthetic peptide containing the first 24 amino acids of the native ACTH. It is primarily used as a diagnostic agent to assess adrenocortical function. The analysis of Tetracosactide presents challenges typical of synthetic peptides, including the potential for process-related impurities such as truncated or modified peptides, and degradation products. Therefore, robust and validated analytical methods are crucial for ensuring its safety and efficacy.
This guide focuses on the comparison of three principal analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used method for routine quality control, purity assessment, and quantification.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantification, particularly in biological matrices, and for impurity identification.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that offers an orthogonal approach to HPLC for impurity profiling.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on the specific application, such as routine quality control, impurity profiling, or pharmacokinetic studies. Each technique offers distinct advantages and limitations.
| Feature | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Primary Application | Purity assessment, quantification of bulk drug substance and finished product. | Absolute quantification in biological matrices, impurity identification.[1] | Impurity profiling, separation of closely related variants.[2] |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophobicity coupled with mass-to-charge ratio detection. | Separation based on charge-to-size ratio in an electric field. |
| Selectivity | Good for separating the main component from many impurities. | Excellent, provides structural information for impurity identification. | High, can resolve impurities that co-elute in HPLC.[2] |
| Sensitivity | Moderate. | Very high, suitable for trace-level analysis.[1] | High, requires minimal sample volume. |
| Quantification | Relative quantification based on peak area percentage. | Absolute quantification using internal standards. | Can be quantitative but often used for qualitative profiling. |
| Advantages | Robust, widely available, cost-effective. | High sensitivity and specificity, definitive identification. | High separation efficiency, low solvent consumption. |
| Limitations | May not separate all impurities, less sensitive than MS methods. | Higher equipment cost and complexity. | Method development can be more complex, lower loading capacity. |
Quantitative Performance Data
The following tables summarize typical validation parameters for the quantification of Tetracosactide and related peptides using different analytical methods. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Performance Characteristics of HPLC-UV Methods for Peptide Analysis
| Parameter | Typical Performance |
| Linearity (Concentration Range) | 25 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~7 µg/mL |
| Limit of Quantification (LOQ) | ~20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Data compiled from representative studies on anticancer peptides.[3][4]
Table 2: Performance Characteristics of LC-MS/MS Methods for Tetracosactide Quantification
| Parameter | Typical Performance |
| Linearity (Concentration Range) | 25 - 600 pg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Limit of Detection (LOD) | 8 pg/mL[1] |
| Limit of Quantification (LOQ) | 15 pg/mL[1] |
| Accuracy (% Recovery) | ~70%[1] |
| Precision (% RSD) | Intraday: 8.1 - 17.9%, Interday: 12.9 - 20.5% |
Data from a study on the determination of Synacthen® (Tetracosactide) in dried blood spots.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound drug substance and identifying related impurities.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main Tetracosactide peak by the total area of all peaks.
Protocol 2: Quantification in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive quantification of Tetracosactide in a biological matrix like plasma.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient appropriate for the separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Tetracosactide and an internal standard (e.g., a stable isotope-labeled version of the peptide). For example, for Synacthen, the parent [M + 5H]5+ ion at m/z 587.4 can be fragmented to product ions at m/z 671.5 and m/z 223.0.[1]
3. Data Analysis:
-
Construct a calibration curve using known concentrations of Tetracosactide spiked into the matrix.
-
Quantify the Tetracosactide concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Protocol 3: Impurity Profiling by Capillary Electrophoresis (CE)
This method provides an orthogonal separation mechanism to HPLC for the characterization of impurities.
1. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A buffer system appropriate for the charge of the peptide, e.g., 50 mM phosphate (B84403) buffer at pH 2.5.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 200 nm or 214 nm.
2. Sample Preparation:
-
Dissolve the this compound sample in the BGE or water to a concentration of 0.5-1 mg/mL.
-
Degas the sample and BGE before use.
3. Data Analysis:
-
Compare the electropherogram of the sample to that of a reference standard.
-
Identify and relatively quantify impurities based on their migration times and peak areas. Studies have shown that capillary electrophoresis is particularly suitable for separating smaller peptide fragments, while liquid chromatography is more efficient for larger peptides with protecting groups.[2]
Visualizations
Visual representations of workflows and biological pathways can enhance understanding and facilitate communication. The following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of Tetracosactide
Tetracosactide exerts its biological effect by binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor, primarily on the surface of adrenocortical cells.[5] This initiates a signaling cascade that leads to the synthesis and release of corticosteroids.
Caption: Simplified signaling pathway of Tetracosactide in an adrenocortical cell.
Experimental Workflow for HPLC-UV Purity Analysis
The following diagram illustrates the typical workflow for assessing the purity of a this compound sample using HPLC-UV.
Caption: Workflow for Tetracosactide purity analysis by HPLC-UV.
Logical Relationship of Analytical Method Selection
This diagram outlines the decision-making process for selecting an appropriate analytical method based on the analytical objective.
Caption: Decision tree for analytical method selection for Tetracosactide.
References
- 1. Simultaneous quantification and qualification of synacthen in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
A Comparative Guide: Tetracosactide Hexaacetate vs. Porcine ACTH for Adrenal Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Tetracosactide hexaacetate and porcine Adrenocorticotropic Hormone (ACTH) for the stimulation of the adrenal cortex. The information presented herein is supported by experimental data to aid in the selection of the appropriate agent for research and development applications.
Molecular and Structural Comparison
Tetracosactide is a synthetic polypeptide that consists of the first 24 amino acids of the native human ACTH sequence.[1] This N-terminal region is responsible for the biological activity of the hormone.[1] Porcine ACTH is the full-length, 39-amino acid polypeptide hormone extracted from porcine pituitary glands.[] The primary difference lies in the C-terminal 15 amino acids present in porcine ACTH, which are absent in Tetracosactide. This C-terminal region is considered to be more antigenic.[3]
Table 1: Molecular Characteristics
| Feature | This compound | Porcine ACTH |
| Synonyms | Cosyntropin, Synacthen | Corticotropin (B344483) |
| Amino Acid Sequence | Synthetic, first 24 amino acids of human ACTH | Natural, full-length 39 amino acids from porcine source |
| Molecular Weight | ~2933.5 g/mol (as free base) | ~4567.1 g/mol |
| Source | Synthetic | Porcine pituitary glands |
Mechanism of Action and Signaling Pathways
Both Tetracosactide and porcine ACTH exert their effects by binding to the melanocortin-2 receptor (MC2R) on the surface of adrenal cortex cells.[4] This binding initiates a cascade of intracellular signaling events, leading to the synthesis and secretion of corticosteroids, primarily cortisol.[4]
The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately stimulating steroidogenesis.[5] However, research indicates that the signaling cascade is more complex, involving other second messengers and pathways.[5]
Beyond the canonical cAMP/PKA pathway, ACTH receptor activation can also lead to:
-
Calcium (Ca2+) Influx : An increase in intracellular calcium, which works in concert with cAMP to enhance steroid secretion.[5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway : Activation of the MAPK pathway, although its role is considered less potent than the cAMP pathway.[5]
-
Exchange Proteins Activated by cAMP (EPAC) : cAMP can also signal through EPAC, providing an alternative to the PKA pathway.
References
- 1. Comparison between adrenal steroid secretion after stimulation with two synthetic analogues of corticotropin : ACTH 1-24 and ACTH 1-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H.P. Acthar Gel and Cosyntropin Review: Clinical and Financial Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acth (1-39), porcine | Benchchem [benchchem.com]
- 5. Safety and efficacy assessment of a synthetic porcine recombinant corticotrophin for the ACTH stimulation test in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Tetracosactide Hexaacetate vs. Cosyntropin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetracosactide hexaacetate and cosyntropin (B549272), two synthetic analogues of adrenocorticotropic hormone (ACTH). Both compounds are integral to the diagnostic evaluation of adrenocortical function and are subjects of ongoing research for therapeutic applications. This document synthesizes available experimental data to facilitate informed decisions in research and development.
At a Glance: Key Similarities and Differences
Tetracosactide and cosyntropin are terms used interchangeably to refer to the synthetic polypeptide containing the first 24 amino acids of the natural ACTH sequence (ACTH 1-24). This N-terminal portion is responsible for the full biological activity of ACTH. "this compound" refers to a specific salt form of this peptide. For the purpose of this guide, their fundamental pharmacological properties are considered identical, with potential minor variations arising from different formulations and associated excipients.
| Feature | This compound / Cosyntropin |
| Chemical Identity | Synthetic peptide of the first 24 amino acids of ACTH.[1][2][3][4] |
| Primary Use | Diagnosis of adrenocortical insufficiency (ACTH stimulation test).[5][6][7][8][9] |
| Mechanism of Action | Agonist of the melanocortin-2 receptor (MC2R) in the adrenal cortex.[10] |
Chemical and Physical Properties
Both tetracosactide and cosyntropin share the same primary amino acid sequence and molecular weight. The hexaacetate salt form may influence the formulation's pH and stability.
| Property | Value |
| Molecular Formula | C136H210N40O31S[4] |
| Molecular Weight | ~2933.4 g/mol [4] |
| Amino Acid Sequence | Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro[4] |
| Appearance | White to off-white lyophilized powder or a clear, colorless solution.[11] |
Mechanism of Action and Signaling Pathway
Tetracosactide and cosyntropin exert their effects by binding to and activating the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenal cortex cells.[10] This interaction initiates a downstream signaling cascade, leading to the synthesis and release of corticosteroids, including cortisol.
The binding of the ACTH analogue to MC2R activates adenylyl cyclase, which in turn elevates intracellular levels of cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the increased transcription of steroidogenic enzymes and the mobilization of cholesterol for steroid synthesis.
Comparative Pharmacodynamics and Potency
Direct comparative studies on the receptor binding affinity and potency of different commercial formulations of this compound and cosyntropin are limited in publicly available literature. However, as they share the identical active peptide sequence, their intrinsic potency at the MC2R is expected to be the same. One study using a cell-based assay reported an EC50 of 5.5 x 10⁻⁹ M for ACTH (1-24) in activating the MC2R signaling pathway.
| Parameter | Value | Reference |
| Receptor Target | Melanocortin-2 Receptor (MC2R) | [10] |
| EC50 (in vitro) | 5.5 x 10⁻⁹ M (for ACTH 1-24) |
Comparative Pharmacokinetics
The pharmacokinetic profiles of tetracosactide and cosyntropin are characterized by rapid absorption and elimination. A bioequivalence study comparing a generic cosyntropin injection to the reference product, Cortrosyn®, demonstrated a comparable cortisol response, confirming their similar in vivo activity.[12] Depot formulations, which often involve tetracosactide complexed with zinc phosphate, are designed for prolonged release and have a longer duration of action compared to the standard intravenous or intramuscular injections.
| Parameter | Tetracosactide/Cosyntropin (IV/IM) | Tetracosactide Depot (IM) |
| Time to Peak Plasma Concentration | ~1 hour (IM) | Maintained for up to 12 hours |
| Half-life | Approximately 7-15 minutes (initial phase) | Sustained release profile |
| Volume of Distribution | ~0.4 L/kg | Not directly comparable |
| Metabolism | Rapidly degraded by endopeptidases and aminopeptidases. | Slower absorption and degradation |
| Excretion | Primarily via urine | Primarily via urine |
Note: Pharmacokinetic parameters can vary depending on the specific formulation and route of administration.
Clinical Application: The ACTH Stimulation Test
The primary clinical application for both tetracosactide and cosyntropin is the ACTH stimulation test, a diagnostic tool to assess the functional reserve of the adrenal cortex. The test is crucial in the diagnosis of primary and secondary adrenal insufficiency.
Adverse Effects and Immunogenicity
Both tetracosactide and cosyntropin are generally well-tolerated, especially in the single-dose administration for diagnostic purposes. The most common side effects are mild and transient. Hypersensitivity reactions, although rare, can occur.
| Adverse Effect Category | Reported Side Effects |
| Common | Flushing, mild fever, pruritus.[10] |
| Less Common | Tachycardia, bradycardia, hypertension, peripheral edema, rash.[4] |
| Rare but Serious | Anaphylactic reactions.[4] |
Immunogenicity, the development of anti-drug antibodies, has been reported, particularly with the repeated use of depot formulations of tetracosactide. These antibodies can potentially neutralize the therapeutic effect of the drug. For the standard, short-acting formulations used in diagnostic testing, the risk of clinically significant antibody formation is considered low.
Experimental Protocols
In Vitro MC2R Activation Assay
This assay is designed to quantify the agonist activity of a compound at the human MC2R.
Objective: To determine the potency (EC50) of a test compound in activating the MC2R signaling pathway.
Methodology:
-
Cell Line: A stable cell line co-expressing the human MC2R and its accessory protein, MRAP (Melanocortin Receptor Accessory Protein), is used. These cells are also engineered with a reporter gene, such as luciferase, under the control of a cAMP-responsive element (CRE).
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Assay Procedure:
-
Cells are seeded into multi-well plates and allowed to adhere.
-
The growth medium is replaced with a serum-free medium containing various concentrations of the test compound (e.g., tetracosactide or cosyntropin).
-
A known MC2R agonist is used as a positive control, and a vehicle control is also included.
-
The cells are incubated for a defined period to allow for receptor activation and reporter gene expression.
-
-
Data Acquisition: The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.
H295R Steroidogenesis Assay
This assay is used to assess the effects of a compound on the production of steroid hormones.
Objective: To determine if a test compound stimulates or inhibits the synthesis of corticosteroids (e.g., cortisol) in a human adrenocortical carcinoma cell line.
Methodology:
-
Cell Line: The H295R cell line is utilized as it expresses the key enzymes required for steroidogenesis.[8]
-
Cell Culture: Cells are maintained in a culture medium supplemented with appropriate growth factors.
-
Assay Procedure:
-
H295R cells are plated in multi-well plates.
-
After a period of stabilization, the cells are exposed to various concentrations of the test compound.
-
A known stimulator of steroidogenesis (e.g., forskolin) can be used as a positive control, along with a vehicle control.
-
The cells are incubated for a specified duration (e.g., 24-48 hours).[8][13]
-
-
Sample Collection and Analysis:
-
The cell culture supernatant is collected.
-
The concentration of the steroid of interest (e.g., cortisol) in the supernatant is quantified using methods such as ELISA, LC-MS/MS, or radioimmunoassay.[6]
-
-
Data Analysis: The change in hormone production in response to the test compound is compared to the control to determine its effect on steroidogenesis.
Conclusion
This compound and cosyntropin are, for all practical purposes in their standard formulations, interchangeable synthetic ACTH analogues. Their primary application lies in the well-established ACTH stimulation test for the diagnosis of adrenal insufficiency. While their intrinsic pharmacological properties are identical, differences in formulations, particularly between standard injections and depot preparations, can lead to variations in their pharmacokinetic profiles and potential for immunogenicity with long-term use. For researchers and drug development professionals, the choice between these agents may be guided by availability, cost, and the specific requirements of the experimental or clinical protocol. Future head-to-head comparative studies of different commercial formulations would be beneficial to further delineate any subtle differences in their performance.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Quantification of tetracosactide (synthetic ACTH) pharmacokinetics and its effects on cortisol production in healthy adults and children [page-meeting.org]
- 3. Vetco - Veterinary Consulting & Control [vetco.org]
- 4. Cortrosyn (Cosyntropin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. policycommons.net [policycommons.net]
- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Tetracosactide Hexaacetate and Hydrocortisone: Efficacy and Mechanisms
This guide provides a detailed comparison of the efficacy, mechanisms of action, and clinical applications of Tetracosactide hexaacetate and the endogenous corticosteroid, hydrocortisone (B1673445). The information is intended for researchers, scientists, and professionals in drug development, supported by experimental data from clinical and preclinical studies.
Introduction and Mechanism of Action
Hydrocortisone , the pharmaceutical form of cortisol, is a glucocorticoid that acts directly on intracellular glucocorticoid receptors (GR). This interaction modulates the transcription of a wide array of genes, leading to potent anti-inflammatory and immunosuppressive effects. It is a cornerstone therapy for adrenal insufficiency and various inflammatory conditions.
This compound (also known as cosyntropin) is a synthetic polypeptide containing the first 24 amino acids of the native adrenocorticotropic hormone (ACTH).[1][2] Its primary mechanism involves stimulating the melanocortin 2 receptor (MC2R) in the adrenal cortex, which in turn induces the synthesis and release of endogenous corticosteroids, including hydrocortisone (cortisol), mineralocorticoids, and androgens.[1][3][4]
Beyond this adrenal-dependent pathway, tetracosactide and ACTH may exert direct, adrenal-independent anti-inflammatory effects by acting on other melanocortin receptors (MC1R, MC3R, MC5R) found on various immune cells like lymphocytes, macrophages, and neutrophils.[3] This can lead to decreased production of pro-inflammatory cytokines and reduced leukocyte infiltration.[3]
Comparative Efficacy in Clinical Indications
The therapeutic choice between tetracosactide and a direct corticosteroid like hydrocortisone depends heavily on the clinical context. Tetracosactide offers a physiological stimulation of cortisol production, whereas hydrocortisone provides a direct, exogenous supply.
Hormonal therapies are first-line treatments for infantile spasms. Studies have compared synthetic ACTH (tetracosactide) with oral corticosteroids (prednisolone, a glucocorticoid similar to hydrocortisone).
Experimental Protocol Summary (UKISS/ICISS Trials):
-
Study Design: Data from two multicenter, randomized controlled trials (UKISS and ICISS) were analyzed.[5]
-
Participants: Infants diagnosed with infantile epileptic spasms syndrome (IESS).[5]
-
Intervention: Patients were randomly allocated to receive either intramuscular tetracosactide depot (0.5 mg on alternate days) or oral prednisolone (B192156) (40 mg per day), both for two weeks followed by a tapering dose.[5]
-
Primary Outcome: Cessation of spasms on Days 13 and 14 of treatment.[5][6]
-
Secondary Outcomes: Electroclinical response (EEG on Day 14), developmental outcomes (Vineland Adaptive Behavior Scales - VABS), and epilepsy outcomes at 14-18 months.[5]
Quantitative Data Summary:
| Outcome Measure | Tetracosactide Depot | Prednisolone | Statistical Significance |
| Spasm Cessation (Days 13-14) [5] | 76% (47 of 62) | 67% (43 of 64) | p = 0.28 |
| Spasm Cessation (Days 14-42) [5] | 67% (41 of 61) | 56% (35 of 62) | p = 0.22 |
| Ongoing Epilepsy at Follow-up [5] | 33% (20 of 61) | 41% (26 of 63) | p = 0.33 |
| Mean VABS Score at Follow-up [5] | 78.0 (SD 20.2) | 74.8 (SD 18.3) | p = 0.36 |
While a trend favored tetracosactide, the differences in spasm cessation and long-term outcomes were not statistically significant in this combined analysis.[5] However, other sensitivity analyses have suggested that ACTH may be more effective than oral steroids for achieving resolution of hypsarrhythmia, a key EEG marker of the condition.[7] A meta-analysis of five randomized controlled trials found no significant difference between corticosteroids and ACTH for spasm cessation, relapse rate, or side effects.[8]
Direct comparisons in conditions like rheumatoid arthritis are scarce. However, a study on rotator cuff tendinitis compared intramuscular tetracosactide with a locally injected corticosteroid.
Experimental Protocol Summary (Rotator Cuff Tendinitis Trial):
-
Study Design: A randomized trial involving 86 patients with rotator cuff tendinitis.[3]
-
Participants: Patients were randomly assigned to one of two groups.[3]
-
Intervention: One group received a single subacromial injection of 40 mg of triamcinolone (B434) acetonide (a corticosteroid). The other group received a single intramuscular injection of 1 mg of tetracosactide.[3]
-
Primary Outcomes: Change in pain acuity measured by the Visual Analogue Scale (VAS) and joint functionality measured by the Constant–Murley (CM) score at a 4-week follow-up.[3]
Quantitative Data Summary:
| Outcome Measure | Baseline (Mean ± SD) | 4 Weeks Post-Treatment (Mean ± SD) | P-value (Inter-group) |
| VAS Score (Triamcinolone) [3] | 7.51 ± 1.12 | 2.58 ± 1.31 | < 0.05 |
| VAS Score (Tetracosactide) [3] | 7.63 ± 1.05 | 4.33 ± 1.25 | < 0.05 |
| CM Score (Triamcinolone) [3] | 34.49 ± 10.96 | 73.19 ± 11.23 | < 0.05 |
| CM Score (Tetracosactide) [3] | 33.35 ± 10.45 | 58.74 ± 13.06 | < 0.05 |
Both treatments showed significant improvement from baseline. However, the local corticosteroid injection (triamcinolone) was significantly more effective than intramuscular tetracosactide for both pain relief and functional improvement at the 4-week mark.[3]
Both ACTH and high-dose corticosteroids (typically methylprednisolone) are used to hasten recovery from acute MS relapses.[9][10] While both are considered effective compared to placebo, direct head-to-head trials of modern formulations are limited.[9] The choice of agent is often based on clinical experience, tolerability, and cost.[11][12] ACTH is considered a viable alternative for patients who cannot tolerate or do not respond to high-dose systemic steroids.[12]
Preclinical Data: Neuroprotection
A study on a rabbit model of spinal cord ischemia-reperfusion (I/R) injury compared tetracosactide with methylprednisolone (B1676475), a potent synthetic glucocorticoid.
Experimental Protocol Summary (Spinal Cord I/R Injury):
-
Study Design: Rabbits were randomized into four groups: control, ischemia-only, methylprednisolone-treated, and tetracosactide-treated.[1][13]
-
Intervention: Spinal cord ischemia was induced by aortic occlusion. Treatment groups received either methylprednisolone or tetracosactide post-injury.[1][13]
-
Outcomes: Neurological function was assessed using the Tarlov scoring system. Biochemical markers of oxidative stress (malondialdehyde - MDA, catalase - CAT) and inflammation (myeloperoxidase - MPO) were measured in spinal cord tissue.[1][13]
Quantitative Data Summary:
| Parameter | Ischemia Group | Methylprednisolone Group | Tetracosactide Group |
| Tarlov Score (Neurological function) [1] | Significantly lower | Significantly improved | Significantly improved |
| Tissue MPO (Inflammation) [1][13] | Increased | Decreased (p < 0.001 vs. Ischemia) | Decreased (p < 0.001 vs. Ischemia) |
| Tissue MDA (Oxidative Stress) [1][13] | Increased | Decreased (p < 0.001 vs. Ischemia) | Decreased (p = 0.003 vs. Ischemia) |
| Tissue CAT (Antioxidant) [1] | Decreased | Increased (p < 0.001 vs. Ischemia) | Increased (p < 0.001 vs. Ischemia) |
The findings demonstrated that tetracosactide has significant neuroprotective activity against I/R injury, comparable to methylprednisolone, through anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.[1][13]
Diagnostic Use: The ACTH Stimulation Test
A primary use of tetracosactide is diagnostic, not therapeutic. The Short Synacthen Test (SST) or ACTH stimulation test uses tetracosactide to assess the functional reserve of the adrenal cortex.[4][14] Following administration of tetracosactide, serum cortisol (hydrocortisone) levels are measured. A suboptimal cortisol response is indicative of adrenal insufficiency.[15][16] In this context, hydrocortisone is the analyte being measured, not the therapeutic alternative.
Conclusion
This compound and hydrocortisone represent two distinct therapeutic strategies for managing inflammatory and certain neurological conditions.
-
Hydrocortisone (and other glucocorticoids) acts as a direct, potent anti-inflammatory and immunosuppressive agent. Its efficacy is well-established, but it is associated with adrenal suppression with long-term use.
-
Tetracosactide acts primarily by stimulating the body's own production of corticosteroids, which may offer a more physiological hormonal profile. It also possesses potential adrenal-independent anti-inflammatory properties.
In conditions like infantile spasms, the efficacy of tetracosactide is comparable to high-dose oral corticosteroids, though it may offer an advantage in resolving EEG abnormalities.[5][7][8] For localized inflammatory conditions like tendinitis, direct local injection of a corticosteroid appears more effective than systemic administration of tetracosactide.[3] In preclinical models of neuronal injury, tetracosactide shows significant neuroprotective effects comparable to systemic steroids.[1] The choice between these agents requires careful consideration of the specific indication, desired mechanism of action, route of administration, and patient-specific factors.
References
- 1. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The comparison of the efficacy of intramuscular tetracosactide and subacromial triamcinolone injection in rotator cuff tendinitis: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Prednisolone or tetracosactide depot for infantile epileptic spasms syndrome? A prospective analysis of data embedded within two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Effectiveness of Initial Treatment for Infantile Spasms in a Contemporary US Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of corticosteroids versus adrenocorticotropic hormone for infantile spasms: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticosteroids or ACTH for acute exacerbations in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corticosteroids in the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoid treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. researchgate.net [researchgate.net]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Low-dose and high-dose synacthen tests and the hemodynamic response to hydrocortisone in acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inadequate cortisol response to the tetracosactide (Synacthen®) test in non-classic congenital adrenal hyperplasia: an exception to the rule? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Tetracosactide Hexaacetate and Methylprednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of tetracosactide hexaacetate and methylprednisolone (B1676475), supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct and overlapping mechanisms of these two compounds.
Introduction
This compound, a synthetic analogue of adrenocorticotropic hormone (ACTH), and methylprednisolone, a synthetic glucocorticoid, are both potent anti-inflammatory agents. While methylprednisolone exerts its effects directly by binding to glucocorticoid receptors, tetracosactide acts primarily by stimulating the adrenal cortex to produce endogenous corticosteroids. However, emerging evidence suggests that tetracosactide also possesses anti-inflammatory properties that are independent of steroidogenesis, mediated through melanocortin receptors.[1][2] This guide will delve into the experimental evidence comparing their anti-inflammatory efficacy and explore their underlying mechanisms of action.
Quantitative Comparison of Anti-Inflammatory Effects
A key preclinical study provides a direct comparison of tetracosactide and methylprednisolone in a rabbit model of spinal cord ischemia/reperfusion (I/R) injury, a condition characterized by a significant inflammatory response. The results, summarized below, highlight the differential effects of these two drugs on various markers of inflammation and oxidative stress.
| Biomarker | Ischemia Group (Mean ± SD) | Methylprednisolone Group (Mean ± SD) | Tetracosactide Group (Mean ± SD) | p-value (MP vs. Tetracosactide) |
| Tissue Myeloperoxidase (MPO) (ng/ml) | 3.56 ± 0.25 | 2.11 ± 0.23 | 1.83 ± 0.21 | 0.028 |
| Tissue Malondialdehyde (MDA) (nmol/g wet tissue) | 10.71 ± 0.69 | 7.93 ± 0.58 | 7.41 ± 0.53 | 0.091 |
| Serum Xanthine (B1682287) Oxidase (XO) (mIU/ml) | 18.23 ± 1.11 | 12.67 ± 0.98 | 12.38 ± 0.91 | 0.571 |
| Tissue Caspase-3 (ng/ml) | 4.89 ± 0.31 | 3.28 ± 0.27 | 2.98 ± 0.25 | 0.059 |
| Serum Catalase (CAT) (IU/ml) | 1.21 ± 0.11 | 2.13 ± 0.19 | 2.24 ± 0.21 | 0.129 |
| Tissue Catalase (CAT) (IU/ml) | 0.58 ± 0.06 | 1.02 ± 0.09 | 1.02 ± 0.08 | 0.942 |
Table 1: Comparison of biochemical markers in a rabbit model of spinal cord ischemia/reperfusion injury.[1][3]
In a clinical context, a study on rotator cuff tendinitis compared intramuscular tetracosactide with subacromial injection of triamcinolone (B434), another glucocorticoid. While not a direct comparison with methylprednisolone, the data provides insights into their relative efficacy in a musculoskeletal inflammatory condition.
| Outcome Measure | Triamcinolone Group (Mean Change ± SD) | Tetracosactide Group (Mean Change ± SD) | p-value |
| Visual Analogue Scale (VAS) for Pain | -4.47 ± 1.34 | -2.73 ± 1.12 | < 0.001 |
| Constant-Murley (CM) Score | 22.34 ± 7.65 | 14.89 ± 6.78 | < 0.001 |
Table 2: Comparison of clinical outcomes in patients with rotator cuff tendinitis.[2]
Experimental Protocols
Spinal Cord Ischemia/Reperfusion Injury in Rabbits
-
Animal Model: New Zealand white rabbits were randomized into four groups: control, ischemia, methylprednisolone, and tetracosactide.[1][4]
-
Ischemia Induction: Spinal cord ischemia was induced by occluding the aorta just caudal to the renal vein for a specified duration.[1][4]
-
Drug Administration:
-
Biochemical Analysis: At the end of the experiment, blood and spinal cord tissue samples were collected for the measurement of myeloperoxidase (MPO), malondialdehyde (MDA), xanthine oxidase (XO), caspase-3, and catalase (CAT) levels using specific assay kits.[1][4]
-
Histopathological and Neurological Assessment: Spinal cord tissue was examined for histopathological changes, and neurological function was assessed using the Tarlov scoring system.[1][5]
Rotator Cuff Tendinitis Clinical Trial
-
Study Design: A randomized clinical trial was conducted on patients diagnosed with rotator cuff tendinitis.[2]
-
Interventions:
-
Outcome Measures: The primary outcomes were pain intensity, assessed using the Visual Analogue Scale (VAS), and shoulder function, evaluated with the Constant-Murley (CM) score, at baseline and at follow-up.[2]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of methylprednisolone and tetracosactide are mediated through distinct signaling pathways.
Methylprednisolone Anti-Inflammatory Signaling
Methylprednisolone, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).
Caption: Methylprednisolone's anti-inflammatory pathway.
This compound Anti-Inflammatory Signaling
Tetracosactide's anti-inflammatory actions are twofold: steroid-dependent and steroid-independent. The steroid-independent pathway involves direct interaction with melanocortin receptors (MCRs) on various immune cells.
Caption: Tetracosactide's dual anti-inflammatory pathways.
Discussion
The experimental data from the spinal cord I/R injury model suggests that both methylprednisolone and tetracosactide are effective in reducing inflammation and oxidative stress.[1][3] Notably, tetracosactide showed a statistically significant greater reduction in tissue myeloperoxidase (MPO) activity compared to methylprednisolone, indicating a potentially stronger effect on neutrophil infiltration.[1][3] For other markers like MDA, XO, and caspase-3, while both drugs showed a significant reduction compared to the ischemia group, the difference between the two treatments was not statistically significant.[1][3] Both drugs were equally effective in restoring catalase activity.[1][3]
The clinical study in rotator cuff tendinitis demonstrated that a local injection of the glucocorticoid triamcinolone was more effective in reducing pain and improving shoulder function compared to intramuscular tetracosactide.[2] This suggests that for localized inflammatory conditions, direct administration of a glucocorticoid may provide more significant and rapid relief.
Mechanistically, methylprednisolone's anti-inflammatory effects are well-characterized and are mediated through the ubiquitous glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.[6][7] Tetracosactide's mechanism is more complex. It induces the production of endogenous corticosteroids, thereby activating the same glucocorticoid-dependent pathways as methylprednisolone.[1][2] Additionally, tetracosactide and its melanocortin peptide analogues can directly modulate immune responses by binding to melanocortin receptors (MC1R, MC3R, and MC5R) on immune cells, which can lead to the inhibition of pro-inflammatory cytokine production.[2][8][9] This dual mechanism may offer a broader spectrum of anti-inflammatory activity.
Conclusion
Both this compound and methylprednisolone are potent anti-inflammatory agents with distinct but overlapping mechanisms of action.
-
Methylprednisolone acts directly and potently on the glucocorticoid receptor, making it highly effective, particularly when administered locally to the site of inflammation.
-
This compound offers a dual anti-inflammatory effect: an indirect glucocorticoid-mediated action through the stimulation of endogenous corticosteroid production and a direct, steroid-independent action via melanocortin receptors. This may provide a more systemic and potentially broader modulatory effect on the inflammatory cascade.
The choice between these two agents would depend on the specific clinical context, the desired mode of action (local vs. systemic), and the potential for adverse effects associated with either direct long-term glucocorticoid administration or systemic HPA axis stimulation. Further head-to-head clinical trials in various inflammatory conditions are warranted to fully elucidate the comparative efficacy and safety of these two important anti-inflammatory drugs.
References
- 1. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparison of the efficacy of intramuscular tetracosactide and subacromial triamcinolone injection in rotator cuff tendinitis: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. termedia.pl [termedia.pl]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of methylprednisolone and tetracosactide (ACTH1-24) on ischemia/reperfusion injury of the rabbit spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanocortin Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Melanocortin Receptors as Novel Effectors of Macrophage Responses in Inflammation [frontiersin.org]
A Comparative Guide: Synacthen Test vs. Dexamethasone Suppression Test in the Diagnosis of Cushing's Syndrome
For researchers, scientists, and drug development professionals navigating the complexities of endocrine disorders, the accurate diagnosis of Cushing's syndrome is paramount. This guide provides an in-depth, objective comparison of two cornerstone diagnostic tools: the Synacthen (ACTH stimulation) test and the Dexamethasone (B1670325) Suppression Test (DST). We will delve into their respective mechanisms, experimental protocols, and diagnostic performance, supported by quantitative data and visual pathway diagrams to facilitate a comprehensive understanding.
Principle of the Tests
The Synacthen test and the Dexamethasone Suppression Test evaluate the hypothalamic-pituitary-adrenal (HPA) axis from different perspectives. The Synacthen test directly assesses the adrenal glands' capacity to produce cortisol in response to stimulation. In contrast, the DST evaluates the integrity of the negative feedback mechanism within the HPA axis.
Synacthen (ACTH Stimulation) Test: This test is primarily used to diagnose adrenal insufficiency.[1][2] However, it can also be employed to assess adrenal function following a prolonged course of corticosteroids or after the removal of a cortisol-producing adrenal tumor in Cushing's syndrome to confirm adrenal suppression and recovery.[2][3] It involves the administration of a synthetic form of Adrenocorticotropic Hormone (ACTH), known as tetracosactide or cosyntropin (B549272) (Synacthen), to stimulate the adrenal cortex to produce cortisol.[1][4]
Dexamethasone Suppression Test (DST): The DST is a fundamental tool for both screening for and determining the etiology of Cushing's syndrome.[5][6] It is based on the principle that dexamethasone, a potent synthetic glucocorticoid, suppresses ACTH secretion from the pituitary gland in healthy individuals, leading to a decrease in cortisol production. In patients with Cushing's syndrome, this feedback mechanism is disrupted.[7] The test is available in low-dose and high-dose formats, each serving a distinct diagnostic purpose.[5][8] The low-dose test is used for initial screening, while the high-dose test helps to differentiate between pituitary-dependent Cushing's disease and other causes like ectopic ACTH syndrome or adrenal tumors.[8][9]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate and reproducible application of these diagnostic tests.
Synacthen (Short) Test Protocol
The short Synacthen test is the most commonly used version.
Procedure:
-
A baseline blood sample is drawn to measure basal cortisol and potentially ACTH levels.[4][10]
-
250 µg of synthetic ACTH (cosyntropin/tetracosactide) is administered intravenously (IV) or intramuscularly (IM).[11] For children, the dose may be adjusted based on body weight.[12]
-
Subsequent blood samples for cortisol measurement are collected at 30 and/or 60 minutes post-injection.[4][10]
Interpretation:
-
A normal response is a post-stimulation cortisol level that rises above a certain threshold, typically >430-500 nmol/L (>18-20 µg/dL), indicating adequate adrenal reserve.[2][11]
-
An impaired response suggests adrenal insufficiency.[11]
Dexamethasone Suppression Test Protocols
The DST has several variations, with the overnight and 2-day low-dose tests being common for screening, and the high-dose test for differential diagnosis.
Low-Dose Overnight Dexamethasone Suppression Test (LDDST):
-
The patient takes 1 mg of dexamethasone orally between 11 PM and midnight.[13][14]
-
A blood sample for cortisol measurement is drawn the following morning between 8 AM and 9 AM.[13][14]
-
Interpretation: A serum cortisol level below 1.8 µg/dL (50 nmol/L) is considered a normal response and effectively excludes Cushing's syndrome.[6][15] Levels above this cutoff are considered a positive screen and require further investigation.
Low-Dose 2-Day Dexamethasone Suppression Test:
-
A baseline 24-hour urine collection for free cortisol may be performed.
-
The patient is given 0.5 mg of dexamethasone orally every 6 hours for 48 hours (a total of 8 doses).[16][13]
-
A blood sample for cortisol is drawn 6 hours after the final dose, and a 24-hour urine collection for free cortisol is completed during the second day of dexamethasone administration.[13]
-
Interpretation: Failure to suppress serum cortisol to <1.8 µg/dL (<50 nmol/L) or urinary free cortisol to <10 mcg/day suggests Cushing's syndrome.[16]
High-Dose Dexamethasone Suppression Test (HDDST): This test is performed after a diagnosis of ACTH-dependent Cushing's syndrome is established to differentiate between a pituitary source (Cushing's disease) and an ectopic ACTH source.[8]
-
Overnight Protocol: A baseline 8 AM plasma cortisol is measured, and then 8 mg of dexamethasone is given orally at 11 PM. A post-dexamethasone cortisol level is measured at 8 AM the next morning.[16][17]
-
2-Day Protocol: Following a baseline 24-hour urine collection for cortisol, 2 mg of dexamethasone is given orally every 6 hours for 48 hours.[16]
-
Interpretation: In Cushing's disease, the pituitary adenoma is often partially responsive to negative feedback from high doses of glucocorticoids. Therefore, a suppression of plasma cortisol or urinary free cortisol by more than 50% from baseline is highly suggestive of Cushing's disease.[17] Lack of suppression points towards an ectopic ACTH-producing tumor or an adrenal tumor.[8]
Data Presentation: Diagnostic Performance
The diagnostic accuracy of these tests is a critical factor in their clinical utility. The following tables summarize key performance metrics from various studies.
| Test | Sensitivity | Specificity | Reference |
| Low-Dose Dexamethasone Suppression Test (1mg overnight) | |||
| Cortisol cutoff <1.8 µg/dL (50 nmol/L) | 98.6% (96.9–99.4%) | 90.6% (86.4–93.6%) | [15] |
| Cortisol cutoff <5 µg/dL (140 nmol/L) | >95% | >95% | [6] |
| High-Dose Dexamethasone Suppression Test (Overnight 8mg) | |||
| Suppression of plasma cortisol to <50% of baseline for Cushing's disease | 92% | 100% | [17] |
| Revised criteria for 100% specificity | 71% | 100% | [18] |
| High-Dose Dexamethasone Suppression Test (Standard 2-day) | |||
| For Cushing's disease vs. ectopic ACTH/adrenal tumor | Sensitivity: 81% | Specificity: 66.7% | [19] |
Note: Sensitivity and specificity can vary depending on the patient population, the specific protocol used, and the cortisol assay methodology.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the physiological pathways and experimental workflows for the Synacthen and Dexamethasone Suppression Tests.
Caption: Workflow and physiological pathway of the Synacthen (ACTH Stimulation) Test.
Caption: Workflow and physiological pathway of the Low-Dose Dexamethasone Suppression Test.
Concluding Remarks
The Synacthen test and the Dexamethasone Suppression Test are not mutually exclusive but rather complementary in the diagnostic workup of Cushing's syndrome and related HPA axis disorders. The DST, particularly the low-dose versions, serves as a crucial initial step in screening for hypercortisolism. The high-dose DST is then pivotal in the differential diagnosis of ACTH-dependent Cushing's syndrome. The Synacthen test, while a cornerstone in diagnosing adrenal insufficiency, plays a more specialized role in the context of Cushing's syndrome, primarily in assessing adrenal recovery post-treatment. A thorough understanding of their mechanisms, protocols, and performance characteristics, as outlined in this guide, is essential for accurate diagnosis and the advancement of research and drug development in this field. It is important to note that various factors, including certain medications and clinical conditions like obesity, alcohol use, and depression, can influence the results of these tests, necessitating careful interpretation in a clinical context.[13][14]
References
- 1. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 2. mft.nhs.uk [mft.nhs.uk]
- 3. mft.nhs.uk [mft.nhs.uk]
- 4. testing.com [testing.com]
- 5. Dexamethasone suppression test - Wikipedia [en.wikipedia.org]
- 6. The Diagnosis of Cushing's Syndrome: An Endocrine Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zerotofinals.com [zerotofinals.com]
- 8. Dexamethasone Suppression Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mtw.nhs.uk [mtw.nhs.uk]
- 13. labcorp.com [labcorp.com]
- 14. nbt.nhs.uk [nbt.nhs.uk]
- 15. researchgate.net [researchgate.net]
- 16. uclahealth.org [uclahealth.org]
- 17. acpjournals.org [acpjournals.org]
- 18. A comparison of the standard high dose dexamethasone suppression test and the overnight 8-mg dexamethasone suppression test for the differential diagnosis of adrenocorticotropin-dependent Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endogenous Cushing Syndrome Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
A Comparative Guide to Tetracosactide Hexaacetate Assays: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of Tetracosactide hexaacetate is paramount for pharmacokinetic studies, anti-doping controls, and clinical diagnostics. This guide provides a comprehensive comparison of the two primary analytical methods employed for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Tetracosactide, a synthetic polypeptide analogue of the first 24 amino acids of Adrenocorticotropic Hormone (ACTH), stimulates the adrenal cortex to produce and release corticosteroids. The choice of assay for its quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and the nature of the biological matrix.
Performance Comparison
| Parameter | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding with enzymatic signal amplification |
| Lower Limit of Detection (LOD) | As low as 8 pg/mL[1] | Approximately 30 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 15 pg/mL[1] | Not consistently reported for Tetracosactide |
| Linearity Range | 25 to 600 pg/mL (R² > 0.99)[1] | Dependent on the specific kit, typically narrower than LC-MS/MS |
| Specificity | High; distinguishes between structurally similar molecules | Can be prone to cross-reactivity with endogenous ACTH or related peptides |
| Recovery | ~70%[1] | Variable, dependent on kit and sample preparation |
| Throughput | Lower, sequential sample analysis | Higher, suitable for batch analysis of multiple samples |
| Cost | Higher initial instrument cost and operational expenses | Lower instrument cost, but reagent costs can be significant for large numbers of samples |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of Tetracosactide in plasma.
1. Sample Preparation:
-
Cation Exchange Chromatography: Plasma samples are first subjected to cation exchange chromatography to separate Tetracosactide from other plasma components.
-
Solid-Phase Extraction (SPE): The eluate from the cation exchange is then further purified and concentrated using a solid-phase extraction column.
-
Internal Standard: An internal standard, such as 7-38 ACTH, is added to the samples before extraction to account for variability in sample processing and instrument response.[1]
2. LC-MS/MS Analysis:
-
Chromatography: The extracted sample is injected into a liquid chromatography system for separation.
-
Ionization: The separated Tetracosactide is then ionized using positive-mode electrospray ionization (ESI).
-
Mass Spectrometry: The ionized molecules are detected by a tandem mass spectrometer. For identification, two product ions (m/z 671.5 and m/z 223.0) from the parent [M + 5H]⁵⁺ ion (m/z 587.4) are typically monitored.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
Commercial ELISA kits for ACTH can be utilized for the detection of Tetracosactide, as it comprises the N-terminal 1-24 amino acids of ACTH.
1. Principle:
-
This assay typically employs a sandwich ELISA format. Wells of a microtiter plate are coated with a capture antibody specific for a region of the ACTH molecule.
-
Standards, controls, and samples containing Tetracosactide are added to the wells.
-
A second, enzyme-conjugated detection antibody that binds to a different epitope on the Tetracosactide molecule is then added.
-
After washing away unbound reagents, a substrate for the enzyme is added, resulting in a color change that is proportional to the amount of Tetracosactide present.
2. General Protocol (based on a commercial Human ACTH ELISA kit):
-
Preparation: Bring all reagents and samples to room temperature. Prepare working solutions of wash buffer and other reagents as per the kit instructions.
-
Sample Incubation: Add 200 µL of standards, controls, and patient samples into the designated microwells. Immediately add 25 µL of HRP Conjugated Anti-ACTH Tracer Antibody to each well.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Washing: Wash each well 5 times with the working wash solution.
-
Substrate Addition: Add 200 µL of TMB Substrate to each well and incubate for 20 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of Tetracosactide in the unknown samples.
Visualizing the Mechanism and Workflow
To better understand the biological action of Tetracosactide and the analytical workflows, the following diagrams are provided.
Caption: Tetracosactide signaling pathway in adrenal cortical cells.
References
A Comparative Analysis of Tetracosactide Hexaacetate Formulations for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different formulations of Tetracosactide hexaacetate, a synthetic analogue of adrenocorticotropic hormone (ACTH). This analysis is intended to assist researchers, scientists, and drug development professionals in understanding the performance characteristics of various formulations, supported by experimental data. The focus is on the distinction between immediate-release and depot formulations, highlighting key differences in their pharmacokinetic and pharmacodynamic profiles.
Executive Summary
This compound is primarily available in two types of formulations: an aqueous solution for immediate release and a depot suspension for prolonged action. The immediate-release formulation, often used for diagnostic purposes like the ACTH stimulation test, provides a rapid onset of action. In contrast, the depot formulation, which typically consists of tetracosactide adsorbed onto a zinc phosphate (B84403) complex, is designed for therapeutic use, offering a sustained release of the active pharmaceutical ingredient (API).[1] The choice of formulation has significant implications for the pharmacokinetic profile, duration of action, and clinical application.
Data Presentation: Comparative Performance of this compound Formulations
The following tables summarize the key performance indicators for a standard immediate-release (solution) and a depot (suspension) formulation of Tetracosactide. The data for the depot formulation is based on the product monograph for Synacthen® Depot.[2]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Immediate-Release Formulation (IV Administration) | Depot Formulation (IM Administration) |
| Time to Peak Plasma Concentration (Tmax) | ~5 minutes | 4-8 hours |
| Peak Plasma Concentration (Cmax) | High and rapid peak | 200-300 pg/mL (maintained for 12 hours)[2] |
| Plasma Half-life (t1/2) | ~7 minutes[2] | Extended due to sustained release |
| Duration of Action | Short-lived | Up to 48 hours[2] |
Table 2: Comparative Pharmacodynamic Parameters (Cortisol Response)
| Parameter | Immediate-Release Formulation (250 mcg IV) | Depot Formulation (1 mg IM) |
| Onset of Cortisol Increase | Within 5 minutes[3] | Gradual increase |
| Time to Peak Cortisol Levels | 30-60 minutes | 4-8 hours[2] |
| Duration of Cortisol Stimulation | Returns to baseline relatively quickly | Maintained for up to 36-48 hours[2] |
Table 3: Formulation Characteristics and Stability
| Characteristic | Immediate-Release Formulation | Depot Formulation |
| Composition | This compound in aqueous solution | Tetracosactide adsorbed on amorphous zinc hydroxide-phosphate precipitate in a sterile suspension[2] |
| Appearance | Clear, colorless solution | Milky-white suspension[4] |
| Storage | Refrigerate at 2°C to 8°C. Protect from light. | Refrigerate at 2°C to 8°C. Protect from light.[2] |
| Common Excipients | Acetic acid, sodium acetate, sodium chloride | Benzyl alcohol, sodium chloride, sodium phosphate, zinc chloride[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different formulations. Below are outlines of key experimental protocols.
Pharmacokinetic Analysis
Objective: To determine the plasma concentration-time profile of tetracosactide after administration of different formulations.
Methodology:
-
Study Design: A single-dose, randomized, crossover or parallel-group study in healthy volunteers.[1]
-
Administration: Intravenous (IV) or intramuscular (IM) injection of the respective formulation.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24, 36, 48 hours post-dose).
-
Bioanalysis: Plasma concentrations of tetracosactide are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.
Pharmacodynamic Assessment (ACTH Stimulation Test)
Objective: To assess the adrenal cortex response to tetracosactide stimulation by measuring plasma cortisol levels.
Methodology:
-
Baseline Sample: A blood sample is taken immediately before administration of the tetracosactide formulation to determine the baseline cortisol level.
-
Administration: A standardized dose of the tetracosactide formulation is administered (e.g., 250 mcg for the short Synacthen test).
-
Post-stimulation Samples: Blood samples are collected at specified time points after administration (e.g., 30 and 60 minutes for the short test; multiple time points over several hours for the depot formulation).[5]
-
Cortisol Measurement: Plasma cortisol concentrations are measured using a validated immunoassay or LC-MS/MS method.
-
Interpretation: The increase in cortisol levels from baseline is evaluated against established reference ranges to determine a normal or impaired adrenal response.[5]
Impurity Profiling
Objective: To identify and quantify impurities in different this compound formulations.
Methodology:
-
Sample Preparation: The formulation is appropriately diluted and prepared for analysis.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is commonly used for the separation and quantification of tetracosactide and its known impurities.
-
Capillary Electrophoresis (CE): CE can be used as an orthogonal technique to HPLC for the separation of impurities, particularly smaller peptide fragments.
-
Mass Spectrometry (MS): Coupling HPLC or CE with a high-resolution mass spectrometer (e.g., QTOF-MS) allows for the identification and structural characterization of unknown impurities based on their accurate mass and fragmentation patterns.
-
-
Data Analysis: The impurity profile, including the identity and relative abundance of each impurity, is determined and compared between formulations.
In-Vitro Release Testing for Depot Formulations
Objective: To characterize the release rate of tetracosactide from a depot suspension.
Methodology:
-
Apparatus: A USP Apparatus 4 (flow-through cell) or a modified USP Apparatus 2 (paddle apparatus) with enhancer cells can be utilized.
-
Release Medium: A physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) is used as the release medium. The inclusion of surfactants may be necessary to maintain sink conditions.
-
Procedure:
-
A known amount of the depot suspension is placed in the apparatus.
-
The release medium is continuously flowed through the cell (Apparatus 4) or agitated at a constant speed (Apparatus 2).
-
Samples of the release medium are collected at predetermined time intervals.
-
-
Quantification: The concentration of tetracosactide in the collected samples is determined by a validated analytical method, such as HPLC.
-
Data Analysis: A dissolution profile is generated by plotting the cumulative percentage of drug released against time.
Mandatory Visualizations
Signaling Pathway of Tetracosactide
References
In Vitro and In Vivo Correlation of Tetracosactide Hexaacetate Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Tetracosactide hexaacetate, a synthetic analogue of adrenocorticotropic hormone (ACTH). By examining its performance against alternatives and presenting supporting experimental data, this document aims to be a valuable resource for professionals in drug development and endocrine research.
Introduction
This compound, a synthetic polypeptide consisting of the first 24 amino acids of native ACTH, is primarily utilized for its potent stimulatory effect on the adrenal cortex.[1][2] Its principal mechanism of action involves binding to the melanocortin-2 receptor (MC2R) on adrenocortical cells, leading to the synthesis and secretion of a spectrum of corticosteroids, including glucocorticoids (like cortisol), mineralocorticoids, and to a lesser extent, androgens.[3][4] This guide explores the correlation between its effects observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), providing a deeper understanding of its pharmacological profile.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of this compound in both in vitro and in vivo settings, offering a clear comparison of its potency and efficacy.
Table 1: In Vitro Effects of Tetracosactide on Adrenal Cell Function
| Parameter | Cell Type/System | Concentration/Dose | Observed Effect | Citation |
| Cell Growth Induction | Guinea-pig adrenal segments (organ culture) | 10-25 fg/mL | Induction of growth (measured by thymidine (B127349) kinase and nucleic acid cytophotometry) | [5] |
| Steroidogenesis | Human Adrenocortical (H295R) Cells | Not Specified | Stimulation of cortisol and corticosterone (B1669441) production (Forskolin, an adenylate cyclase activator, is often used as a positive control with an EC₅₀ of ~4.09 µM for cortisol and ~0.28 µM for corticosterone) | [6] |
Table 2: In Vivo Effects of this compound on Corticosteroid Levels
| Species | Dose | Route of Administration | Time Point | Change in Cortisol Levels | Citation |
| Human (healthy volunteers) | 250 µg | Intravenous | 30 minutes | Mean serum cortisol: 30.3 (±7.83) µg/dl | [7] |
| Human (healthy volunteers) | 250 µg | Intravenous | 60 minutes | Mean serum cortisol: 31.27 (±7.36) µg/dl | [7] |
| Human (healthy volunteers) | 250 µg | Intravenous | 30 minutes | Peak cortisol >18 µg/dl considered normal response | [8] |
| Mare | Not Specified | Intramuscular | 30 min to 3h post-treatment | Significant increase in plasma cortisol, progesterone, androstenedione, and testosterone | [9] |
| Cow (beef) | Not Specified | Intramuscular (long-acting) | 30 minutes | Significant increase in plasma cortisol, maintained for ~10 hours | [10] |
| Rabbit | Not Specified | Not Specified | Not Specified | Neuroprotective effects observed in spinal cord ischemia-reperfusion injury | [11] |
Table 3: Comparison with Alternatives
| Alternative | Setting | Key Findings | Citation |
| Porcine Sequence Corticotropin (B344483) | In Vivo (Human) | Comparable mean peak cortisol response to Tetracosactide (31.59 vs 32.65 µg/dl). | [7] |
| Methylprednisolone (B1676475) | In Vivo (Rabbit) | Tetracosactide was found to be at least as effective as methylprednisolone in providing neuroprotection in spinal cord injury. | [11] |
| Synthetic ACTH 1-17 | In Vivo (Human) | ACTH 1-17 showed a more pronounced and prolonged activity on glucocorticoid and mineralocorticoid secretion compared to ACTH 1-24 (Tetracosactide). | [12] |
| Repository Corticotropin Injection (RCI) | In Vivo (Human - Indirect Comparison) | RCI may be more efficacious for infantile spasms than synthetic ACTH treatments like Tetracosactide. | [13] |
| Hydrocortisone and Fludrocortisone | Therapeutic Use | Standard replacement therapy for adrenal insufficiency. | [14][15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro Adrenal Cell Steroidogenesis Assay (H295R Model)
The H295R cell line is a widely used in vitro model for studying steroidogenesis.[16][17]
-
Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Plating: Cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.
-
Stimulation: The culture medium is replaced with a serum-free medium containing various concentrations of this compound. A positive control, such as forskolin (B1673556) (an adenylyl cyclase activator), and a negative control (vehicle) are included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 or 48 hours) to allow for steroid hormone production.
-
Sample Collection: The cell culture supernatant is collected for hormone analysis.
-
Hormone Quantification: The concentrations of various steroids (e.g., cortisol, corticosterone, aldosterone, and androgens) in the supernatant are measured using techniques like ELISA or LC-MS/MS.[6]
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of Tetracosactide for the production of each steroid.
In Vivo ACTH Stimulation Test (Human)
The ACTH stimulation test is the gold standard for assessing adrenal function.[18][19]
-
Baseline Sample: A baseline blood sample is drawn to measure the basal cortisol level.
-
Administration: A standardized dose of this compound (typically 250 µg) is administered intravenously (IV) or intramuscularly (IM).[18]
-
Post-Stimulation Samples: Blood samples are collected at specific time points after administration, commonly at 30 and 60 minutes.[18]
-
Cortisol Measurement: The cortisol levels in all collected blood samples are measured.
-
Interpretation: The adrenal response is evaluated based on the increase in cortisol levels from baseline. A normal response is generally considered a post-stimulation cortisol level exceeding a certain threshold (e.g., 18 µg/dL or 500 nmol/L).[8]
Mandatory Visualization
Signaling Pathway of this compound
The binding of Tetracosactide to the MC2R initiates a cascade of intracellular events.
Caption: Signaling cascade of Tetracosactide in an adrenocortical cell.
Experimental Workflow: In Vitro Steroidogenesis Assay
This diagram outlines the key steps in assessing the in vitro effects of Tetracosactide.
Caption: Workflow for in vitro Tetracosactide steroidogenesis assay.
Logical Relationship: In Vitro-In Vivo Correlation (IVIVC)
This diagram illustrates the conceptual framework for correlating in vitro findings with in vivo outcomes.
Caption: Conceptual model for in vitro-in vivo correlation of Tetracosactide.
Conclusion
The correlation between the in vitro and in vivo effects of this compound is fundamental to its clinical application. In vitro assays, such as those using the H295R cell line, provide valuable insights into its mechanism of action and steroidogenic potential at a cellular level. These findings generally translate well to the in vivo setting, where Tetracosactide reliably stimulates the adrenal cortex to produce corticosteroids, forming the basis of the widely used ACTH stimulation test for diagnosing adrenal insufficiency.
Comparisons with alternatives highlight the nuanced differences in efficacy and application. While porcine ACTH shows comparable cortisol stimulation for diagnostic purposes, other synthetic analogs may offer altered pharmacokinetic profiles. For therapeutic applications, particularly in managing adrenal insufficiency, Tetracosactide serves as a diagnostic tool, while corticosteroid replacement remains the standard of care.
The presented data, protocols, and visualizations provide a robust framework for researchers and clinicians to understand and further investigate the pharmacology of this compound. Future research focusing on a more detailed in vitro dose-response relationship for a wider range of steroids and direct head-to-head clinical trials with emerging alternatives will further refine our understanding of this important synthetic hormone.
References
- 1. The Role of Peptide Hormones Discovered in the 21st Century in the Regulation of Adipose Tissue Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. ACTH receptor - Wikipedia [en.wikipedia.org]
- 5. In vitro trophic effects of synthetic ACTH1-24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inadequate cortisol response to the tetracosactide (Synacthen®) test in non-classic congenital adrenal hyperplasia: an exception to the rule? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ACTH (tetracosactide) on steroid hormone levels in the mare. Part A: effect in intact normal mares and mares with possible estrous related behavioral abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adrenocortical response in cows after intramuscular injection of long-acting adrenocorticotropic hormone (tetracosactide acetate zinc suspension) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison between adrenal steroid secretion after stimulation with two synthetic analogues of corticotropin : ACTH 1-24 and ACTH 1-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 14. Diagnosis and Treatment of Primary Adrenal Insufficiency: An Endocrine Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapy options for adrenal insufficiency and recommendations for the management of adrenal crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Guide to Tetracosactide and Other Synthetic ACTH Analogs for Researchers and Drug Development Professionals
An objective analysis of the performance, experimental data, and signaling pathways of synthetic Adrenocorticotropic Hormone (ACTH) analogs, with a primary focus on Tetracosactide.
This guide provides a comprehensive comparison of Tetracosactide with other ACTH analogs, drawing upon available head-to-head studies and experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Overview of Tetracosactide and Synthetic ACTH Analogs
Tetracosactide, also known as cosyntropin (B549272), is a synthetic polypeptide consisting of the first 24 amino acids of the natural adrenocorticotropic hormone (ACTH) sequence.[1][2][3][4] This N-terminal fragment is responsible for the full biological activity of ACTH, which primarily involves stimulating the adrenal cortex to produce and secrete corticosteroids, including cortisol, as well as mineralocorticoids and androgens to a lesser extent.[1][2] Other synthetic ACTH analogs exist, though Tetracosactide is the most widely studied and clinically utilized. Comparisons are often made with natural ACTH preparations, which are derived from animal pituitary glands and may contain other ACTH-related peptides.[5][6]
Head-to-Head Comparison: Performance and Efficacy
Direct head-to-head studies comparing Tetracosactide to other synthetic ACTH analogs are limited in the scientific literature. However, extensive research has compared synthetic ACTH (Tetracosactide/Cosyntropin) with natural ACTH preparations and corticosteroids in various therapeutic areas.
Adrenocortical Stimulation
A primary use of Tetracosactide is in the ACTH stimulation test to assess adrenal function.[4][7] Studies have shown that a 0.25 mg dose of cosyntropin provides maximal stimulation to the adrenal cortex, equivalent to 25 units of natural ACTH.[2][8]
A study comparing Tetracosactide with a porcine sequence corticotropin (B344483) in healthy individuals found that the peak cortisol responses between the two groups were comparable, suggesting non-inferiority of the porcine-derived product for adrenal stimulation testing.[9]
| Parameter | Tetracosactide (250 µg) | Porcine Sequence Corticotropin (24 IU) | p-value |
| Mean Peak Serum Cortisol (μg/dl) | 32.65 (±7.76) | 31.59 (±6.4) | 0.686 |
| Mean Serum Cortisol at 30 min (μg/dl) | 30.3 (±7.83) | 26.33 (±5.47) | - |
| Mean Serum Cortisol at 60 min (μg/dl) | 31.27 (±7.36) | 31.59 (±6.40) | - |
| Data from a study in 15 healthy volunteers.[9] |
Infantile Spasms
In the treatment of infantile spasms, both natural and synthetic ACTH have been evaluated. A retrospective study comparing natural ACTH to synthetic ACTH found no significant difference in the rates of good response.[10] However, pronounced adverse effects were more frequently observed in the synthetic ACTH group in this particular study.[10] Another study reported a 48% response rate to synthetic ACTH, which was considered superior to vigabatrin (B1682217) and oral steroids at the doses administered.[11] A meta-analysis indicated that the effectiveness of ACTH and oral corticosteroids on electro-clinical response was comparable.[12]
| Treatment Group | Good Response Rate | p-value |
| Synthetic ACTH (n=23) | 70% (16/23) | 0.25 |
| Natural ACTH (n=83) | 81% (67/83) | |
| Data from a retrospective study on infantile spasms.[10] |
Multiple Sclerosis
In the context of acute relapses in multiple sclerosis (MS), a double-blind, randomized, controlled study found no difference in the rate of recovery or final outcome between patients treated with high-dose intravenous methylprednisolone (B1676475) and those treated with intramuscular ACTH.[13] Another study suggested that monthly pulse ACTH therapy added to β-interferon had a more favorable relapse and psychiatric adverse effect profile compared to monthly pulse methylprednisolone.[14]
| Parameter | Pulse ACTH | Pulse Methylprednisolone | p-value |
| Cumulative Relapses per Patient | 0.08 | 0.80 | 0.03 |
| Cumulative Psychiatric Episodes per Patient | 0 | 0.55 | < 0.0001 |
| Data from a pilot study in patients with breakthrough MS.[14] |
Nephrotic Syndrome
A pilot study investigating low-dose synthetic ACTH analog (Tetracosactide) therapy for nephrotic patients reported a 55.5% response rate (complete or partial remission) in patients resistant or relapsing to conventional treatment.[15][16]
Pharmacokinetics and Pharmacodynamics
Tetracosactide is rapidly absorbed after intramuscular administration, with plasma concentrations peaking and being maintained for up to 12 hours after a 1mg injection.[1] It is broken down by serum endopeptidases into inactive oligopeptides.[1]
A study comparing repository corticotropin injection (RCI), a naturally sourced ACTH preparation, with a synthetic ACTH1-24 depot found that RCI induced about 5-fold lower free cortisol exposure despite higher plasma concentrations of the ACTH analog.[5][6] This suggests that these two classes of ACTH products are not interchangeable due to their different pharmacodynamic properties.[5][6]
Experimental Protocols
ACTH Stimulation Test
The ACTH stimulation test is a standard procedure to assess adrenal function.
-
Objective: To measure the adrenal gland's response to ACTH stimulation.
-
Procedure:
-
A baseline blood sample is drawn to measure basal cortisol levels.
-
A standardized dose of synthetic ACTH (typically 250 µg of Tetracosactide/Cosyntropin) is administered intravenously or intramuscularly.[7][8]
-
Blood samples are collected at 30 and/or 60 minutes post-injection to measure stimulated cortisol levels.[7]
-
-
Interpretation: A normal response is generally defined as a peak serum cortisol level ≥18–20 μg/dL.[7]
Comparative Study of Tetracosactide and Porcine Sequence Corticotropin
-
Objective: To compare the efficacy of porcine sequence corticotropin with Tetracosactide in stimulating the hypothalamic-pituitary-adrenal (HPA) axis.
-
Methodology:
-
Fifteen healthy volunteers were enrolled in the study.
-
Each volunteer received an intramuscular injection of 250 µg of Tetracosactide.
-
After a washout period, the same volunteers received an intramuscular injection of 24 units of porcine sequence corticotropin.
-
Serum cortisol levels were measured at baseline, 30, and 60 minutes after each injection.
-
-
Primary Outcome: Comparison of mean peak serum cortisol response between the two groups.[9]
Signaling Pathways and Mechanism of Action
Tetracosactide exerts its effects by binding to specific receptors on the plasma membrane of adrenocortical cells.[1][2] This interaction initiates a cascade of intracellular events.
Caption: Simplified signaling pathway of Tetracosactide in an adrenocortical cell.
The binding of Tetracosactide to the Melanocortin 2 Receptor (MC2R) activates a G protein, which in turn stimulates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then promotes the conversion of cholesterol to pregnenolone, the rate-limiting step in steroidogenesis.[1] Pregnenolone is then converted through a series of enzymatic reactions into various corticosteroids.[1]
Experimental Workflow Example
The following diagram illustrates a typical workflow for a clinical study comparing two ACTH analogs.
Caption: A generalized workflow for a comparative clinical trial of ACTH analogs.
References
- 1. Tetracosactide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Cosyntropin | C136H210N40O31S | CID 16129617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and Pharmacodynamics of Repository Corticotropin Injection Compared With Synthetic ACTH1-24 Depot and Methylprednisolone in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 8. Cosyntropin as a diagnostic agent in the screening of patients for adrenocortical insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. It is Time to Carpe Diem with Porcine ACTH – A Comparison of Porcine Sequence Corticotropin to Tetracosactide Hexaacetate in Testing the Hypothalamic Pituitary Adrenal Axis in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. The response patterns of infantile spasms to treatments in 156 patients: Hormonal therapy with intravenous synthetic ACTH appears promising - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hormonal Therapy for Infantile Spasms: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relative efficacy of intravenous methylprednisolone and ACTH in the treatment of acute relapse in MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACTH Pulse Therapy May Benefit Breakthrough MS [medscape.com]
- 15. Low-dose synthetic adrenocorticotropic hormone-analog therapy for nephrotic patients: results from a single-center pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Establishing Reference Standards for Tetracosactide Hexaacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetracosactide hexaacetate reference standards, outlining key quality attributes, comparative performance data against alternative synthetic Adrenocorticotropic Hormone (ACTH) analogs, and detailed experimental protocols for its analysis. The information presented herein is intended to assist researchers and drug development professionals in establishing robust and reliable reference standards for this critical diagnostic and therapeutic agent.
Physicochemical and Purity Profile of this compound Reference Standard
A Tetracosactide reference standard, such as the one provided by the European Pharmacopoeia (EP), is characterized by its high purity and well-defined impurity profile.[1][2][3] The establishment of a reference standard is crucial for the accurate assessment of the quality, potency, and safety of Tetracosactide drug products.
Table 1: European Pharmacopoeia Specifications for Tetracosactide Reference Standard
| Parameter | Specification |
| Potency | ≥ 800 International Units (IU) per milligram (anhydrous, acetic acid-free basis) |
| Acetic Acid Content | 8.0% to 13.0% |
| Water Content | 5.0% to 16.0% |
| Specific Optical Rotation | -99° to -109° (anhydrous, acetic acid-free basis) |
| Absorbance Ratio (276 nm / 248 nm) | 2.4 to 2.9 |
Source: European Pharmacopoeia Monograph 0644[4][5]
Impurities in Tetracosactide are typically process-related and can include truncated peptide sequences (both N- and C-terminal), by-products with residual protecting groups from the synthesis process, and oxidized or deamidated forms.[6][7][8] Capillary electrophoresis and liquid chromatography coupled with mass spectrometry are powerful techniques for the identification and quantification of these impurities.[6][8]
Table 2: Common Impurities Identified in Tetracosactide Preparations
| Impurity Type | Description |
| Truncated Peptides | Peptides missing one or more amino acids from the N- or C-terminus. |
| Protecting Group Adducts | Peptides with chemical groups (e.g., Boc, tBu) remaining from the solid-phase synthesis process. |
| Oxidation Products | Primarily oxidation of the methionine residue. |
| Deamidation Products | Conversion of asparagine or glutamine residues to their corresponding carboxylic acids. |
| Higher Molecular Weight Species | Peptides with additional amino acid residues. |
A semi-quantitative estimation in one study suggested that the purity of a commercial preparation was at best 85%.[7]
Comparative Analysis with Alternative ACTH Analogs
Tetracosactide is the synthetic analog of the first 24 amino acids of human ACTH.[3] Several other ACTH preparations are used in clinical and research settings, including naturally derived products and other synthetic analogs.
Table 3: Comparison of Cortisol Response to Tetracosactide and Porcine ACTH in Healthy Volunteers
| Parameter | This compound (250 µg IV) | Porcine Sequence Corticotropin (B344483) (24 IU IM) |
| Mean Serum Cortisol at 30 min (µg/dL) | 30.3 (±7.83) | 26.33 (±5.47) |
| Mean Serum Cortisol at 60 min (µg/dL) | 31.27 (±7.36) | 31.59 (±6.40) |
| Mean Peak Cortisol Response (µg/dL) | 32.65 (±7.76) | 31.59 (±6.4) |
The study concluded that the trend in cortisol rise between the two groups was not significantly different.[9]
Cosyntropin is another name for Tetracosactide, and the terms are often used interchangeably, particularly in the United States.[5] Studies in animals have shown that Tetracosactide and Cosyntropin induce a comparable pattern of adrenocortical responses.[10]
Repository Corticotropin Injection (RCI) is a naturally sourced mixture of purified ACTH analogs from porcine pituitaries. An indirect comparison of clinical trials for infantile spasms suggested that RCI may have a greater efficacy than Tetracosactide.[11]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method provides a general framework for the analysis of Tetracosactide purity and the quantification of related impurities. Specific parameters may need to be optimized for individual systems and columns.
Objective: To separate and quantify Tetracosactide and its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer components
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-35 min: Linear gradient to 65% A, 35% B
-
35-40 min: Linear gradient to 20% A, 80% B
-
40-45 min: Hold at 20% A, 80% B
-
45-50 min: Return to initial conditions (95% A, 5% B)
-
50-60 min: Re-equilibration
-
-
System Parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 220 nm
-
Injection volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Tetracosactide reference standard and test samples in the initial mobile phase composition.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main Tetracosactide peak.
-
Workflow for HPLC Method Development and Analysis
Caption: A generalized workflow for the HPLC analysis of Tetracosactide.
In-Vitro Bioassay: Isolated Rat Adrenal Cell Method
This bioassay assesses the biological potency of Tetracosactide by measuring its ability to stimulate corticosterone (B1669441) production in isolated rat adrenal cells.
Objective: To determine the biological activity of Tetracosactide relative to a reference standard.
Materials:
-
Male Sprague-Dawley rats
-
Collagenase
-
Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin (BSA)
-
Tetracosactide reference standard and test samples
-
Corticosterone standard
-
96-well cell culture plates
-
ELISA or RIA kit for corticosterone measurement
Procedure:
-
Isolation of Adrenal Cells:
-
Euthanize rats and aseptically remove the adrenal glands.
-
Digest the adrenal glands with collagenase to obtain a single-cell suspension.
-
Wash and resuspend the cells in Krebs-Ringer buffer.
-
-
Cell Plating and Stimulation:
-
Plate the isolated adrenal cells in 96-well plates.
-
Prepare serial dilutions of the Tetracosactide reference standard and test samples.
-
Add the diluted standards and samples to the cells and incubate for a defined period (e.g., 2 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Corticosterone Measurement:
-
After incubation, collect the cell supernatant.
-
Measure the concentration of corticosterone in the supernatant using a validated method such as ELISA or RIA.
-
-
Data Analysis:
-
Construct dose-response curves for the reference standard and test samples.
-
Calculate the relative potency of the test samples compared to the reference standard using parallel line analysis or a similar statistical method.
-
Experimental Workflow for In-Vitro Bioassay
Caption: A flowchart illustrating the key steps in the isolated rat adrenal cell bioassay.
In-Vivo Bioassay: Short Synacthen Test (ACTH Stimulation Test)
This test is the standard clinical method for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis and can be used to evaluate the in-vivo bioactivity of Tetracosactide.[10][12]
Objective: To assess the in-vivo cortisol response to Tetracosactide administration.
Procedure:
-
Baseline Sample:
-
Collect a baseline blood sample for cortisol measurement (Time 0).
-
-
Administration of Tetracosactide:
-
Administer a standardized dose of Tetracosactide (e.g., 250 µg) intravenously or intramuscularly.[9]
-
-
Post-Stimulation Samples:
-
Collect blood samples at 30 and 60 minutes after administration.[9]
-
-
Cortisol Measurement:
-
Measure the cortisol levels in all collected serum samples using a validated immunoassay.
-
-
Interpretation:
-
A normal response is typically defined as a post-stimulation cortisol level exceeding a certain threshold (e.g., 18-20 µg/dL or 500-550 nmol/L) or a significant rise from baseline.[12]
-
Mechanism of Action: The MC2R Signaling Pathway
Tetracosactide exerts its biological effects by binding to and activating the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor predominantly expressed in the adrenal cortex.[13] This interaction initiates a signaling cascade that culminates in the synthesis and release of corticosteroids, primarily cortisol.
Signaling Pathway of Tetracosactide Action
Caption: The signaling cascade initiated by the binding of Tetracosactide to the MC2R.
This comprehensive guide provides a framework for establishing and evaluating this compound reference standards. By utilizing the outlined analytical methods and comparative data, researchers and drug development professionals can ensure the quality, consistency, and biological activity of this important pharmaceutical compound.
References
- 1. テトラコサクチド European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. crs.edqm.eu [crs.edqm.eu]
- 3. Detailed view [crs.edqm.eu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. uspbpep.com [uspbpep.com]
- 6. H.P. Acthar Gel and Cosyntropin Review: Clinical and Financial Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. It is Time to Carpe Diem with Porcine ACTH – A Comparison of Porcine Sequence Corticotropin to this compound in Testing the Hypothalamic Pituitary Adrenal Axis in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Comparison of the immunoreactive plasma corticotropin and cortisol responses to two synthetic corticotropin preparations (tetracosactrin and cosyntropin) in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive bioassay method for ACTH using isolated rat adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ACTH receptor - Wikipedia [en.wikipedia.org]
Assessing the Purity of Synthesized Tetracosactide Hexaacetate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Tetracosactide hexaacetate is paramount for the validity and reproducibility of experimental results and for therapeutic applications. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized this compound, supported by experimental data and detailed protocols.
Tetracosactide, a synthetic polypeptide analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is used both as a diagnostic agent for adrenocortical insufficiency and for its therapeutic effects in various conditions.[1][2] The synthesis of such a complex peptide can introduce various impurities, including truncated or deletion sequences, byproducts from the removal of protecting groups, and degradation products.[3][4] Therefore, robust analytical methods are essential to characterize and quantify these impurities.
Comparative Analysis of Purity Assessment Techniques
The most common and effective techniques for evaluating the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).[3][5] Each method offers distinct advantages in separating and identifying different types of impurities.
Data Presentation: Comparison of Analytical Techniques
| Analytical Method | Principle of Separation/Detection | Information Provided | Suitability for Tetracosactide Impurity Types |
| RP-HPLC | Hydrophobicity | Retention time, peak area (% purity) | Excellent for separating larger impurities, such as peptides with residual protecting groups.[3][5] |
| Capillary Electrophoresis (CE) | Charge-to-mass ratio | Migration time, peak area (% purity) | Highly suitable for separating smaller, charged fragments like N- or C-terminally truncated peptides.[3][5] |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular weight confirmation, impurity identification, sequence verification | Provides definitive identification of impurities by their mass and fragmentation patterns.[3][6] |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
Objective: To determine the purity of synthesized this compound and quantify impurities based on their hydrophobicity.
Methodology:
-
Sample Preparation: Dissolve the lyophilized this compound in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main Tetracosactide peak by the total area of all peaks in the chromatogram.
Protocol 2: Impurity Profiling by Capillary Electrophoresis (CE)
Objective: To separate and quantify charged impurities, particularly smaller peptide fragments, in the synthesized this compound.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in the running buffer to a concentration of 0.5 mg/mL.
-
Electrophoresis Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: 50 mM phosphate (B84403) buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV absorbance at 200 nm.
-
-
Data Analysis: Determine the relative purity by comparing the peak area of the main Tetracosactide peak to the total area of all detected peaks.
Protocol 3: Impurity Identification by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized Tetracosactide and to identify the chemical nature of impurities.
Methodology:
-
Sample Preparation: The sample can be directly infused or collected as fractions from HPLC or CE separation. For direct infusion, dissolve the sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 10 pmol/µL.
-
Mass Spectrometry Conditions (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 500-4000.
-
Data Acquisition: Acquire spectra in full scan mode. For structural elucidation of impurities, perform tandem MS (MS/MS) on selected precursor ions.
-
-
Data Analysis: Compare the observed molecular weights of the main peak and any impurity peaks with the theoretical masses of Tetracosactide and potential impurities (e.g., truncated forms, oxidized forms, or peptides with protecting groups).
Visualizations
Tetracosactide Signaling Pathway
Tetracosactide exerts its biological effects by mimicking the action of ACTH and activating the melanocortin 2 receptor (MC2R), a G protein-coupled receptor.[7][8] This initiates a signaling cascade that leads to the synthesis and release of corticosteroids.
Figure 1: Tetracosactide signaling pathway.
Experimental Workflow for Purity Assessment
A comprehensive assessment of Tetracosactide purity often involves a multi-step workflow, leveraging the strengths of different analytical techniques.
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tetracosactide Hexaacetate's Secretagogue Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the secretagogue effects of Tetracosactide hexaacetate, a synthetic analog of adrenocorticotropic hormone (ACTH), with other adrenal-stimulating agents. The information presented is supported by experimental data to aid in research and development decisions.
Overview of this compound
This compound, also known as cosyntropin, is a synthetic polypeptide that consists of the first 24 amino acids of the natural ACTH sequence. It is widely used as a diagnostic tool to assess the functional integrity of the adrenal cortex through the ACTH stimulation test. Its primary mechanism of action involves binding to the melanocortin-2 receptor (MC2R) on adrenal cortical cells, which stimulates the synthesis and secretion of glucocorticoids, mineralocorticoids, and androgens.
Quantitative Comparison of Secretagogue Effects
The following table summarizes the quantitative effects of this compound and other secretagogues on cortisol and aldosterone (B195564) secretion based on available clinical data. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical conditions are limited.
| Secretagogue | Dosage and Administration | Peak Cortisol Response (µg/dL) | Peak Aldosterone Response | Notes |
| This compound | 250 µg, IV or IM | 18.2 - 32.65[1] | Stimulates aldosterone secretion | A standard diagnostic dose. The cortisol response is considered normal if the peak level is >18 µg/dL. |
| Porcine ACTH | 24 units, IM | 31.59 | Not reported | In a comparative study, the peak cortisol response was similar to that of this compound. |
| Corticotropin-Releasing Hormone (CRH) | 1 µg/kg or 100 µg, IV | Lower than ACTH-induced response | Stimulates aldosterone secretion, but potentially less than ACTH | The effect on adrenal steroidogenesis is considered to be less than half that of ACTH in in-vitro studies[2]. |
| Metyrapone (B1676538) | 30 mg/kg, oral | Decreased cortisol, increased 11-deoxycortisol | Transient reduction followed by an increase | Metyrapone inhibits the final step of cortisol synthesis, leading to an increase in its precursor, 11-deoxycortisol, and a subsequent rise in ACTH. |
| Glucagon (B607659) | 1 mg, IM | 24.04 - 26.83[3] | Not reported | The cortisol response to glucagon is used to assess the entire hypothalamic-pituitary-adrenal axis. |
Experimental Protocols
Tetracosactide (ACTH) Stimulation Test
The ACTH stimulation test is the standard method to assess the adrenal response to this compound.
-
Baseline Sample: A blood sample is drawn to measure the baseline cortisol level.
-
Administration: 250 µg of this compound is administered either intravenously (IV) or intramuscularly (IM).
-
Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after administration to measure cortisol levels.
-
Interpretation: A normal response is typically defined as a peak plasma cortisol concentration >18 µg/dL.
Metyrapone Test
The overnight metyrapone test assesses the integrity of the hypothalamic-pituitary-adrenal axis.
-
Administration: Metyrapone (30 mg/kg) is administered orally at midnight.
-
Blood Sampling: A blood sample is collected the following morning (around 8:00 AM) to measure plasma cortisol and 11-deoxycortisol levels.
-
Interpretation: In a healthy response, the blockage of cortisol synthesis by metyrapone leads to a decrease in cortisol levels and a compensatory increase in ACTH and 11-deoxycortisol.
CRH Stimulation Test
The CRH stimulation test helps differentiate between pituitary and hypothalamic causes of adrenal insufficiency.
-
Baseline Samples: Blood samples are taken at baseline for ACTH and cortisol measurements.
-
Administration: Ovine or human CRH is administered intravenously, typically at a dose of 1 µg/kg or a fixed dose of 100 µg.
-
Post-Stimulation Samples: Blood samples for ACTH and cortisol are collected at various time points, often 15, 30, 60, 90, and 120 minutes after CRH administration.
-
Interpretation: The pattern of ACTH and cortisol response helps to localize the defect in the hypothalamic-pituitary-adrenal axis.
Signaling Pathway of this compound
This compound initiates a signaling cascade within the adrenal cortical cells to stimulate steroidogenesis.
Caption: ACTH signaling pathway in adrenal cortical cells.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of adrenal secretagogues.
Caption: Comparative experimental workflow.
References
- 1. Inadequate cortisol response to the tetracosactide (Synacthen®) test in non-classic congenital adrenal hyperplasia: an exception to the rule? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of ACTH and corticotropin-releasing hormone effects on rat adrenal steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortisol levels in glucagon stimulation tests in children evaluating for short stature: clinical and laboratorial correlations | ESPE2019 | 58th Annual ESPE (ESPE 2019) | ESPE Abstracts [abstracts.eurospe.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tetracosactide Hexaacetate
Researchers and drug development professionals handling tetracosactide hexaacetate must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this synthetic peptide, aligning with general laboratory safety and chemical handling best practices.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to prevent accidental exposure. The fine, lyophilized powder of synthetic peptides can easily become airborne, necessitating precautions.[1]
Essential PPE includes:
-
Gloves: Chemical-resistant disposable gloves, such as nitrile, are standard.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to shield against accidental splashes.[1]
-
Lab Coat/Apron: A protective lab coat should be worn over personal clothing.[1]
-
Respiratory Protection: When handling the lyophilized powder, a fume hood or biosafety cabinet should be utilized to prevent inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with other synthetic peptides and pharmaceutical waste, must comply with local, state, and federal regulations.[1][2] Never dispose of this material in the regular trash or down the drain.[1]
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the product-specific SDS. This document outlines known hazards and immediate first-aid measures.[1]
-
Segregate Waste: All materials contaminated with this compound must be collected separately from other waste streams. This includes:
-
Unused or expired product
-
Contaminated vials and containers
-
Used personal protective equipment (gloves, etc.)
-
Any lab materials used in handling, such as weighing papers or pipette tips.
-
-
Containment:
-
Labeling: The hazardous waste container must be clearly labeled with the contents, including the full chemical name "this compound," and any relevant hazard symbols as indicated in the SDS.
-
Coordinate with Environmental Health and Safety (EHS): Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] They will ensure the waste is transported and disposed of by a licensed hazardous waste disposal contractor, likely through incineration, which is a common method for treating pharmaceutical waste.[3][4]
Quantitative Data Summary
| Item | Specification | Source |
| Storage of Lyophilized Peptide | -20°C or -80°C with desiccant | [5][6] |
| Storage of Reconstituted Peptide | Short-term at 4°C or colder; for longer storage, aliquot and freeze at -20°C or colder | [7] |
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Logical Relationship of Safety and Compliance
The following diagram outlines the relationship between procedural steps, regulatory compliance, and overall laboratory safety.
Caption: Interrelation of Disposal Procedures and Safety Compliance.
References
Personal protective equipment for handling Tetracosactide hexaacetate
This guide provides immediate and essential safety, handling, and disposal information for laboratory professionals working with Tetracosactide hexaacetate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Safety Data Summary
This compound is a synthetic polypeptide that requires careful handling due to its potential health effects. The primary hazards associated with this compound are related to sensitization and acute toxicity upon inhalation.[1][2]
Key Hazards:
-
Skin Sensitization: May cause an allergic skin reaction.[1][2]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
It is important to note that this product has no established occupational exposure limit values.[1][3]
| Safety Parameter | Finding | Source |
| Occupational Exposure Limit Values | No substances with occupational exposure limit values. | [1][3] |
| Acute Toxicity (Oral LD50) | No data available. | [4] |
| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye Protection | Safety goggles with side-shields | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-impermeable gloves | Nitrile exam gloves are recommended. For activities with a risk of splashing, consider double-gloving.[5] Change gloves immediately if they become contaminated.[5] |
| Body Protection | Protective clothing (Lab coat) | A disposable, long-sleeved, open-back gown made of polypropylene (B1209903) with a polyethylene (B3416737) coating and knit cuffs is recommended to prevent skin exposure.[3][5] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to avoid dust and aerosol formation.[1][3][5] Use only in a well-ventilated area or under an appropriate exhaust ventilation system.[1] |
// Styling start [fillcolor="#FBBC05"]; end [fillcolor="#34A853"]; don_ppe [fillcolor="#4285F4", fontcolor="#FFFFFF"]; handle_compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; doff_ppe [fillcolor="#EA4335", fontcolor="#FFFFFF"]; dispose_ppe [fillcolor="#EA4335", fontcolor="#FFFFFF"]; dispose_compound [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption: "Workflow for Safe Handling and Disposal of this compound."
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound from receipt to storage.
-
Receiving and Storage:
-
Preparation for Use:
-
Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Avoid Inhalation and Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Prevent contact with eyes and skin.[1]
-
Weighing: If weighing the solid form, do so quickly to minimize exposure to air and moisture.[7]
-
Solutions: When preparing solutions, dissolve the peptide in an appropriate sterile buffer.[7]
-
-
Post-Handling:
-
Decontamination: Clean all surfaces and equipment that have come into contact with the compound. Scrubbing with alcohol is an effective decontamination method.[1]
-
Storage of Solutions: If the peptide is in solution, it is best to use it immediately. For storage, create individual aliquots and freeze them to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]
-
Emergency Procedures
In the event of exposure, take the following immediate actions:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek prompt medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with plenty of soap and water.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician immediately.[1][2]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Unused Product: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1]
-
Contaminated Materials: All PPE and materials used during the handling process (e.g., wipes, pipette tips) should be considered contaminated.
-
Collect these materials in a suitable, sealed container labeled for hazardous waste.
-
Dispose of the sealed container through a licensed professional waste disposal service.
-
-
Empty Containers: Remove or deface all personal or prescription information from the label of empty containers before disposal or recycling.[8]
Example Experimental Protocol: Synacthen 30-Minute Test
This diagnostic protocol is provided as an example of a clinical application of Tetracosactide to assess adrenocortical function.
-
Objective: To measure the plasma cortisol response to an injection of Tetracosactide.
-
Procedure:
-
A baseline blood sample is taken immediately before the injection to measure initial plasma cortisol levels.[9][10]
-
A dose of 250 micrograms of Tetracosactide is administered via intramuscular or slow intravenous injection.[9][11]
-
A second blood sample is taken exactly 30 minutes after the injection.[9][10]
-
All plasma samples should be stored in a refrigerator until cortisol level estimation.[9][12]
-
-
Interpretation: Adrenocortical function is generally considered normal if the plasma cortisol level increases by at least 200 nmol/L (70 micrograms/L) from the baseline, or if the 30-minute level exceeds 500 nmol/L (180 micrograms/L).[10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. tirzepatyd.store [tirzepatyd.store]
- 7. bachem.com [bachem.com]
- 8. fda.gov [fda.gov]
- 9. medicines.org.uk [medicines.org.uk]
- 10. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 11. Tetracosactide (tetracosactrin) Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 12. medsafe.govt.nz [medsafe.govt.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
